Product packaging for Photobiotin acetate(Cat. No.:CAS No. 96087-38-6)

Photobiotin acetate

Número de catálogo: B1591662
Número CAS: 96087-38-6
Peso molecular: 593.7 g/mol
Clave InChI: FFBLNTOMOSLSQM-AYEYRVMASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Photobiotin acetate is a versatile photoactivatable biotin derivative used as a sensitive probe for the non-radioactive labeling of biomolecules. The molecule is composed of three key parts: a biotin group, a linker arm, and a photoactivatable aryl azide group . This structure allows for simple and efficient labeling of proteins, DNA, and RNA without the need for enzymatic methods, making it a cost-effective alternative . The reagent is most effectively activated by strong visible or UV light at wavelengths between 260 and 475 nm . Upon illumination, the aryl azide group is converted into a highly reactive aryl nitrene intermediate, which forms stable covalent bonds with a variety of target molecules . In research applications, this compound enables highly sensitive detection. Studies using sheep brain tubulin as a model protein demonstrated that labeling with photobiotin allows for detection limits below 10 picograms when using an avidin-alkaline phosphatase system for detection, representing a significant increase in sensitivity over conventional staining methods like Coomassie blue . A key advantage of this labeling technique is its ability to proceed under physiological conditions, which helps preserve the biological activity and function of the target molecule. Critical functions such as tubulin polymerization, colchicine binding, and recognition by specific antibodies were shown to remain largely unaffected after photobiotinylation . This makes it an excellent tool for creating probes for techniques like blotting, affinity purification, and in situ hybridization, providing a safe and stable non-radioactive labeling option .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H39N9O6S B1591662 Photobiotin acetate CAS No. 96087-38-6

Propiedades

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[3-(4-azido-2-nitroanilino)propyl-methylamino]propyl]pentanamide;acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N9O4S.C2H4O2/c1-31(12-4-10-25-17-9-8-16(29-30-24)14-19(17)32(35)36)13-5-11-26-21(33)7-3-2-6-20-22-18(15-37-20)27-23(34)28-22;1-2(3)4/h8-9,14,18,20,22,25H,2-7,10-13,15H2,1H3,(H,26,33)(H2,27,28,34);1H3,(H,3,4)/t18-,20-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBLNTOMOSLSQM-AYEYRVMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CN(CCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])CCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.CN(CCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])CCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39N9O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585051
Record name Acetic acid--N-(3-{[3-(4-azido-2-nitroanilino)propyl](methyl)amino}propyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

593.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96087-38-6
Record name Acetic acid--N-(3-{[3-(4-azido-2-nitroanilino)propyl](methyl)amino}propyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Photobiotin acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Photobiotin Acetate Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism, experimental protocols, and applications of photobiotin acetate labeling, a powerful technique for the non-specific biotinylation of proteins and nucleic acids.

The Core Mechanism of this compound Labeling

This compound is a photoactivatable biotinylation reagent that enables the covalent attachment of biotin to a wide range of target molecules, including proteins and nucleic acids.[1] Its utility lies in its ability to label molecules that may lack specific reactive functional groups required by other biotinylation methods.[2] The core of its function resides in a nitrophenyl azide group, which is inert until activated by light.

Upon exposure to ultraviolet (UV) light, typically in the range of 260-475 nm, the aryl azide moiety of this compound undergoes a photolytic reaction. This process transforms the azide into a highly reactive aryl nitrene intermediate. This aryl nitrene is extremely reactive and can readily insert into carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds in its vicinity, forming stable covalent bonds with the target molecule. This non-specific reactivity allows for the labeling of a broad spectrum of biomolecules.

The structure of this compound consists of three key components:

  • A Biotinyl Group: This provides the high-affinity binding site for avidin or streptavidin, which is crucial for subsequent detection or purification steps.

  • A Linker Arm: A spacer that connects the biotinyl group to the photoreactive group, minimizing steric hindrance and ensuring the accessibility of the biotin for binding to avidin or streptavidin.

  • A Photoreactive Nitrophenyl Azide Group: This is the functional component that mediates the light-induced covalent attachment to the target molecule.

G cluster_0 This compound Structure cluster_1 Labeling Mechanism Biotin Biotin Linker Linker Arm Biotin->Linker Azide Nitrophenyl Azide Linker->Azide UV_Light UV Light (260-475 nm) Nitrene Highly Reactive Aryl Nitrene UV_Light->Nitrene Photolysis Target Target Molecule (Protein/Nucleic Acid) Nitrene->Target C-H and N-H Insertion Labeled_Target Biotinylated Target Molecule

Caption: The structure of this compound and its light-activated labeling mechanism.

Quantitative Data on Labeling Efficiency

ParameterTarget MoleculeObservationReference
Detection Limit DNAAs little as 0.5 pg of target DNA can be detected with probes prepared using photobiotin.
Detection Limit Protein (Tubulin)Detection limits below 10 pg were achieved when using avidin-alkaline phosphatase for detection.
Sensitivity Increase ProteinsA 64- to 1024-fold increase in sensitivity was observed compared to Coomassie blue staining.
Labeling Density DNACan be controlled by adjusting the ratio of photobiotin to nucleic acid and the irradiation time.

Experimental Protocols

The following are detailed methodologies for the labeling of proteins and nucleic acids using this compound. It is crucial to perform these procedures in a darkened environment to prevent premature activation of the this compound.

Protein Labeling Protocol

This protocol is adapted for the general labeling of proteins in solution.

Materials:

  • This compound

  • Protein solution (1-10 mg/mL in a suitable buffer)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • UV lamp (e.g., mercury vapor lamp or a lamp with output at 350-370 nm)

  • Ice bath

  • Desalting column or dialysis tubing for purification

Procedure:

  • Prepare Protein Solution: Dissolve or dilute the protein to be labeled in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris) should be avoided as they can compete with the target protein for labeling.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 1 mg/mL.

  • Reaction Setup: In a microcentrifuge tube, add the protein solution. Then, add the this compound solution to the protein solution. The final concentration of this compound should be optimized for each specific application, but a starting point is a 10- to 20-fold molar excess of this compound to the protein.

  • Irradiation: Place the open reaction tube on ice, approximately 5-10 cm below the UV lamp. Irradiate for 15-30 minutes. The optimal irradiation time and distance may need to be determined empirically.

  • Purification: After irradiation, remove the unreacted this compound. This can be achieved using a desalting column (e.g., Sephadex G-25) or by dialysis against a suitable buffer.

  • Quantification and Storage: The extent of biotinylation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. The biotinylated protein can be stored at -20°C or -80°C.

G start Start prep_protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer) start->prep_protein prep_photobiotin Prepare this compound (1 mg/mL in DMF/DMSO) start->prep_photobiotin mix Mix Protein and this compound prep_protein->mix prep_photobiotin->mix irradiate Irradiate with UV Light (15-30 min on ice) mix->irradiate purify Purify Biotinylated Protein (Desalting column or dialysis) irradiate->purify quantify Quantify Biotinylation (HABA assay) purify->quantify store Store at -20°C or -80°C quantify->store end End store->end G start Start prep_na Prepare Nucleic Acid Solution (0.1-1 mg/mL) start->prep_na prep_photobiotin Prepare this compound (1 mg/mL in water) start->prep_photobiotin mix Mix Nucleic Acid and this compound prep_na->mix prep_photobiotin->mix irradiate Irradiate with UV Light (15-30 min on ice) mix->irradiate purify Purify Labeled Nucleic Acid (Ethanol precipitation or spin column) irradiate->purify resuspend Resuspend in Buffer purify->resuspend store Store at -20°C resuspend->store end End store->end G cluster_workflow DNA Footprinting Workflow with this compound start Start incubate Incubate DNA fragment with DNA-binding protein start->incubate add_photobiotin Add this compound incubate->add_photobiotin irradiate Irradiate with UV Light add_photobiotin->irradiate labeling Photobiotin labels unprotected DNA regions irradiate->labeling remove_protein Remove Protein labeling->remove_protein enrich Enrich biotinylated DNA fragments (Streptavidin beads) remove_protein->enrich analyze Analyze biotinylation pattern (e.g., sequencing) enrich->analyze identify Identify Protein Footprint (Unlabeled region) analyze->identify end End identify->end

References

An In-Depth Technical Guide to Photobiotin Acetate for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and applications of photobiotin acetate, a versatile tool in molecular and cellular biology. It is designed to equip researchers with the technical knowledge required for its effective use in labeling nucleic acids and proteins, identifying molecular interactions, and aiding in drug discovery.

Core Chemical and Physical Properties

This compound is a photoactivatable analog of biotin that enables the non-specific labeling of various biomolecules upon activation with light.[1][2][3] It is composed of a biotin moiety, a charged linker arm, and a photoreactive aryl azide group.[3][4] This structure allows for the covalent attachment to target molecules, facilitating their detection, purification, and analysis.

A summary of its key quantitative properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₂₃H₃₅N₉O₄S · C₂H₄O₂
Molecular Weight 593.70 g/mol
Appearance Film or powder
Solubility 10 mg/mL in water
Storage Conditions -20°C, protected from light
Photoactivation Wavelength 260-475 nm

Mechanism of Action: Photoactivated Labeling

The utility of this compound lies in its photoreactive aryl azide group. Upon exposure to light within its activation range (260-475 nm), the aryl azide is converted into a highly reactive aryl nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, including proteins and nucleic acids, effectively "labeling" them with biotin. This non-specific insertion allows for the labeling of molecules that may lack specific reactive groups required by other labeling methods.

G Mechanism of this compound Photoactivation and Labeling cluster_reaction Photobiotin This compound (Aryl Azide) Light Light (260-475 nm) Photobiotin->Light Absorption Nitrene Reactive Aryl Nitrene Intermediate Light->Nitrene Photoactivation Biomolecule Target Biomolecule (Protein, DNA, RNA) Nitrene->Biomolecule Non-specific Covalent Bonding Labeled_Biomolecule Biotin-Labeled Biomolecule G Workflow for Nucleic Acid Probe Labeling with this compound Start Start Mix Mix Nucleic Acid with this compound Start->Mix Irradiate Irradiate with UV Light (260-475 nm) Mix->Irradiate Precipitate Precipitate Labeled Nucleic Acid Irradiate->Precipitate Wash Wash and Resuspend Pell Precipitate->Wash End Labeled Probe Ready for Hybridization Wash->End G Proximity-Based Labeling for Protein Interaction Studies Bait Bait Protein Complex Bait-Photobiotin Complex Bait->Complex Photobiotin This compound Photobiotin->Complex Light UV Activation Complex->Light Prey Prey Protein Prey->Light Crosslinked Crosslinked Bait-Prey Complex Light->Crosslinked Purification Streptavidin Affinity Purification Crosslinked->Purification Analysis Mass Spectrometry Identification of Prey Purification->Analysis

References

Solubility and Stability of Photobiotin Acetate in Buffers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photobiotin acetate is a photo-activatable biotinylating reagent widely employed in life sciences for the non-specific labeling of nucleic acids and proteins. Its utility in proximity-dependent biotinylation techniques, such as BioID, has made it a valuable tool for mapping protein-protein interactions and elucidating complex signaling pathways. Successful application of this compound hinges on its solubility and stability in various biological buffers. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, detailed experimental protocols for their determination, and insights into its application in studying cellular signaling. While specific quantitative data in all buffer systems is not exhaustively available in public literature and often requires empirical determination, this guide furnishes the fundamental principles and practical methodologies to empower researchers in optimizing their experimental workflows.

Core Concepts: Chemical Structure and Reactivity

This compound is comprised of three key functional moieties: a biotin group for high-affinity binding to avidin and streptavidin, a photoreactive aryl azide group, and a linker arm. The acetate salt form enhances its hydrophilicity.

  • Biotin Moiety: Provides the basis for detection and purification of labeled molecules.

  • Aryl Azide Moiety: This group is chemically inert in the dark but upon exposure to UV light (typically 260-475 nm), it forms a highly reactive nitrene intermediate that can insert into C-H and N-H bonds in its immediate vicinity, leading to covalent labeling.[1]

  • Amide Linkage: Connects the biotin to the photoreactive group and can be susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures.

Solubility of this compound

The solubility of this compound is a critical parameter for ensuring its effective concentration in labeling experiments. The available data and general principles are summarized below.

Quantitative Solubility Data
SolventConcentrationConditionsReference(s)
Water (H₂O)10 mg/mLFrozen, protected from light[2]
Factors Influencing Solubility in Biological Buffers

While the solubility in pure water is established, solubility in common biological buffers such as Phosphate-Buffered Saline (PBS), Tris, and HEPES can be influenced by several factors:

  • pH: The protonation state of the molecule can affect its solubility. While this compound does not have readily ionizable groups within the typical biological pH range (6-8), extreme pH values can influence its stability and, consequently, its apparent solubility over time.

  • Ionic Strength: The concentration of salts in the buffer can impact solubility through effects on the activity of water and interactions with the solute.

  • Buffer Species: While less common, direct interactions between the buffer components and this compound could potentially influence solubility.

  • Temperature: Solubility of solids in liquids generally increases with temperature, although this needs to be balanced with the potential for increased degradation at higher temperatures.

  • Co-solvents: For achieving higher concentrations, the use of organic co-solvents like Dimethyl Sulfoxide (DMSO) is a common strategy for biotin and its derivatives. It is crucial to first dissolve the compound in a minimal amount of the organic solvent before diluting it into the aqueous buffer to avoid precipitation.

Stability of this compound

The stability of this compound is paramount for reproducible and reliable experimental outcomes. Degradation can occur through hydrolysis of the amide linkage or decomposition of the aryl azide group.

General Storage and Handling Recommendations
Storage ConditionDurationNotesReference(s)
-20°C, FrozenAt least 5 monthsMust be protected from light.[2]
Chemical Stability Considerations
  • Hydrolysis: The amide bond in the linker arm is susceptible to hydrolysis, a reaction catalyzed by acid or base.[3][4] At neutral pH and ambient temperature, this process is generally slow. However, prolonged incubation in buffers with pH values significantly deviating from neutral, especially at elevated temperatures, can lead to cleavage of the biotin from the photoreactive group.

  • Photodegradation: The aryl azide group is inherently light-sensitive. Exposure to UV and even strong visible light will lead to its decomposition, rendering the molecule incapable of photo-crosslinking. Therefore, all handling and storage of this compound and its solutions should be performed in the dark or under dim light conditions.

  • Reaction with Thiols: Aryl azides can be reduced by thiol-containing reagents such as dithiothreitol (DTT) and β-mercaptoethanol. These reducing agents should be avoided in buffers used with this compound prior to the photoactivation step.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound in a buffer of interest.

Protocol 1: Determination of Aqueous Solubility

This protocol provides a method for determining the saturation solubility of this compound in a desired biological buffer.

dot

G prep Prepare supersaturated stock solution of this compound in the buffer of interest. equilibrate Equilibrate the solution at the desired temperature with constant agitation for 24-48 hours to ensure equilibrium. prep->equilibrate centrifuge Centrifuge the solution at high speed (e.g., >10,000 x g) to pellet the excess undissolved solid. equilibrate->centrifuge supernatant Carefully collect the supernatant, avoiding disturbance of the pellet. centrifuge->supernatant dilute Prepare a dilution series of the supernatant. supernatant->dilute measure Measure the absorbance of the dilutions at the λmax of this compound (around 350 nm) or analyze by HPLC. dilute->measure calculate Calculate the concentration of the saturated solution using a standard curve. measure->calculate

Caption: Workflow for determining the aqueous solubility of this compound.

Protocol 2: Assessment of Stability in Aqueous Buffers

This protocol outlines a method to assess the stability of this compound in a specific buffer over time at different temperatures using High-Performance Liquid Chromatography (HPLC).

dot

G prep Prepare a stock solution of this compound in the desired buffer at a known concentration (below its solubility limit). aliquot Aliquot the solution into multiple vials for each time point and temperature condition (e.g., 4°C, 25°C, 37°C). Protect from light. prep->aliquot incubate Incubate the vials at the specified temperatures. aliquot->incubate sample At designated time points (e.g., 0, 1, 3, 7, 14 days), remove a vial from each temperature condition and freeze at -80°C. incubate->sample analyze Analyze all samples by reverse-phase HPLC with UV detection. Monitor the peak area of the intact this compound. sample->analyze plot Plot the percentage of remaining this compound versus time for each condition to determine the degradation rate. analyze->plot

Caption: Experimental workflow for assessing the stability of this compound.

Application in Signaling Pathway Analysis

This compound is a powerful tool for proximity-dependent biotinylation to identify protein-protein interactions within signaling cascades. A protein of interest is fused to a promiscuous biotin ligase (like TurboID), which then biotinylates nearby proteins upon addition of biotin. Photoactivatable biotin can be used in analogous light-induced proximity labeling experiments.

Wnt Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its dysregulation is implicated in various diseases, including cancer. Proximity labeling can be used to map the protein interactome of key components of this pathway, such as β-catenin, to discover novel regulators.

dot

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh Axin Axin Dsh->Axin inhibition beta_catenin β-catenin Axin->beta_catenin APC APC APC->beta_catenin GSK3b GSK3β GSK3b->beta_catenin phosphorylation CK1 CK1 CK1->beta_catenin phosphorylation Proteasome Proteasome beta_catenin->Proteasome degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR binding & dimerization Grb2 Grb2 EGFR->Grb2 recruitment PLCg PLCγ EGFR->PLCg activation PI3K PI3K EGFR->PI3K activation SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc translocation Transcription Gene Transcription (Proliferation, Survival) ERK_nuc->Transcription

References

The Dawn of Controllable Capture: A Technical Guide to the Discovery and Development of Photoactivatable Biotin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, development, and application of photoactivatable biotin. This powerful tool has revolutionized the study of molecular interactions by enabling the light-controlled labeling and capture of biomolecules in their native environments. This guide details the core chemistry, experimental protocols, and quantitative data necessary for the successful implementation of this technology.

Introduction: Beyond Conventional Biotinylation

The extraordinarily high affinity of biotin for avidin and streptavidin (with a dissociation constant, K_d, in the femtomolar range) has made the biotin-avidin system a cornerstone of molecular biology for decades.[1][2] However, the irreversible and non-specific nature of conventional biotinylation methods limits their application in studying dynamic molecular interactions. The advent of photoactivatable biotin introduced a critical element of temporal and spatial control, allowing researchers to initiate biotinylation at a specific time and location by applying light. This has opened new avenues for capturing transient interactions and mapping molecular neighborhoods within living cells.

Photoactivatable biotin probes typically consist of three key components: a biotin moiety for affinity capture, a photoactivatable group that forms a covalent bond with nearby molecules upon light exposure, and a linker connecting the two. The most common photoactivatable groups are aryl azides and diazirines, each with distinct properties and applications.

Core Chemical Structures and Mechanisms

The functionality of photoactivatable biotin hinges on the light-induced generation of highly reactive intermediates that can form covalent bonds with a wide range of molecules, including proteins, nucleic acids, and lipids.

Aryl Azide-Based Probes

Aryl azides are activated by UV light (typically in the 250-400 nm range) to form a highly reactive nitrene intermediate.[3] This nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds, or addition to double bonds, resulting in a stable covalent linkage to the target molecule.[3] The general mechanism is depicted below.

G cluster_reaction Reaction with Target ArylAzide Aryl Azide (R-N₃) Nitrene Nitrene Intermediate (R-N:) ArylAzide->Nitrene UV Light (hν) CovalentAdduct Covalent Adduct (R-NH-X) Nitrene->CovalentAdduct N2 N₂ Nitrene->N2 Target Target Molecule (X-H) Target->CovalentAdduct

Caption: Photoactivation of an aryl azide to form a reactive nitrene.

Diazirine-Based Probes

Diazirines are another class of photoactivatable groups that are activated by UV light (typically 340-380 nm) to generate a reactive carbene intermediate.[4] Carbenes are highly reactive and can insert into a wide variety of chemical bonds, including C-H, O-H, and N-H bonds, making them efficient tools for non-specific labeling.

G cluster_reaction Reaction with Target Diazirine Diazirine Carbene Carbene Intermediate Diazirine->Carbene UV Light (hν) CovalentAdduct Covalent Adduct Carbene->CovalentAdduct N2 N₂ Carbene->N2 Target Target Molecule (X-H) Target->CovalentAdduct

Caption: Photoactivation of a diazirine to form a reactive carbene.

Photocleavable Biotin: Reversible Capture

A significant advancement in this field is the development of photocleavable biotin probes. These probes incorporate a photolabile linker, such as an ortho-nitrobenzyl group, between the biotin and the photoactivatable moiety. After affinity capture of the biotinylated target, the molecule of interest can be released by irradiation with a second wavelength of light, which cleaves the linker. This allows for the gentle elution of captured proteins for downstream analysis, such as mass spectrometry.

Quantitative Data Summary

The efficiency and specificity of photoactivatable biotin probes are determined by several key parameters. The following tables summarize available quantitative data for common photoactivatable biotin derivatives.

Table 1: Photophysical Properties of Photoactivatable Biotin Probes

Photoactivatable GroupExample ProbeActivation Wavelength (λ_max)Quantum Yield (Φ)Reference(s)
Aryl AzidePhotobiotin260-475 nm~0.1 - 1.0 (photodecomposition)
Nitrophenyl AzideTFPA-PEG3-Biotin300-460 nmNot specified
DiazirineAlkyl diazirine~350 nmHigh carbene yield (>70%)
Trifluoromethylphenyl diazirineTPD-based probes350-380 nmHigh carbene yield

Table 2: Binding Affinity of Biotin and its Derivatives to Streptavidin

LigandDissociation Constant (K_d)Reference(s)
Biotin≈ 10⁻¹⁴ M
BiocytinSlower association than biotin
Modified BiotinsAffinity can be affected by linker and modifications
Monomeric Streptavidin Interaction10⁻⁷ - 10⁻⁸ M

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and application of photoactivatable biotin probes.

Synthesis of an NHS-Aryl Azide-Biotin Probe

This protocol describes a general method for synthesizing a photoactivatable biotin probe with an N-hydroxysuccinimide (NHS) ester for coupling to primary amines.

Materials:

  • Biotin

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine

  • Dimethylformamide (DMF)

  • Amino-functionalized aryl azide

  • Anhydrous solvents

Procedure:

  • Activation of Biotin: Dissolve biotin in anhydrous DMF. Add triethylamine and N,N'-disuccinimidyl carbonate. Stir the reaction at room temperature for several hours to form Biotin-NHS ester.

  • Coupling to Aryl Azide: In a separate flask, dissolve the amino-functionalized aryl azide in anhydrous DMF. Slowly add the Biotin-NHS ester solution to the aryl azide solution.

  • Reaction and Purification: Stir the reaction mixture at room temperature overnight. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, remove the solvent under reduced pressure. Purify the crude product by silica gel chromatography to obtain the final NHS-aryl azide-biotin probe.

G Biotin Biotin BiotinNHS Biotin-NHS Biotin->BiotinNHS Activation DSC DSC, Triethylamine FinalProduct NHS-Aryl Azide-Biotin BiotinNHS->FinalProduct Coupling ArylAzide Amino-Aryl Azide ArylAzide->FinalProduct

Caption: Synthesis workflow for an NHS-Aryl Azide-Biotin probe.

Photoaffinity Labeling of Cell Surface Proteins

This protocol outlines a general procedure for labeling and enriching cell surface proteins using a photoactivatable biotin probe.

Materials:

  • Adherent or suspension cells

  • Photoactivatable biotin probe (e.g., Sulfo-NHS-SS-Biotin for cell-impermeable labeling)

  • Phosphate-buffered saline (PBS)

  • UV lamp (with appropriate wavelength for the chosen probe)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Streptavidin-agarose beads

  • Elution buffer (e.g., containing DTT for cleavable linkers, or SDS-PAGE sample buffer)

Procedure:

  • Cell Preparation: Wash cells with ice-cold PBS to remove any contaminating proteins.

  • Labeling: Incubate the cells with the photoactivatable biotin probe in PBS on ice, protected from light.

  • Photoactivation: Expose the cells to UV light of the appropriate wavelength for a specified duration to activate the probe and induce crosslinking.

  • Quenching: Quench any unreacted probe by adding a quenching buffer (e.g., Tris buffer).

  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Enrichment: Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads. For photocleavable linkers, irradiate the beads with the cleavage wavelength. For non-cleavable linkers, boil the beads in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.

G Start Cells in Suspension/Adherent Wash1 Wash with PBS Start->Wash1 Label Incubate with Photoactivatable Biotin Wash1->Label Activate UV Irradiation Label->Activate Quench Quench Reaction Activate->Quench Lyse Cell Lysis Quench->Lyse Enrich Incubate with Streptavidin Beads Lyse->Enrich Wash2 Wash Beads Enrich->Wash2 Elute Elute Proteins Wash2->Elute Analyze Analyze by WB/MS Elute->Analyze

Caption: Workflow for photoaffinity labeling of cell surface proteins.

Historical Perspective and Future Directions

The concept of photoaffinity labeling was first introduced in the early 1960s. The development of photoactivatable biotin probes has since provided a powerful tool for chemical proteomics and the study of protein-protein interactions. Early probes utilized aryl azides, with diazirines emerging later as a more stable and efficiently activated alternative. The introduction of photocleavable linkers further enhanced the utility of these probes by allowing for the gentle recovery of captured biomolecules.

Future developments in this field are likely to focus on the creation of probes with improved properties, such as:

  • Longer Wavelength Activation: Probes that can be activated by visible or near-infrared light would minimize cellular damage and allow for deeper tissue penetration.

  • Increased Specificity: The development of probes that can be targeted to specific organelles or cellular compartments.

  • Enhanced Quantum Yields: Probes with higher quantum yields would require lower light doses for activation, further reducing potential photodamage.

  • Multi-functional Probes: The integration of other functionalities, such as fluorescent reporters, into photoactivatable biotin probes will enable more sophisticated experimental designs.

The continued innovation in the design and application of photoactivatable biotin will undoubtedly lead to new discoveries in our understanding of complex biological systems.

References

A Technical Guide to Photobiotin Acetate: UV Activation and Labeling Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of photobiotin acetate, a versatile tool for the non-specific labeling of nucleic acids and proteins. This document details the principles of its UV activation, optimal reaction conditions, and step-by-step experimental protocols.

Introduction to this compound

This compound is a photoactivatable analog of biotin used for the non-radioactive labeling of macromolecules.[1] It is composed of three key moieties: a biotin group for subsequent detection with avidin or streptavidin conjugates, a linker arm, and a photoreactive aryl azide group.[2][3] Upon exposure to ultraviolet (UV) or strong visible light, the aryl azide group is converted into a highly reactive aryl nitrene intermediate.[3] This nitrene can then form stable covalent bonds by inserting non-specifically into C-H and N-H bonds of nearby molecules, such as DNA, RNA, or proteins.[4] This method of labeling is particularly advantageous as it is less harsh than enzymatic methods and does not degrade the target nucleic acids.

UV Activation of this compound

The activation of this compound is a critical step for successful labeling. The process is dependent on the wavelength, intensity, and duration of the UV irradiation.

Activation Mechanism

The core of this compound's functionality lies in the photochemistry of its aryl azide group. Upon absorption of UV light, the azide moiety releases nitrogen gas (N₂) to generate a highly reactive and unstable aryl nitrene intermediate. This nitrene can then undergo a variety of reactions, including insertion into carbon-hydrogen and nitrogen-hydrogen bonds, as well as addition to double bonds, leading to the formation of a stable covalent linkage with the target molecule.

G cluster_activation UV Activation cluster_reaction Covalent Labeling Photobiotin This compound (Aryl Azide) UV UV Light (260-475 nm) Photobiotin->UV hv Nitrene Aryl Nitrene Intermediate + N₂ UV->Nitrene Target Target Molecule (DNA, RNA, Protein) Nitrene->Target Non-specific insertion Labeled_Target Biotinylated Target Molecule

Figure 1: Simplified signaling pathway of this compound activation and labeling.
UV Activation Conditions

The efficiency of this compound activation is dependent on the wavelength and duration of UV exposure. While a broad range of 260-475 nm is effective, optimal activation is typically achieved using UV lamps with an emission peak in the 350-370 nm range.

ParameterRecommended ConditionsNotes
UV Wavelength 260 - 475 nmOptimal results are often obtained with wavelengths between 350-370 nm.
Light Source Mercury vapor lamp, handheld UV lamp, or halogen lampA sun lamp can also be used.
Irradiation Time 15 - 60 minutesDependent on the light source and its intensity. A mercury vapor lamp may require around 30 minutes, while a halogen lamp might need 60 minutes.
Distance from Source 2 - 10 cmFor a handheld UV lamp, a distance of 2 cm is recommended, while for a mercury vapor lamp, 10 cm is appropriate.
Temperature Reaction should be kept on iceThis is crucial to prevent heat-induced damage to the sample, especially when using high-intensity lamps.

Experimental Protocols

The following sections provide a detailed methodology for the biotinylation of nucleic acids using this compound.

Reagent Preparation
  • This compound Stock Solution: Dissolve this compound salt in sterile, nuclease-free water to a final concentration of 1 mg/mL. This solution is light-sensitive and should be stored at -20°C, protected from light. For labeling, an equal volume of this stock solution is typically added to the nucleic acid sample.

  • Nucleic Acid Sample: The nucleic acid (DNA or RNA) should be purified and dissolved in a suitable buffer, such as TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or phosphate-buffered saline (PBS). The concentration of the nucleic acid should not exceed 0.5 mg/mL.

  • Reaction Buffer: While the labeling reaction is not highly dependent on a specific buffer for nucleic acids, using a low-salt buffer like TE is recommended. For proteins, a buffer with a pH between 7.5 and 8.5 is optimal.

Labeling Reaction Workflow

G Start Start Prepare_NA Prepare Nucleic Acid Sample (≤ 0.5 mg/mL) Start->Prepare_NA Add_Photobiotin Add Equal Volume of 1 mg/mL this compound Prepare_NA->Add_Photobiotin Mix Mix Gently Add_Photobiotin->Mix Irradiate UV Irradiation (on ice) Mix->Irradiate Purify Purify Labeled Nucleic Acid Irradiate->Purify End End Purify->End

Figure 2: Experimental workflow for nucleic acid labeling with this compound.
Step-by-Step Labeling Protocol

  • Sample Preparation: In a microcentrifuge tube, prepare your nucleic acid sample at a concentration no higher than 0.5 mg/mL in an appropriate buffer (e.g., TE buffer).

  • Reagent Addition: Add an equal volume of the 1 mg/mL this compound stock solution to the nucleic acid sample. Mix gently by pipetting.

  • UV Irradiation: Place the open tube on ice to prevent heating. Irradiate the sample with a UV source according to the parameters outlined in the table above. For example, use a handheld UV lamp at a distance of 2 cm for 30 minutes.

  • Purification of Labeled Nucleic Acid: After irradiation, it is essential to remove the unincorporated this compound. Several methods can be employed for this purpose, as detailed in the next section.

Post-Labeling Purification

The removal of free photobiotin is crucial to avoid background signal in downstream applications. The choice of purification method depends on the size of the labeled molecule and the desired final sample concentration.

Purification MethodPrincipleAdvantagesDisadvantages
sec-Butanol Extraction Partitioning of the hydrophobic, unincorporated photobiotin into the organic sec-butanol phase, leaving the labeled nucleic acid in the aqueous phase.Simple and rapid method.May not be as efficient as other methods for complete removal.
Ethanol Precipitation Precipitation of nucleic acids in the presence of salt and ethanol, leaving small molecules like unincorporated photobiotin in the supernatant.Concentrates the nucleic acid sample.Can co-precipitate salts if not washed properly.
Size-Exclusion Chromatography (e.g., G-50 spin columns) Separation of molecules based on size. Larger labeled nucleic acids pass through the column quickly, while smaller unincorporated photobiotin molecules are retained.Efficient removal of unincorporated label and buffer exchange in one step.Can result in sample dilution.

Protocol for sec-Butanol Extraction:

  • Add 160 µL of sec-butanol to the reaction mixture.

  • Vortex vigorously and centrifuge for 1 minute at approximately 1000 x g.

  • Carefully remove and discard the upper organic phase containing the free photobiotin.

  • Repeat the extraction if necessary.

Protocol for Ethanol Precipitation:

  • Add 1/10th volume of 3 M sodium acetate (pH 5.2) to the labeled nucleic acid solution.

  • Add 2.5 volumes of ice-cold 100% ethanol.

  • Incubate at -20°C for at least 30 minutes.

  • Centrifuge at >12,000 x g for 15-30 minutes to pellet the nucleic acid.

  • Carefully decant the supernatant.

  • Wash the pellet with 70% ethanol and centrifuge again.

  • Air-dry the pellet and resuspend in a desired buffer.

Conclusion

This compound provides a robust and versatile method for the non-specific labeling of nucleic acids and proteins. By understanding the principles of its UV activation and following optimized protocols for labeling and purification, researchers can effectively generate biotinylated probes for a wide range of applications in molecular biology and drug development. Careful attention to the UV irradiation conditions and post-labeling cleanup is paramount for achieving high labeling efficiency and low background in downstream detection assays.

References

A Technical Guide to Non-Specific Biotinylation with Photobiotin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles and practices of non-specific biotinylation using photobiotin. It covers the core chemical mechanisms, detailed experimental protocols, and quantitative parameters to enable effective application in research and development.

Core Principles of Photobiotinylation

Biotinylation is the process of covalently attaching biotin to a molecule of interest, such as a protein or nucleic acid. The exceptionally strong and specific interaction between biotin (Vitamin B7) and proteins like avidin and streptavidin (Kd ≈ 10-15 M) allows for highly sensitive detection and robust affinity purification.

While many biotinylation methods target specific functional groups (e.g., primary amines, sulfhydryls), photobiotin enables non-specific labeling. This is particularly useful for biotinylating molecules that lack accessible, reactive functional groups or for capturing interacting partners in a proximity-dependent manner.[1]

Mechanism of Action

Photobiotin consists of three key components: a biotin moiety, a spacer arm, and a photoactivatable aryl azide group. The non-specific labeling is driven by the aryl azide.[2]

  • Photoactivation: Upon irradiation with ultraviolet (UV) light, typically in the 320-365 nm range, the aryl azide group absorbs energy and is converted into a highly reactive aryl nitrene intermediate, releasing nitrogen gas (N₂).[2]

  • Non-Specific Insertion: The aryl nitrene is extremely reactive and can spontaneously insert into any proximal C-H or N-H bonds. It can also react with double bonds.[2] This allows photobiotin to covalently label a wide variety of molecules in its immediate vicinity without dependence on specific functional groups.

G Figure 1. Mechanism of Photobiotin Activation and Labeling cluster_0 Step 1: Photoactivation cluster_1 Step 2: Non-Specific Insertion Photobiotin Photobiotin Aryl_Nitrene Reactive Aryl Nitrene Intermediate + N₂ Photobiotin->Aryl_Nitrene Irradiation UV_Light UV Light (e.g., 320-365 nm) UV_Light->Photobiotin Biotinylated_Product Stable Biotinylated Product Aryl_Nitrene->Biotinylated_Product Covalent Bond Formation (C-H, N-H Insertion) Target_Molecule Target Molecule (Protein, DNA, etc.) Target_Molecule->Biotinylated_Product

Figure 1. Mechanism of Photobiotin Activation and Labeling

Quantitative Data Summary

Effective photobiotinylation requires careful optimization of several parameters. The following table summarizes key quantitative data gathered from literature and technical guides.

ParameterValue / RangeTarget MoleculeNotesSource
Activation Wavelength 320 - 365 nmGeneralOptimal wavelength for activating the aryl azide group while minimizing damage to biological samples.[2]
Protein Concentration 1 - 10 mg/mLProteinsHigher concentrations are generally preferred to improve labeling efficiency.
Molar Excess (Photobiotin:Protein) 20:1 to 100:1ProteinsShould be optimized. Higher ratios increase labeling but also risk protein modification and precipitation.
Irradiation Time 1 - 15 minutesGeneralHighly dependent on UV lamp intensity, distance to sample, and sample volume. Requires empirical optimization.
UV Source Intensity Varies (e.g., 90-234 µW/cm²)GeneralA higher intensity source can reduce the required exposure time. A handheld UV lamp (e.g., Blak-Ray) is often used.
Detection Limit < 10 pgTubulinDemonstrates the high sensitivity achievable with avidin-alkaline phosphatase detection systems post-labeling.
Sensitivity Increase 64- to 1024-foldProteinsCompared to standard Coomassie Blue staining for protein detection on electrophoretic gels.
Enrichment Factor ~14.8-foldDNATargeted photobiotinylation of a specific DNA locus in cells showed significant enrichment over background.

Experimental Protocols

The following sections provide detailed, representative methodologies for the non-specific biotinylation of proteins and nucleic acids using photobiotin.

Important Pre-Reaction Considerations:

  • Buffer Selection: Avoid buffers containing primary amines (e.g., Tris, glycine) or other potential nucleophiles, as they can react with the activated nitrene. Phosphate-buffered saline (PBS) or HEPES buffers are suitable choices.

  • Light Conditions: All steps involving the handling of photobiotin solutions before the irradiation step should be performed in subdued light or in dark tubes to prevent premature activation.

Protocol: Non-Specific Photobiotinylation of Proteins in Solution

This protocol describes a general method for labeling a purified protein or a complex protein mixture in vitro.

Materials:

  • Photobiotin acetate

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • Protein sample (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • Long-wave UV lamp (e.g., 365 nm)

  • Ice bucket

  • Desalting column (e.g., Sephadex G-25) or dialysis cassette for purification

Procedure:

  • Prepare Photobiotin Stock: Dissolve this compound in DMF or DMSO to a concentration of 1 mg/mL. Prepare this solution fresh immediately before use.

  • Set up Reaction: In a microcentrifuge tube, add the protein sample. Place the tube in a shallow vessel (e.g., a small beaker) on ice to dissipate heat during irradiation.

  • Add Photobiotin: Add the photobiotin stock solution to the protein sample to achieve the desired final concentration or molar ratio (e.g., a 20-fold molar excess). Gently mix. The final concentration of DMF/DMSO should not exceed 10-15% of the total reaction volume to avoid protein denaturation.

  • UV Irradiation: Place the UV lamp approximately 5-10 cm above the open sample tube. Irradiate on ice for 5-15 minutes. The optimal time depends on the lamp's intensity and must be determined empirically.

  • Purification: Remove unreacted, excess photobiotin from the labeled protein sample. This is critical to prevent interference in downstream applications.

    • Size-Exclusion Chromatography: Apply the reaction mixture to a desalting column (e.g., PD-10) pre-equilibrated with your desired storage buffer. Collect fractions and monitor protein elution at 280 nm. The biotinylated protein will elute in the void volume.

    • Dialysis: Alternatively, dialyze the sample against 1L of storage buffer for several hours at 4°C, with at least two buffer changes.

  • Quantification and Storage: Determine the concentration of the recovered biotinylated protein. Store at 4°C for short-term use or at -20°C or -80°C in aliquots for long-term storage.

Protocol: Non-Specific Photobiotinylation of Nucleic Acids

This protocol is adapted for labeling DNA or RNA probes.

Materials:

  • This compound

  • Nuclease-free water

  • DNA/RNA sample (0.1 - 1 mg/mL in TE buffer or nuclease-free water)

  • Long-wave UV lamp (e.g., 365 nm)

  • Ice bucket

  • Ethanol (100% and 70%)

  • 3 M Sodium Acetate, pH 5.2

Procedure:

  • Prepare Photobiotin Stock: Dissolve this compound in nuclease-free water to a concentration of 1 mg/mL.

  • Set up Reaction: In a nuclease-free microcentrifuge tube, combine the nucleic acid sample with the photobiotin solution. A typical final photobiotin concentration is 50-100 µg/mL. Mix gently.

  • UV Irradiation: Place the tube on ice with the cap open and irradiate with a long-wave UV lamp for 10-20 minutes. The sample should be placed as close to the lamp as possible.

  • Purification (Ethanol Precipitation):

    • Add 1/10th volume of 3 M Sodium Acetate to the reaction mixture.

    • Add 2.5 volumes of ice-cold 100% ethanol.

    • Vortex briefly and incubate at -20°C for at least 60 minutes to precipitate the nucleic acid.

    • Centrifuge at >12,000 x g for 20 minutes at 4°C.

    • Carefully decant the supernatant, which contains the unreacted photobiotin.

    • Wash the pellet with 500 µL of 70% ethanol and centrifuge for 5 minutes.

    • Remove the supernatant and air-dry the pellet for 5-10 minutes.

  • Resuspension and Storage: Resuspend the biotinylated nucleic acid pellet in a suitable volume of TE buffer or nuclease-free water. Store at -20°C.

Experimental Workflow and Detection

After successful labeling and purification, the biotinylated molecules can be used in a variety of applications. The general workflow involves binding with an avidin or streptavidin conjugate for detection or capture.

G Figure 2. General Workflow for Photobiotinylation Experiments cluster_workflow Experimental Workflow cluster_detection Detection / Capture cluster_analysis Analysis prep 1. Prepare Sample (Protein or Nucleic Acid in Amine-Free Buffer) add_pb 2. Add Photobiotin (Work in subdued light) prep->add_pb irradiate 3. Irradiate with UV Light (e.g., 365 nm, on ice) add_pb->irradiate purify 4. Purify (Remove excess photobiotin via desalting or precipitation) irradiate->purify application 5. Downstream Application purify->application blot Western / Southern Blot application->blot Detection elisa ELISA / Plate Assay application->elisa Quantification pulldown Affinity Pulldown (Streptavidin Beads) application->pulldown Purification blot_detect Chemiluminescence or Fluorescence Imaging blot->blot_detect elisa_detect Colorimetric or Fluorescent Readout elisa->elisa_detect pulldown_detect Elution and Mass Spec or SDS-PAGE Analysis pulldown->pulldown_detect

Figure 2. General Workflow for Photobiotinylation Experiments

Common detection methods include:

  • Blotting (Western, Southern, Northern): After separating molecules by gel electrophoresis and transferring them to a membrane, the biotinylated species are detected by incubating the membrane with a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) followed by a chemiluminescent or colorimetric substrate.

  • ELISA and Plate-Based Assays: Biotinylated molecules can be immobilized on streptavidin-coated plates for detection or used as detection reagents themselves.

  • Affinity Purification: Biotinylated molecules can be captured from complex mixtures using streptavidin-conjugated beads (e.g., agarose or magnetic beads). After washing away non-bound components, the captured molecules can be eluted for further analysis, such as mass spectrometry.

References

Methodological & Application

Application Note: A Step-by-Step Protocol for Photobiotin Acetate Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of proteins using photobiotin acetate. This method is particularly useful for proteins that may lack readily available primary amines or other functional groups targeted by traditional biotinylation reagents. The protocol leverages a photo-activatable aryl azide group on the this compound molecule, which, upon exposure to UV light, forms a highly reactive nitrene that non-specifically inserts into C-H and N-H bonds of the protein, forming a stable covalent linkage.

I. Principle of this compound Protein Labeling

This compound is a derivative of biotin that incorporates a photo-activatable aryl azide moiety.[1][2] When exposed to ultraviolet (UV) light, typically between 260-475 nm, the aryl azide group is converted into a highly reactive aryl nitrene.[1][2][3] This nitrene can then covalently bind to amino acid residues on the protein surface through insertion into carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds. This non-specific labeling approach is advantageous when the protein of interest has limited reactive functional groups for traditional biotinylation methods. The small size of the biotin molecule (244.3 Da) minimizes the potential for interference with the protein's biological function. The resulting biotinylated protein can be readily detected or purified using avidin or streptavidin conjugates due to the extraordinarily strong and specific interaction between biotin and these proteins.

II. Materials and Reagents

Reagent/MaterialSupplierCatalog No. (Example)
This compound SaltSigma-AldrichA1935
Protein of Interest--
Phosphate-Buffered Saline (PBS), pH 7.0Any-
Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)Any-
Quenching Buffer (e.g., 100 mM Glycine or Tris in PBS)Any-
Desalting Columns (e.g., Sephadex G-25)GE Healthcare17-0851-01
UV Lamp (e.g., Stratalinker or Spectroline)Stratagene/Spectronics-
Low-protein-binding microcentrifuge tubesAny-
Shallow, low-protein-binding vessel for irradiationAny-
Ice BucketAny-

III. Experimental Protocol

This protocol is a general guideline and may require optimization for specific proteins and applications.

A. Reagent Preparation

  • Protein Solution:

    • Dissolve the protein to be labeled in 50 mM PBS, pH 7.0, to a final concentration of at least 2 mg/mL. Higher concentrations (up to 10 mg/mL) are preferable for greater labeling efficiency.

    • Ensure the buffer is free of primary amines (e.g., Tris, glycine) and other nucleophiles that could interfere with the labeling reaction. If necessary, perform buffer exchange using a desalting column or dialysis.

  • This compound Stock Solution:

    • Protect the this compound from light during preparation and storage.

    • Dissolve this compound salt in high-quality, anhydrous DMF or DMSO to a concentration of 10 mg/mL. This compound is also soluble in water at up to 10 mg/mL.

    • Prepare this solution fresh just before use.

  • Quenching Buffer:

    • Prepare a 100 mM solution of glycine or Tris in PBS, pH 7.0.

B. Protein Labeling Reaction

  • Molar Excess Calculation:

    • Calculate the required volume of the this compound stock solution to achieve a 20-fold molar excess over the protein. This ratio may need to be optimized for your specific protein.

  • Reaction Setup (in subdued light):

    • Transfer the protein solution to a shallow, low-protein-binding vessel and place it on ice to maximize labeling efficiency and minimize potential protein damage.

    • Add the calculated volume of the this compound solution to the protein solution. Gently mix.

    • To minimize potential detrimental effects of the organic solvent on the protein, ensure the final concentration of DMF or DMSO does not exceed 15% of the total reaction volume.

    • Incubate the reaction mixture in the dark on ice for 2 minutes before photoactivation.

  • Photoactivation:

    • Place the reaction vessel on ice directly under a UV lamp. The distance between the light source and the sample should be minimized for optimal efficiency.

    • Irradiate the sample with UV light (wavelengths between 260-475 nm are effective) for 1-15 minutes. The optimal irradiation time should be determined empirically. Start with a shorter time to minimize potential protein damage.

C. Quenching and Purification

  • Quenching the Reaction:

    • After irradiation, add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to scavenge any unreacted photobiotin.

    • Incubate for 15 minutes at room temperature.

  • Removal of Excess Photobiotin:

    • Purify the biotinylated protein from unreacted this compound and quenching reagents using a desalting column (e.g., Sephadex G-25) or dialysis against PBS. This step is crucial to prevent high background in downstream applications.

D. Storage of Labeled Protein

  • Store the purified biotinylated protein under the same conditions as the unlabeled protein. For long-term storage, it is recommended to divide the solution into aliquots and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles.

IV. Data Presentation: Key Experimental Parameters

ParameterRecommended RangeNotes
Protein Concentration2 - 10 mg/mLHigher concentrations generally improve labeling efficiency.
Molar Excess of this compound20-foldMay require optimization for specific proteins.
Reaction Buffer50 mM PBS, pH 7.0Must be free of primary amines (e.g., Tris, glycine).
UV Irradiation Wavelength260 - 475 nmBroad-spectrum UV lamps are suitable.
UV Irradiation Time1 - 15 minutesOptimization is necessary to balance labeling efficiency and protein integrity.
Quenching Agent100 mM Glycine or TrisAdded to a final concentration of 50-100 mM.
Purification MethodDesalting Column or DialysisTo remove unreacted this compound.

V. Visualizations

Photobiotin_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_final Final Product Protein_Prep Prepare Protein Solution (2-10 mg/mL in amine-free buffer) Mix Mix Protein and Photobiotin (20-fold molar excess) Protein_Prep->Mix Biotin_Prep Prepare this compound (10 mg/mL in DMF/DMSO) Biotin_Prep->Mix Incubate_Dark Incubate in Dark on Ice (2 minutes) Mix->Incubate_Dark Irradiate UV Irradiation (260-475 nm, 1-15 min) Incubate_Dark->Irradiate Quench Quench Reaction (100 mM Glycine/Tris) Irradiate->Quench Purify Remove Excess Biotin (Desalting Column/Dialysis) Quench->Purify Labeled_Protein Biotinylated Protein Purify->Labeled_Protein

Workflow for this compound Protein Labeling.

Photobiotin_Mechanism Photobiotin This compound (Aryl Azide) Nitrene Reactive Aryl Nitrene Photobiotin->Nitrene Photoactivation UV_Light UV Light (260-475 nm) Labeled_Protein Covalently Labeled Protein Nitrene->Labeled_Protein Covalent Insertion Protein Protein (with C-H and N-H bonds) Protein->Labeled_Protein Covalent Insertion

Mechanism of this compound Labeling.

References

Application Notes and Protocols for Non-Radioactive In Situ Hybridization Using Photobiotin Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In situ hybridization (ISH) is a powerful technique for localizing specific nucleic acid sequences within the morphological context of tissues and cells. While radioactive probes have historically been the gold standard for sensitivity, non-radioactive methods are increasingly favored due to their enhanced safety, stability, and speed. Photobiotin acetate offers a robust and efficient method for non-radioactive probe labeling. This photoactivatable analog of biotin forms stable, covalent linkages with single- and double-stranded DNA and RNA upon brief exposure to visible light.[1] The resulting biotinylated probes can be detected with high sensitivity using avidin or streptavidin conjugates, making this a versatile tool for a wide range of applications in research and diagnostics.

This compound is composed of a biotin molecule linked to a photoreactive arylazide group.[1] This design allows for a simple and rapid labeling procedure that is less harsh than enzymatic methods and avoids the degradation of nucleic acid probes.[1][2] Probes prepared with photobiotin can detect as little as 0.5 pg of target DNA.[2]

These application notes provide detailed protocols for probe labeling with this compound and subsequent chromogenic and fluorescent in situ hybridization, along with troubleshooting guidance.

Quantitative Data Summary

The choice of labeling and detection method in in situ hybridization is critical and often involves a trade-off between sensitivity, resolution, and ease of use. The following tables summarize the comparative performance of photobiotin-based ISH with other common methods.

Table 1: Comparison of Detection Sensitivity

Labeling MethodDetection LimitTime to DetectionReference
Photobiotin (Colorimetric) ~1-2 copies of HPV DNA per cellHours to Overnight
³⁵S Radioisotope (Autoradiography) ~1-2 copies of HPV DNA per cellDays to Weeks
³²P Radioisotope (Autoradiography) ~1 pg of target DNA4 hours
Digoxigenin (Colorimetric) Comparable to biotinHours to Overnight

Table 2: Qualitative Comparison of In Situ Hybridization Methods

FeaturePhotobiotin ISHRadioactive ISHDigoxigenin ISH
Safety High (no radioactive waste)Low (requires handling of radioisotopes)High
Probe Stability High (stable for months)Low (probe decays over time)High
Resolution High (cellular/subcellular)Lower (signal scatter)High
Speed Fast (results in 1-2 days)Slow (long exposure times)Fast
Ease of Use Relatively simpleComplex handling and disposalRelatively simple
Potential for Background Low to moderate (endogenous biotin can be an issue)LowLow

Experimental Workflows and Logical Relationships

Photobiotin Labeling Workflow

G cluster_0 Probe Labeling with this compound prep_probe Prepare Nucleic Acid Probe (DNA or RNA) add_photobiotin Add this compound to Probe Solution prep_probe->add_photobiotin irradiate Irradiate with Visible Light (e.g., sunlamp) add_photobiotin->irradiate purify Purify Labeled Probe (e.g., ethanol precipitation) irradiate->purify

Caption: Workflow for labeling nucleic acid probes with this compound.

In Situ Hybridization and Detection Workflow

G cluster_1 Non-Radioactive In Situ Hybridization and Detection tissue_prep Tissue/Cell Preparation (Fixation, Permeabilization) hybridization Hybridization (Labeled Probe + Target) tissue_prep->hybridization post_hyb_wash Post-Hybridization Washes hybridization->post_hyb_wash blocking Blocking Step post_hyb_wash->blocking detection Detection (Streptavidin-Enzyme/Fluorophore) blocking->detection visualization Visualization (Substrate Addition/Microscopy) detection->visualization

Caption: General workflow for non-radioactive in situ hybridization.

Experimental Protocols

Protocol 1: Labeling of Nucleic Acid Probes with this compound

This protocol describes the chemical labeling of DNA or RNA probes using this compound.

Materials:

  • Nucleic acid probe (DNA or RNA)

  • This compound salt (e.g., Sigma-Aldrich)

  • Nuclease-free water

  • 2-butanol

  • Ethanol (100% and 70%)

  • 3 M Sodium Acetate, pH 5.2

  • Sunlamp (e.g., 250W)

  • Ice bucket

  • Microcentrifuge tubes

Procedure:

  • Probe Preparation: Dissolve the nucleic acid probe in nuclease-free water at a concentration of 1 mg/mL in a microcentrifuge tube.

  • This compound Solution: Prepare a 1 mg/mL stock solution of this compound in nuclease-free water. This solution should be stored frozen and protected from light.

  • Labeling Reaction:

    • In a microcentrifuge tube on ice, combine the nucleic acid probe and the this compound solution. A common starting ratio is 1:1 (v/v).

    • The final concentration of the probe in the reaction mixture should be approximately 0.5 mg/mL.

  • Photoactivation:

    • Place the open tube on ice.

    • Position a sunlamp approximately 10 cm above the tube.

    • Irradiate for 15-20 minutes. Brief irradiation with visible light activates the arylazide group, which then forms stable covalent bonds with the nucleic acid.

  • Purification of the Labeled Probe:

    • Add an equal volume of 2-butanol to the reaction mixture to extract unreacted photobiotin.

    • Vortex thoroughly and centrifuge for 2 minutes.

    • Carefully remove and discard the upper (2-butanol) phase.

    • Repeat the 2-butanol extraction at least two more times.

    • To precipitate the labeled probe, add 1/10th volume of 3 M Sodium Acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol.

    • Incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed for 15 minutes to pellet the probe.

    • Wash the pellet with 70% ethanol and air dry.

    • Resuspend the labeled probe in a suitable buffer (e.g., TE buffer) and store at -20°C, protected from light.

Protocol 2: Chromogenic In Situ Hybridization and Detection

This protocol details the steps for performing ISH on paraffin-embedded tissue sections using a biotinylated probe and a chromogenic detection system.

Materials:

  • Biotin-labeled probe (from Protocol 1)

  • Paraffin-embedded tissue sections on slides

  • Xylene and ethanol series for deparaffinization

  • Proteinase K

  • 4% Paraformaldehyde

  • Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)

  • SSC buffers (20x, 4x, 2x, 1x, 0.1x)

  • Blocking solution (e.g., 3% BSA or Casein Solution)

  • Streptavidin-Alkaline Phosphatase (AP) conjugate

  • BCIP/NBT substrate solution

  • Nuclear Fast Red or Methyl Green counterstain

  • Mounting medium

Procedure:

  • Tissue Preparation:

    • Deparaffinize tissue sections in xylene and rehydrate through a graded ethanol series to water.

    • Treat with Proteinase K (1 µg/mL) at 37°C for 30 minutes to improve probe penetration.

    • Post-fix with 4% paraformaldehyde for 5 minutes.

    • Wash with PBS.

  • Hybridization:

    • Denature the biotin-labeled probe by heating at 95°C for 10 minutes, then immediately place on ice.

    • Apply the hybridization solution containing the denatured probe (typically 5-20 ng/µL) to the tissue section.

    • Cover with a coverslip and incubate in a humidified chamber at 43°C for 12-16 hours.

  • Post-Hybridization Washes:

    • Remove the coverslip and wash the slides in 4x SSC at 37°C for 15-30 minutes.

    • Perform stringent washes in 2x SSC, 1x SSC, and 0.1x SSC at 37°C for 10-30 minutes each to remove non-specifically bound probe.

  • Detection:

    • Block the sections with blocking solution for 30 minutes at 37°C.

    • Incubate with Streptavidin-AP conjugate (diluted 1:500-1:1000 in blocking solution) for 1-3 hours at room temperature.

    • Wash thoroughly with PBS or Tris-buffered saline.

  • Visualization:

    • Incubate the slides with BCIP/NBT substrate solution in the dark until the desired color intensity is reached (can be from 30 minutes to several hours).

    • Stop the reaction by rinsing with distilled water.

    • Counterstain with Nuclear Fast Red or Methyl Green.

    • Dehydrate through an ethanol series, clear in xylene, and mount with a permanent mounting medium.

Protocol 3: Fluorescent In Situ Hybridization (FISH) and Detection

This protocol outlines the procedure for FISH using a biotinylated probe, with signal amplification for enhanced sensitivity.

Materials:

  • Biotin-labeled probe (from Protocol 1)

  • Tissue sections or chromosome spreads on slides

  • Hybridization and wash buffers as in Protocol 2

  • Blocking solution (e.g., Casein Solution or BSA)

  • Fluorescein Avidin DCS (or other fluorophore-conjugated streptavidin)

  • Biotinylated Anti-Avidin D (for signal amplification)

  • Mounting medium with DAPI (e.g., VECTASHIELD®)

Procedure:

  • Tissue Preparation and Hybridization: Follow steps 1 and 2 from Protocol 2.

  • Post-Hybridization Washes: Follow step 3 from Protocol 2.

  • Detection and Amplification:

    • Block the sections with blocking solution for at least 30 minutes.

    • Incubate with Fluorescein Avidin DCS (e.g., 5 µg/mL in blocking solution) for 30 minutes at room temperature.

    • Wash slides 2 x 3 minutes in blocking solution.

    • (Optional amplification step for higher sensitivity) Incubate with Biotinylated Anti-Avidin (e.g., 5 µg/mL) for 30 minutes. This step creates additional binding sites for the fluorescent avidin.

    • Wash slides 2 x 3 minutes in blocking solution.

    • Incubate again with Fluorescein Avidin DCS for 30 minutes.

  • Final Washes and Mounting:

    • Wash slides 2 x 5 minutes in 4x SSC containing 0.1% Tween 20.

    • Mount with a mounting medium containing DAPI to counterstain the nuclei.

    • Visualize using a fluorescence microscope with appropriate filters.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or Weak Signal Inefficient probe labelingVerify probe labeling efficiency via dot blot. Optimize photobiotin concentration and irradiation time.
Poor probe penetrationIncrease Proteinase K digestion time or concentration.
Probe degradationUse RNase-free reagents and techniques, especially for RNA probes.
Overly stringent washesDecrease the temperature or increase the salt concentration of post-hybridization washes.
High Background Insufficient blockingIncrease blocking time or use a different blocking agent.
Probe concentration too highReduce the concentration of the labeled probe in the hybridization buffer.
Endogenous biotinPre-treat tissues with an avidin/biotin blocking kit.
Insufficient washingIncrease the duration or stringency of post-hybridization washes.
Non-specific Staining Cross-hybridization of the probeEnsure probe sequence is specific. Add blocking agents like sheared salmon sperm DNA to the hybridization buffer.
Drying of the specimenKeep slides moist throughout the entire procedure.

References

Application of Photobiotin Acetate in Western Blot Analysis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Western blot analysis is a cornerstone technique for the detection and quantification of specific proteins in complex biological samples. Enhancing the sensitivity and scope of this method is crucial for advancing research and drug development. Photobiotin acetate emerges as a powerful tool for this purpose, offering a non-specific, light-activated method for biotinylating proteins. This covalent modification allows for highly sensitive detection using streptavidin-based assays, providing a significant advantage over traditional staining methods.

This compound contains a photoreactive aryl azide group that, upon exposure to UV light, forms a highly reactive nitrene intermediate. This intermediate can then form stable covalent bonds with adjacent molecules, including proteins, nucleic acids, and other biomolecules.[1] This non-selective labeling is particularly advantageous for creating a comprehensive profile of proteins in a sample or for studying protein-protein interactions where specific antibody-based detection may be limited.

These application notes provide a detailed overview and experimental protocols for the use of this compound in Western blot analysis, tailored for researchers, scientists, and professionals in drug development.

Data Presentation

The use of this compound for protein labeling prior to Western blot analysis can significantly increase detection sensitivity. The following tables summarize key quantitative data for optimizing this application.

Table 1: Recommended Parameters for this compound Protein Labeling

ParameterRecommended ValueNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations are preferable for efficient labeling.[2]
This compound Concentration 1 mg/mL in protein solutionThis is a starting point and may require optimization.
Reaction Buffer Amine-free buffers (e.g., PBS, HEPES)Buffers containing primary amines like Tris will compete for the biotinylation reagent.[2]
pH of Reaction 8.2 - 8.5Optimal for ensuring primary amino groups are reactive.[2]
UV Light Source 180-W or 350-W lampLow-wattage hand-held lamps are not recommended due to lower conjugation efficiencies.[1]
UV Wavelength 320 nm (optimal)Avoid lamps emitting at 254 nm, as this can cause protein photodestruction.
UV Exposure Distance 10 cmIrradiation efficiency decreases with increasing distance.
UV Exposure Time 1.5 min (350-W lamp) to 5 min (180-W lamp)This is a starting point and should be optimized.

Table 2: Performance Characteristics of Photobiotin-Based Western Blot Detection

Performance MetricValueReference
Detection Limit Below 10 pg of protein
Increase in Sensitivity 64 to 1024-fold over Coomassie blue staining

Experimental Protocols

This section provides detailed methodologies for the key experiments involving the application of this compound in Western blot analysis.

Protocol 1: this compound Labeling of Proteins

This protocol describes the non-specific biotinylation of a protein sample using this compound.

Materials:

  • Protein sample (1-10 mg/mL in an amine-free buffer like PBS)

  • This compound

  • Dimethylformamide (DMF)

  • Amine-free buffer (e.g., PBS, pH 8.2-8.5)

  • UV lamp (320 nm)

  • Ice

  • Microcentrifuge tubes

Procedure:

  • Prepare this compound Solution: Shortly before use, dissolve this compound in DMF to a concentration of 10 mg/mL. Vortex until fully dissolved.

  • Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer at a concentration of at least 2 mg/mL. Adjust the pH of the protein solution to 8.2-8.5 if necessary.

  • Labeling Reaction: Add the this compound solution to the protein solution to achieve a final concentration of approximately 1 mg/mL of this compound. The optimal ratio may need to be determined empirically.

  • UV Irradiation: Place the microcentrifuge tube containing the reaction mixture on ice, approximately 10 cm from the UV lamp.

  • Expose the sample to UV light (320 nm) for the recommended duration (e.g., 1.5 minutes for a 350-W lamp or 5 minutes for a 180-W lamp).

  • Quench Reaction (Optional): The reaction can be quenched by adding a solution containing a primary amine, such as Tris buffer, to scavenge any unreacted photobiotin.

  • Removal of Excess Biotin: Unreacted photobiotin can be removed by dialysis or size-exclusion chromatography if necessary for downstream applications, though for immediate Western blot analysis, this step may not be essential.

Protocol 2: Western Blot Analysis of Photobiotin-Labeled Proteins

This protocol outlines the steps for detecting biotinylated proteins on a Western blot using a streptavidin-HRP conjugate.

Materials:

  • Photobiotin-labeled protein sample

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Tris-buffered saline with Tween 20 (TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Mix the photobiotin-labeled protein sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific binding of the detection reagents.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP diluted in blocking buffer (typically at a 1:5,000 to 1:20,000 dilution, but should be optimized) for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound streptavidin-HRP.

  • Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an appropriate imaging system (e.g., CCD camera or X-ray film).

Mandatory Visualizations

Signaling Pathway Diagram: EGF Receptor (EGFR) Signaling

The non-specific labeling capability of this compound is highly valuable for studying dynamic protein complexes, such as those involved in signal transduction. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which governs processes like cell proliferation and differentiation, is an excellent example. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for various SH2 and PTB domain-containing proteins, leading to the assembly of large signaling complexes. Photobiotinylation can be used to label proteins in proximity to EGFR at different time points after stimulation, allowing for the identification of transient interaction partners.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Shc Shc EGFR->Shc Phosphorylates Grb2 Grb2 Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Shc->Grb2 Recruits

Caption: Simplified diagram of the EGF Receptor (EGFR) signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates the key steps in a Western blot experiment utilizing this compound for protein labeling.

Western_Blot_Workflow start Protein Sample labeling This compound Labeling (UV) start->labeling sds_page SDS-PAGE labeling->sds_page transfer Membrane Transfer sds_page->transfer blocking Blocking transfer->blocking streptavidin Streptavidin-HRP Incubation blocking->streptavidin detection Chemiluminescent Detection streptavidin->detection end Data Analysis detection->end

Caption: Experimental workflow for Western blot with this compound.

Logical Relationship Diagram: Data Interpretation

This diagram illustrates the logical flow of interpreting results from a photobiotin-based Western blot, particularly in the context of identifying protein-protein interactions.

Data_Interpretation_Logic hypothesis Hypothesis: Protein A interacts with Protein B experiment Co-immunoprecipitation of Protein A followed by Photobiotin Labeling hypothesis->experiment western_blot Western Blot with Streptavidin-HRP experiment->western_blot result1 Biotinylated band detected at the molecular weight of Protein B western_blot->result1 Positive result2 No biotinylated band detected at the molecular weight of Protein B western_blot->result2 Negative conclusion1 Conclusion: Protein B is in close proximity to Protein A result1->conclusion1 conclusion2 Conclusion: No evidence of interaction result2->conclusion2

Caption: Logical flow for interpreting protein interaction data.

References

Application Notes and Protocols for Cell Surface Protein Labeling Using Photobiotin Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface proteins are integral to a vast array of cellular processes, including signal transduction, cell-cell communication, and adhesion. Consequently, they represent a major class of therapeutic drug targets. The ability to specifically label and subsequently isolate these proteins is crucial for their characterization, understanding disease mechanisms, and for drug discovery efforts such as target identification and deconvolution.[1]

Photobiotin acetate is a photo-activatable biotinylation reagent designed for the non-specific labeling of proteins and other molecules.[2][3] It is composed of a biotin moiety, a charged linker arm, and a photoreactive aryl azide group.[3] Upon exposure to UV light, the aryl azide group forms a highly reactive nitrene intermediate that can insert into C-H and N-H bonds in its immediate vicinity, forming a stable covalent bond.[4] The charged nature of this compound limits its permeability across the cell membrane, making it a suitable tool for selectively labeling extracellularly exposed domains of membrane proteins on living cells.

These application notes provide a detailed protocol for the labeling of cell surface proteins using this compound, downstream analysis, and troubleshooting.

Principle of this compound Labeling

The workflow for cell surface protein labeling with this compound involves several key steps: incubation of live cells with the reagent, photo-activation with UV light to covalently attach the biotin tag to surface proteins, quenching of unreacted reagent, cell lysis, and subsequent affinity purification of biotinylated proteins using streptavidin-based resins. The purified proteins can then be identified and quantified using methods such as mass spectrometry.

Data Presentation

Table 1: Comparison of Biotinylation Reagents
FeatureThis compoundSulfo-NHS-SS-Biotin
Activation Photo-activated (UV light, ~365 nm)Chemically activated (amine-reactive)
Target Residues Non-specific (C-H, N-H bonds)Primary amines (e.g., Lysine)
Specificity Proximity-basedAmine-availability based
Membrane Permeability Low (charged linker)Low (sulfo- group)
Cleavability Non-cleavable linkerCleavable (disulfide bond)
Reported Labeling Efficiency Dependent on UV exposure and reagent concentration>90% (under optimal conditions)
Potential for Protein Damage UV-induced damage is a considerationGenerally lower potential for damage
Table 2: Typical Experimental Parameters
ParameterRecommended RangeNotes
Cell Density 80-95% confluency for adherent cellsEnsures sufficient protein for analysis.
This compound Concentration 0.1 - 1.0 mg/mLOptimal concentration should be determined empirically.
Incubation Time 15 - 30 minutes on iceMinimizes internalization of the reagent.
UV Wavelength ~365 nmLong-wave UV minimizes cell damage compared to shorter wavelengths.
UV Intensity and Duration 0.1 - 1 J/cm²; 5 - 30 minutesVaries with UV source and distance to cells. Titration is critical.
Quenching Reagent Tris buffer or GlycineReacts with and neutralizes any unreacted this compound.
Cell Lysis Buffer RIPA or other non-denaturing lysis buffer with protease inhibitorsSolubilizes membrane proteins while preserving integrity.
Streptavidin Resin Streptavidin-agarose or magnetic beadsFor affinity purification of biotinylated proteins.

Experimental Protocols

Protocol 1: Cell Surface Protein Labeling of Adherent Cells

Materials:

  • Adherent cells cultured in appropriate vessels (e.g., 10 cm dishes)

  • This compound salt (light sensitive)

  • Anhydrous DMSO

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4-8.0

  • Quenching Buffer: 100 mM Tris-HCl or 100 mM Glycine in PBS, pH 8.0

  • Lysis Buffer: RIPA buffer or similar, supplemented with protease inhibitor cocktail

  • Cell scraper

  • UV crosslinker or UV lamp with a primary emission around 365 nm

Procedure:

  • Cell Preparation:

    • Culture adherent cells to 80-90% confluency.

    • Place the cell culture dish on ice.

    • Gently wash the cells twice with ice-cold PBS to remove any residual serum proteins.

  • This compound Incubation:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO. Protect from light.

    • Dilute the this compound stock solution to the desired final concentration (e.g., 0.5 mg/mL) in ice-cold PBS immediately before use.

    • Add the this compound solution to the cells, ensuring the entire surface is covered (e.g., 5 mL for a 10 cm dish).

    • Incubate the cells on ice for 15-30 minutes, protected from light.

  • Photo-activation:

    • Place the open dish of cells on ice directly under a UV light source (e.g., a UV crosslinker with 365 nm bulbs).

    • Irradiate the cells with UV light for a predetermined time (e.g., 10-20 minutes). The optimal time and intensity should be determined empirically to balance labeling efficiency with cell viability.

  • Quenching:

    • Aspirate the this compound solution.

    • Wash the cells three times with ice-cold Quenching Buffer to neutralize any unreacted reagent. Perform the final wash for 5-10 minutes on ice.

  • Cell Lysis:

    • Aspirate the final wash.

    • Add ice-cold Lysis Buffer to the dish (e.g., 0.5-1 mL for a 10 cm dish).

    • Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube. This contains the solubilized proteins.

Protocol 2: Affinity Purification of Biotinylated Proteins

Materials:

  • Cell lysate containing biotinylated proteins

  • Streptavidin-agarose beads or streptavidin-coated magnetic beads

  • Wash Buffer: Lysis buffer or PBS with a reduced detergent concentration (e.g., 0.1% Triton X-100)

  • Elution Buffer: 2X Laemmli sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol)

Procedure:

  • Binding:

    • Add an appropriate volume of streptavidin bead slurry (e.g., 50 µL of a 50% slurry) to the clarified cell lysate.

    • Incubate for 1-2 hours at 4°C with gentle end-over-end rotation.

  • Washing:

    • Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute) or by using a magnetic stand.

    • Aspirate the supernatant.

    • Wash the beads three to four times with ice-cold Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add 50-100 µL of Elution Buffer to the beads.

    • Boil the sample at 95-100°C for 5-10 minutes to elute the bound proteins.

    • Pellet the beads by centrifugation and collect the supernatant containing the eluted, biotinylated proteins.

  • Downstream Analysis:

    • The eluted proteins are ready for analysis by SDS-PAGE and Western blotting or for preparation for mass spectrometry.

Protocol 3: Cell Viability Assessment

It is crucial to assess the impact of the labeling procedure, particularly the UV exposure, on cell viability.

Materials:

  • Cells labeled with this compound (before lysis)

  • Trypan Blue solution (0.4%) or a fluorescence-based viability kit (e.g., Calcein-AM/Propidium Iodide)

  • Hemocytometer or automated cell counter/fluorescence microscope

Procedure (Trypan Blue Exclusion):

  • After the quenching step in Protocol 1, wash the cells once with PBS.

  • Detach the cells using a gentle method (e.g., trypsinization, followed by neutralization).

  • Resuspend the cells in a known volume of media.

  • Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.

  • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate the percentage of viable cells.

Mandatory Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_post_labeling Post-Labeling Processing cluster_purification Affinity Purification cluster_analysis Downstream Analysis start Adherent Cells (80-90% Confluency) wash1 Wash with ice-cold PBS start->wash1 add_reagent Incubate with this compound on ice wash1->add_reagent uv_activation UV Activation (~365 nm) on ice add_reagent->uv_activation quench Quench with Tris or Glycine uv_activation->quench lysis Cell Lysis quench->lysis centrifuge Clarify Lysate lysis->centrifuge bind_streptavidin Bind to Streptavidin Beads centrifuge->bind_streptavidin wash2 Wash Beads bind_streptavidin->wash2 elute Elute Proteins wash2->elute analysis SDS-PAGE / Western Blot / Mass Spectrometry elute->analysis

Caption: Experimental workflow for cell surface protein labeling.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ligand EGF egfr EGFR ligand->egfr Binding & Dimerization grb2 Grb2 egfr->grb2 Phosphorylation & Recruitment sos SOS grb2->sos ras Ras sos->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival erk->proliferation

Caption: Simplified EGFR signaling pathway.

Applications in Research and Drug Development

  • Identification of Novel Cell Surface Markers: This technique can be used to profile the surface proteome of different cell types or cells under various conditions (e.g., disease vs. healthy) to identify new biomarkers.

  • Studying Protein-Protein Interactions: By isolating cell surface protein complexes, this method can help elucidate interaction networks at the plasma membrane.

  • Monitoring Protein Trafficking: The internalization and recycling of surface receptors, such as G protein-coupled receptors (GPCRs), can be tracked and quantified.

  • Drug Target Identification: this compound can be used in photo-affinity labeling studies to identify the cellular targets of a small molecule drug. By observing which proteins are labeled by a photo-reactive drug analog, researchers can deconvolve its mechanism of action.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Insufficient this compound concentration.Optimize the concentration of this compound (try a range of 0.1-1.0 mg/mL).
Inadequate UV exposure (time or intensity).Increase UV exposure time or decrease the distance from the lamp. Ensure the lamp has the correct wavelength (~365 nm).
Quenching of the reagent by components in the buffer.Ensure all buffers are free of primary amines (e.g., Tris, glycine) during the labeling and activation steps.
This compound degradation.Prepare the this compound solution fresh and protect it from light.
High Background/Non-specific Binding Intracellular protein labeling due to compromised cell membranes.Ensure cells are healthy and membranes are intact. Perform all pre-lysis steps on ice to minimize membrane transport.
Inadequate washing after purification.Increase the number of wash steps and/or the stringency of the wash buffer.
Endogenous biotinylated proteins.This is a known issue. Consider using an avidin-biotin blocking step if necessary.
Poor Cell Viability Excessive UV exposure.Reduce UV exposure time or intensity. Perform a titration to find the optimal balance between labeling and viability.
Phototoxicity from the reagent.Lower the concentration of this compound.
Protein Precipitation after Elution High concentration of eluted proteins.Elute in a larger volume or use a buffer optimized for membrane protein solubility.
Over-modification of proteins.Reduce the concentration of this compound or the UV exposure time.

References

Application Notes and Protocols for Affinity Purification of Proteins Using Photobiotin Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Photobiotin Acetate

This compound is a derivative of biotin that incorporates a photoactivatable aryl azide group.[1] Upon exposure to ultraviolet (UV) light, the aryl azide forms a highly reactive nitrene intermediate that can nonspecifically insert into covalent bonds of nearby molecules, including proteins.[1] This property allows for the indiscriminate labeling of proteins in close proximity to the this compound at the time of photoactivation. The small size of the biotin molecule (244 Da) generally ensures that the biological activity of the labeled protein is not significantly altered.[2][3]

The key advantage of this compound lies in its ability to label proteins in a time- and spatially-controlled manner. The labeling reaction is initiated by light, providing precise control over when and where the biotin tag is attached. This is particularly advantageous for studying protein-protein interactions, mapping protein complexes, and identifying transient binding partners.

Mechanism of Action

The process of photo-biotinylation and subsequent affinity purification involves two main stages:

  • Photo-labeling: The target protein is incubated with this compound in the dark. Upon irradiation with UV light (optimally around 320-365 nm), the aryl azide group is converted into a highly reactive nitrene. This nitrene then rapidly and non-selectively forms a covalent bond with adjacent molecules, effectively "tagging" the protein with biotin.

  • Affinity Purification: The biotinylated protein is then captured using an affinity matrix functionalized with streptavidin or avidin. The extremely high affinity between biotin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M) ensures highly specific and efficient capture of the labeled protein. After washing away non-biotinylated proteins and contaminants, the purified biotinylated protein is eluted from the matrix.

Key Applications

  • Identification of Protein-Protein Interactions: By introducing this compound to a protein complex and then activating it with light, interacting partners can be biotinylated and subsequently identified.

  • Mapping Protein Microenvironments: Photo-biotinylation can be used to label proteins within a specific cellular compartment or microenvironment, providing spatial information about the proteome.

  • Labeling Proteins with Limited Reactive Residues: For proteins that lack accessible primary amines required for traditional NHS-ester based biotinylation, this compound offers an effective alternative.

Quantitative Data Summary

While extensive quantitative data for this compound is not always readily available in a comparative format, the following table summarizes typical performance characteristics based on available literature and manufacturer information. It is important to note that labeling efficiency and protein recovery can vary significantly depending on the protein of interest, its concentration, and the specific experimental conditions.

ParameterThis compoundNHS-Ester BiotinNotes
Labeling Specificity Non-specific (inserts into C-H and N-H bonds upon photoactivation)Specific to primary amines (Lysine residues and N-terminus)This compound is ideal for labeling when specific residues are unknown or unavailable.
Control over Labeling High temporal and spatial control (light-activated)Limited control (reaction starts upon mixing)Photo-activation allows for precise timing of the labeling event.
Typical Protein Concentration for Labeling ≥ 2 mg/mL1 - 10 mg/mLHigher protein concentrations generally lead to better labeling efficiency.
Reported Detection Limit < 10 pg (with avidin-alkaline phosphatase detection)Varies depending on detection methodPhotobiotin labeling can be highly sensitive.
Protein Recovery from Streptavidin Resin Variable; can be >85% with optimized elutionVariable; can be >85% with optimized elutionRecovery is highly dependent on the elution method.

Experimental Protocols

Part 1: Protein Labeling with this compound

This protocol provides a general guideline for the photo-biotinylation of a purified protein in solution. Optimization of reagent concentrations and irradiation conditions may be necessary for each specific protein.

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Purified protein of interest (at ≥ 2 mg/mL)

  • Labeling Buffer: 50 mM Phosphate-Buffered Saline (PBS), pH 7.0

  • Amber or foil-covered microcentrifuge tubes

  • UV light source (e.g., handheld 365 nm UV lamp, mercury vapor lamp, or desktop halogen lamp)

  • Ice bath

Procedure:

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a final concentration of 1-10 mg/mL. Note: this compound is light-sensitive; handle the stock solution and subsequent steps in the dark or under dim light.

  • Prepare Protein Solution: Dissolve or dialyze the purified protein into the Labeling Buffer at a concentration of ≥ 2 mg/mL. Transfer the protein solution to an amber or foil-covered microcentrifuge tube.

  • Add this compound to Protein: Add the this compound stock solution to the protein solution to achieve a final concentration typically in the range of 0.1-1 mM. The optimal molar ratio of this compound to protein should be determined empirically, but a starting point of 20-50 fold molar excess is recommended.

  • Incubation (in the dark): Incubate the reaction mixture for 10-30 minutes at room temperature in the dark to allow for the diffusion of the this compound.

  • Photoactivation: Place the open reaction tube in an ice bath to dissipate heat. Irradiate the sample with a UV light source. The distance from the light source and the irradiation time will need to be optimized.

    • Handheld UV lamp (365 nm): Place the lamp approximately 2 cm above the sample and irradiate for 15-30 minutes.

    • Mercury vapor lamp (250W): Place the lamp approximately 10 cm above the sample and irradiate for 15-30 minutes.

    • Desktop halogen lamp (50W): Place the lamp approximately 5 cm above the sample and irradiate for 30-60 minutes.

  • Quenching (Optional): The reaction can be quenched by adding a scavenger such as dithiothreitol (DTT) to a final concentration of 50-100 mM to react with any unreacted nitrene.

  • Removal of Unreacted Photobiotin: Remove excess, unreacted this compound using a desalting column (e.g., Sephadex G-25) or through dialysis against PBS.

Part 2: Affinity Purification of Biotinylated Protein

This protocol describes the capture and elution of the biotinylated protein using streptavidin-agarose beads.

Materials:

  • Streptavidin-agarose resin

  • Binding/Wash Buffer: PBS with 0.1% Tween-20

  • Elution Buffer (choose one):

    • Harsh Elution: 8 M Guanidine-HCl, pH 1.5

    • Competitive Elution (Mild): Binding/Wash Buffer containing 2-10 mM free D-biotin

    • Competitive Elution with Heat (Mild): 25 mM Biotin in 50 mM Tris-HCl, pH 7.4, with 0.4% SDS

  • Spin columns or microcentrifuge tubes

Procedure:

  • Prepare Streptavidin Resin: Wash the required amount of streptavidin-agarose resin with Binding/Wash Buffer according to the manufacturer's instructions.

  • Binding: Add the biotinylated protein solution to the washed streptavidin resin. Incubate for 30-60 minutes at room temperature with gentle end-over-end mixing.

  • Washing: Pellet the resin by centrifugation and remove the supernatant. Wash the resin 3-5 times with an excess of Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Harsh Elution: Add the harsh elution buffer to the resin and incubate for 5-10 minutes at room temperature. Pellet the resin and collect the supernatant containing the purified protein. This method is effective but will likely denature the protein.

    • Competitive Elution (Mild): Add the competitive elution buffer containing free biotin and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The free biotin will compete for the binding sites on streptavidin, releasing the biotinylated protein.

    • Competitive Elution with Heat (Mild): Add the competitive elution buffer with biotin and SDS. Heat at 95°C for 5 minutes. Pellet the resin and collect the supernatant.

  • Analysis: Analyze the purified protein by SDS-PAGE, Western blotting with a streptavidin-HRP conjugate, or mass spectrometry.

Visualization of Workflows

This compound Labeling and Purification Workflow

G Protein Target Protein Incubation Incubation (Dark) Protein->Incubation Photobiotin This compound Photobiotin->Incubation UV_Activation UV Light Activation (320-365 nm) Incubation->UV_Activation Labeled_Protein Biotinylated Protein UV_Activation->Labeled_Protein Purification Removal of Excess Photobiotin Labeled_Protein->Purification Binding Binding Purification->Binding Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Binding Washing Washing Binding->Washing Elution Elution Washing->Elution Purified_Protein Purified Protein Elution->Purified_Protein

Caption: Workflow for protein labeling with this compound and subsequent affinity purification.

Mechanism of Photo-Activation and Biotinylation

G Photobiotin This compound (Aryl Azide) UV_Light UV Light (hv) Photobiotin->UV_Light Nitrene Reactive Nitrene Intermediate UV_Light->Nitrene Activation Covalent_Bond Covalent Bond Formation Nitrene->Covalent_Bond Protein Protein (with C-H or N-H bonds) Protein->Covalent_Bond Biotinylated_Protein Biotinylated Protein Covalent_Bond->Biotinylated_Protein Insertion

Caption: The mechanism of photo-activation of this compound and covalent labeling of a protein.

References

Application Notes and Protocols for Photobiotin Acetate Labeling of Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the non-radioactive labeling of oligonucleotides using photobiotin acetate. This method offers a versatile and efficient way to introduce biotin into DNA and RNA strands for a variety of applications in molecular biology, diagnostics, and drug development.

Introduction

This compound is a photoactivatable analog of biotin that allows for the covalent labeling of nucleic acids. The molecule consists of a biotin moiety linked to a photoreactive aryl azide group.[] Upon exposure to UV light, the aryl azide forms a highly reactive nitrene intermediate that can nonspecifically insert into C-H and N-H bonds of the oligonucleotide, forming a stable covalent linkage.[2] This method is advantageous as it is less harsh than some enzymatic methods and can be used to label single-stranded and double-stranded DNA and RNA.[3] Labeled oligonucleotides can be used as probes in various hybridization techniques, for affinity purification of interacting molecules, and in other applications where the strong and specific interaction between biotin and streptavidin is utilized.[4][5]

Key Applications of Photobiotin-Labeled Oligonucleotides:

  • Hybridization Probes: Biotin-labeled oligonucleotides are widely used in Southern blotting, Northern blotting, dot blotting, and in situ hybridization (ISH) to detect specific nucleic acid sequences.

  • Affinity Purification: The high affinity of the biotin-streptavidin interaction allows for the efficient isolation of proteins or other molecules that bind to the labeled oligonucleotide.

  • Electrophoretic Mobility Shift Assays (EMSA): Biotin-labeled probes are a non-radioactive alternative for studying protein-DNA or protein-RNA interactions.

  • Microarrays: Biotinylated oligonucleotides can be immobilized on streptavidin-coated surfaces for microarray applications.

Experimental Protocols

Protocol 1: Labeling of Oligonucleotides with this compound

This protocol describes the labeling of oligonucleotides using this compound. It is crucial to perform the photoactivation step in a controlled manner to ensure efficient labeling while minimizing damage to the nucleic acid.

Materials:

  • Oligonucleotide (DNA or RNA), purified and dissolved in nuclease-free water or a low-salt buffer (e.g., TE buffer with <20 mM salt).

  • This compound salt (e.g., Sigma-Aldrich A1935)

  • Nuclease-free water

  • Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5)

  • UV lamp (long-wave UV, 365 nm)

  • Microcentrifuge tubes (amber or covered in foil to protect from light)

  • Ice

Procedure:

  • Prepare the Oligonucleotide Solution:

    • Dissolve the oligonucleotide in the reaction buffer to a final concentration of 1 µg/µL. Note: The efficiency of labeling can be concentration-dependent.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in nuclease-free water to a concentration of 1 mg/mL. Note: this compound is light-sensitive; keep the solution in the dark as much as possible.

  • Set up the Labeling Reaction:

    • In a microcentrifuge tube, combine the following components:

      • Oligonucleotide solution: 10 µL (10 µg)

      • This compound solution (1 mg/mL): 10 µL

      • Nuclease-free water: to a final volume of 100 µL

    • Mix gently by pipetting. The final concentration of this compound in this reaction is 100 µg/mL. The ratio of photobiotin to oligonucleotide can be optimized for specific applications.

  • Photoactivation:

    • Place the open microcentrifuge tube on ice.

    • Position the UV lamp approximately 5-10 cm above the sample.

    • Irradiate with a long-wave UV light source (365 nm) for 15-30 minutes. Note: The optimal irradiation time may need to be determined empirically. Shorter wavelengths (<300 nm) can cause damage to the nucleic acid.

  • Stop the Reaction:

    • After irradiation, the labeling reaction is complete. Proceed immediately to the purification step to remove unreacted this compound.

Protocol 2: Purification of Photobiotin-Labeled Oligonucleotides by Ethanol Precipitation

This protocol is designed to remove unincorporated this compound from the labeled oligonucleotide. This step is crucial to reduce background in downstream applications.

Materials:

  • Labeled oligonucleotide reaction mixture (from Protocol 1)

  • 3 M Sodium Acetate (NaOAc), pH 5.2

  • 100% Ethanol, ice-cold

  • 70% Ethanol, ice-cold

  • Nuclease-free water or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Microcentrifuge

  • Glycogen (optional, as a carrier)

Procedure:

  • Prepare for Precipitation:

    • To the 100 µL labeling reaction, add 10 µL of 3 M NaOAc (pH 5.2).

    • (Optional) Add 1 µL of glycogen (20 mg/mL) to aid in the visualization of the pellet.

    • Mix thoroughly by vortexing briefly.

  • Precipitate the Oligonucleotide:

    • Add 2.5 to 3 volumes (275-330 µL) of ice-cold 100% ethanol.

    • Mix well and incubate at -20°C for at least 30 minutes.

  • Pellet the Oligonucleotide:

    • Centrifuge the mixture at ≥12,000 x g for 15-30 minutes at 4°C.

    • Carefully decant the supernatant, which contains the unincorporated this compound.

  • Wash the Pellet:

    • Add 500 µL of ice-cold 70% ethanol to the pellet.

    • Centrifuge at ≥12,000 x g for 10 minutes at 4°C.

    • Carefully remove the supernatant.

  • Dry and Resuspend the Pellet:

    • Briefly air-dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry, as this can make resuspension difficult.

    • Resuspend the purified biotinylated oligonucleotide in an appropriate volume of nuclease-free water or TE buffer.

Protocol 3: Application Example - Dot Blot Hybridization with a Biotinylated Probe

This protocol provides a general procedure for using a photobiotin-labeled oligonucleotide probe to detect a target nucleic acid sequence immobilized on a membrane.

Materials:

  • Purified photobiotin-labeled oligonucleotide probe (from Protocol 2)

  • Target DNA or RNA samples

  • Positively charged nylon membrane

  • Dot blot apparatus

  • Hybridization buffer (e.g., ULTRAhyb™-Oligo Hybridization Buffer)

  • Blocking solution (e.g., 5% non-fat dry milk or 3% BSA in TBST)

  • Wash buffers (e.g., high and low stringency SSC buffers)

  • Streptavidin-HRP or Streptavidin-AP conjugate

  • Chemiluminescent or colorimetric substrate for HRP or AP

  • Imaging system

Procedure:

  • Immobilize Target Nucleic Acid:

    • Denature DNA samples by heating at 95-100°C for 5-10 minutes, followed by immediate chilling on ice.

    • Spot serial dilutions of the target nucleic acid onto the nylon membrane using a dot blot apparatus.

    • UV-crosslink the nucleic acid to the membrane according to the manufacturer's instructions.

  • Prehybridization:

    • Place the membrane in a hybridization bottle or bag with pre-warmed hybridization buffer.

    • Incubate for at least 30 minutes at the appropriate hybridization temperature (typically 42-60°C, depending on the probe sequence).

  • Hybridization:

    • Denature the biotinylated probe by heating at 95-100°C for 5 minutes and then snap-cooling on ice.

    • Add the denatured probe to fresh, pre-warmed hybridization buffer (final probe concentration typically 0.1-1.0 ng/mL).

    • Replace the prehybridization buffer with the probe-containing hybridization buffer.

    • Incubate overnight at the hybridization temperature with gentle agitation.

  • Washing:

    • Perform a series of washes with buffers of increasing stringency to remove the non-specifically bound probe. For example:

      • 2x SSC, 0.1% SDS at room temperature (low stringency).

      • 0.1x SSC, 0.1% SDS at the hybridization temperature (high stringency).

  • Detection:

    • Block the membrane with a suitable blocking solution for 30-60 minutes at room temperature.

    • Incubate the membrane with a streptavidin-HRP or streptavidin-AP conjugate diluted in blocking buffer for 30-60 minutes.

    • Wash the membrane several times with a wash buffer (e.g., TBST) to remove the unbound conjugate.

    • Incubate the membrane with the appropriate chemiluminescent or colorimetric substrate.

    • Detect the signal using an appropriate imaging system.

Data Presentation

Table 1: Troubleshooting Guide for this compound Labeling

Problem Possible Cause Recommendation
Low Labeling Efficiency Insufficient UV exposureIncrease irradiation time or decrease the distance between the lamp and the sample. Ensure the UV lamp is at the correct wavelength (365 nm).
Inhibitors in the nucleic acid samplePurify the oligonucleotide by ethanol precipitation before labeling to remove salts or other contaminants.
Suboptimal pH or buffer componentsUse a buffer with a pH between 7 and 9 and low salt concentration (<20 mM).
Degraded this compoundStore this compound protected from light and moisture. Prepare the solution immediately before use.
High Background in Hybridization Incomplete removal of unincorporated biotinPerform a second round of ethanol precipitation or use a different purification method like gel filtration.
Insufficient blocking of the membraneIncrease the blocking time and ensure the blocking agent is compatible with the detection system.
Non-specific binding of the probeIncrease the stringency of the post-hybridization washes by increasing the temperature or decreasing the salt concentration.

Table 2: Expected Performance Characteristics of Photobiotin-Labeled Probes

Parameter Typical Value/Range Notes
Labeling Density 1 biotin per 100-400 residuesThis can be influenced by the reaction conditions and the length and sequence of the oligonucleotide.
Detection Sensitivity As low as 0.5 pg of target DNAIn dot blot hybridization with colorimetric or chemiluminescent detection.
Probe Stability Stable for at least 5 monthsWhen stored at -20°C and protected from light.

Visualizations

experimental_workflow cluster_labeling Protocol 1: Oligonucleotide Labeling cluster_purification Protocol 2: Purification cluster_application Protocol 3: Application (Dot Blot) prep_oligo Prepare Oligonucleotide Solution mix_reagents Mix Oligonucleotide and Photobiotin prep_oligo->mix_reagents prep_photobiotin Prepare this compound Solution prep_photobiotin->mix_reagents irradiate UV Irradiation (365 nm) mix_reagents->irradiate Photoactivation precipitate Ethanol Precipitation irradiate->precipitate Labeled Oligo wash_pellet Wash Pellet precipitate->wash_pellet resuspend Resuspend Labeled Oligonucleotide wash_pellet->resuspend immobilize Immobilize Target on Membrane resuspend->immobilize Purified Probe hybridize Hybridize with Biotinylated Probe immobilize->hybridize detect Detect with Streptavidin Conjugate hybridize->detect

Caption: Experimental workflow for photobiotin labeling of oligonucleotides.

signaling_pathway cluster_detection Detection Cascade Biotinylated_Probe Biotinylated Probe Hybrid Probe-Target Hybrid Biotinylated_Probe->Hybrid Hybridization Target_NA Target Nucleic Acid Target_NA->Hybrid Complex Biotin-Streptavidin-Enzyme Complex Hybrid->Complex Binding Streptavidin_Enzyme Streptavidin-Enzyme Conjugate (HRP or AP) Streptavidin_Enzyme->Complex Signal Detectable Signal (Light or Color) Complex->Signal Enzymatic Reaction Substrate Substrate (Chemiluminescent or Colorimetric) Substrate->Signal

Caption: Detection principle using a biotinylated probe.

References

Application Notes and Protocols for Cross-linking Proteins to Nucleic Acids with Photobiotin Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of photobiotin acetate in cross-linking proteins to nucleic acids. This technique is invaluable for studying protein-DNA and protein-RNA interactions, identifying binding partners, and elucidating regulatory networks within the cell.

Introduction

This compound is a photoactivatable biotinylating reagent that enables the covalent cross-linking of molecules in close proximity upon activation with UV light. It is composed of three key moieties: a biotin group for subsequent detection or affinity purification, a linker arm, and a photo-reactive nitrophenyl azide group. When exposed to UV light in the range of 260-475 nm, the aryl azide group is converted into a highly reactive nitrene intermediate, which can then form a covalent bond with nearby molecules, including proteins and nucleic acids. This method offers a versatile and efficient way to "freeze" transient interactions for subsequent analysis.

Mechanism of Action

The fundamental principle of this compound-mediated cross-linking lies in the light-induced activation of the aryl azide group. This process generates a highly reactive nitrene species that can insert into C-H and N-H bonds, which are abundant in both proteins and nucleic acids. This non-specific insertion allows for the covalent capture of interacting macromolecules.

G cluster_0 Step 1: Photoactivation cluster_1 Step 2: Cross-linking Photobiotin_Acetate This compound (Aryl Azide) UV_Light UV Light (260-475 nm) Photobiotin_Acetate->UV_Light hv Reactive_Nitrene Reactive Aryl Nitrene Intermediate UV_Light->Reactive_Nitrene Protein_Nucleic_Acid_Complex Protein-Nucleic Acid Complex Reactive_Nitrene->Protein_Nucleic_Acid_Complex Insertion into C-H or N-H bonds Crosslinked_Complex Covalently Cross-linked Biotinylated Complex Protein_Nucleic_Acid_Complex->Crosslinked_Complex

Caption: Mechanism of this compound cross-linking.

Applications

The versatility of this compound makes it suitable for a wide range of applications in molecular biology and drug development, including:

  • Identification of Protein-DNA/RNA Binding Partners: Capture and identify unknown proteins interacting with a specific nucleic acid sequence.

  • Validation of Protein-Nucleic Acid Interactions: Confirm direct binding between a protein and a nucleic acid.

  • Mapping Interaction Sites: In conjunction with techniques like mass spectrometry, it can help identify the specific regions of interaction.

  • Drug Discovery: Screen for small molecules that disrupt or enhance protein-nucleic acid interactions.

  • Non-Radioactive Probe Labeling: An alternative to radioactive methods for labeling DNA and RNA probes for various hybridization techniques.[1]

Data Presentation

The efficiency of cross-linking can be influenced by several factors, including the concentration of this compound, the intensity and duration of UV exposure, and the specific protein-nucleic acid complex being studied. The following table provides illustrative data on cross-linking efficiency under different conditions.

ParameterCondition 1Condition 2Condition 3
This compound Conc. 0.1 mM0.5 mM1.0 mM
UV Wavelength 365 nm365 nm365 nm
UV Exposure Time 5 min10 min15 min
Cross-linking Efficiency (%) ~1-2%~3-5%~5-8%

Note: These values are illustrative and the optimal conditions for each experiment should be determined empirically.

Experimental Protocols

Protocol 1: In Vitro Cross-linking of a Purified Protein to a DNA Probe

This protocol describes the cross-linking of a purified protein to a specific DNA probe labeled with this compound.

Materials:

  • Purified protein of interest

  • DNA probe (e.g., PCR product or synthetic oligonucleotide)

  • This compound (e.g., Sigma-Aldrich)

  • Cross-linking Buffer (e.g., 10 mM HEPES, pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • Streptavidin-coated magnetic beads

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., 2% SDS, 50 mM Tris-HCl, pH 6.8)

  • UV Cross-linker with 365 nm bulbs

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • DNA Probe Labeling:

    • In a nuclease-free microcentrifuge tube, combine the DNA probe (10-100 pmol) with this compound (to a final concentration of 0.1-1.0 mM) in a suitable buffer (e.g., TE buffer).

    • Incubate the mixture on ice for 10 minutes, protected from light.

    • Place the open tube on ice in a UV cross-linker and irradiate with 365 nm UV light for 10-30 minutes. The optimal time should be determined empirically.

    • Remove unincorporated this compound using a suitable method, such as ethanol precipitation or a spin column.

  • Protein-DNA Binding Reaction:

    • In a new microcentrifuge tube, combine the purified protein (1-10 µg) with the photobiotinylated DNA probe in Cross-linking Buffer.

    • Incubate the reaction at room temperature for 20-30 minutes to allow for complex formation.

  • UV Cross-linking:

    • Place the open tube on ice and irradiate with 365 nm UV light for 5-15 minutes.

  • Capture of Cross-linked Complexes:

    • Add pre-washed streptavidin-coated magnetic beads to the reaction mixture and incubate with gentle rotation for 1 hour at 4°C.

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with Wash Buffer.

  • Elution and Analysis:

    • Resuspend the beads in Elution Buffer and heat at 95°C for 5 minutes to elute the cross-linked complexes.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the protein of interest.

G cluster_0 Preparation cluster_1 Cross-linking & Capture cluster_2 Analysis Label_DNA Label DNA Probe with this compound Incubate_Protein_DNA Incubate Protein with Labeled DNA Probe Label_DNA->Incubate_Protein_DNA UV_Crosslink UV Cross-linking (365 nm) Incubate_Protein_DNA->UV_Crosslink Capture Capture with Streptavidin Beads UV_Crosslink->Capture Wash Wash Beads Capture->Wash Elute Elute Complexes Wash->Elute Analyze SDS-PAGE & Western Blot Elute->Analyze

Caption: Experimental workflow for in vitro cross-linking.

Protocol 2: In Vivo Cross-linking of Proteins to Nucleic Acids in Cultured Cells

This protocol describes the cross-linking of proteins to nucleic acids within living cells.

Materials:

  • Cultured cells

  • This compound

  • Cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-coated magnetic beads

  • Wash Buffers (low and high salt)

  • Elution Buffer

  • DNase I or RNase A (optional)

  • UV Cross-linker with 365 nm bulbs

Procedure:

  • Cell Treatment:

    • Incubate cultured cells with this compound (10-100 µM in culture medium) for 1-4 hours. The optimal concentration and incubation time should be determined for the specific cell type.

  • UV Cross-linking:

    • Wash the cells twice with ice-cold PBS.

    • Remove all PBS and place the culture dish on ice.

    • Irradiate the cells with 365 nm UV light for 5-15 minutes.

  • Cell Lysis:

    • Add ice-cold Lysis Buffer to the cells and scrape to collect the lysate.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.

  • Nucleic Acid Fragmentation (Optional):

    • To reduce viscosity and improve the accessibility of biotinylated complexes, the nucleic acids can be fragmented by sonication or enzymatic digestion (DNase I for DNA, RNase A for RNA).

  • Capture of Cross-linked Complexes:

    • Follow steps 4 and 5 from Protocol 1 for the capture, washing, and elution of the cross-linked complexes. For in vivo samples, a series of washes with increasing salt concentration (e.g., low salt wash buffer followed by high salt wash buffer) is recommended to reduce non-specific binding.

  • Analysis:

    • The eluted proteins can be identified by mass spectrometry or analyzed by Western blotting for specific proteins of interest.

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway where a transcription factor is activated and subsequently binds to a specific DNA sequence, an interaction that can be captured using this compound cross-linking.

Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Cell Surface Receptor Extracellular_Signal->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Inactive_TF Inactive Transcription Factor (Cytoplasm) Signaling_Cascade->Inactive_TF Activation Active_TF Active Transcription Factor (Nucleus) Inactive_TF->Active_TF Nuclear Translocation DNA DNA Active_TF->DNA Binds to Promoter/Enhancer Gene_Transcription Gene Transcription DNA->Gene_Transcription

Caption: Transcription factor activation and DNA binding.

References

Method for Creating Biotinylated Probes for Northern and Southern Blotting: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of non-radioactive labeling techniques has revolutionized nucleic acid hybridization assays, offering safer and more stable alternatives to traditional radioisotopic methods. Among these, biotinylation of nucleic acid probes has become a cornerstone for sensitive detection in Northern and Southern blotting. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis of a robust detection system, enabling the identification of specific DNA or RNA sequences.

This document provides detailed application notes and protocols for the enzymatic preparation of biotinylated DNA and RNA probes. The methods covered include nick translation, random prime labeling, Polymerase Chain Reaction (PCR), and in vitro transcription. Each method offers distinct advantages, and the choice of technique often depends on the nature of the template, the desired probe characteristics, and the specific application.

Comparison of Biotinylation Methods

The selection of a suitable biotinylation method is critical for the success of hybridization experiments. The following table summarizes the key quantitative aspects of the most common enzymatic methods for easy comparison.

FeatureNick TranslationRandom Prime LabelingPCR LabelingIn Vitro Transcription (for RNA probes)
Principle DNase I introduces nicks in dsDNA, followed by DNA Polymerase I incorporating biotinylated dNTPs while repairing the nicks.Random primers anneal to denatured DNA, and Klenow fragment synthesizes new, biotin-labeled strands.A biotinylated primer or biotinylated dNTPs are incorporated during the amplification of a specific DNA sequence.RNA polymerase synthesizes biotin-labeled RNA transcripts from a DNA template containing a specific promoter.
Template Required Double-stranded DNA (plasmid, cosmid, PCR product)Linear, denatured DNADNA (genomic, plasmid, PCR product)Linearized DNA with a T7, SP6, or T3 promoter
Typical Probe Size 50 - 500 bp[1]Variable, dependent on reaction conditionsDefined by primer locationsDefined by template length
Typical Probe Yield Variable, dependent on enzyme activity and template amount10-40 fold amplification of the initial template[2]High, dependent on PCR efficiencyHigh, up to 10 µg from 1 µg of template DNA[3]
Sensitivity Can detect less than 5 pg of target DNA.[4] With chemiluminescence, can detect as little as 380 fg of target DNA.[5]Can detect sub-picogram amounts of target sequences.High sensitivity, can detect attomole amounts of RNA.Generally offers higher sensitivity than DNA probes for Northern blotting.
Advantages Simple procedure; does not require specific primers.High probe yield from small amounts of template; efficient labeling.High specificity; produces probes of defined length; requires very little template.Produces single-stranded RNA probes which can increase sensitivity and reduce background; high yield.
Disadvantages Can be difficult to control probe size; DNase I activity can be variable.Produces probes of varying lengths; requires denaturation of the template.Requires sequence information for primer design; potential for PCR artifacts.Requires a specific promoter in the template DNA; RNA probes are more susceptible to degradation.

Experimental Protocols

Nick Translation for Biotinylating DNA Probes

This method relies on the coordinated action of DNase I and DNA Polymerase I to incorporate biotinylated nucleotides into a double-stranded DNA template.

Materials:

  • Double-stranded DNA template (1 µg)

  • 10X Nick Translation Buffer (0.5 M Tris-HCl pH 7.8, 50 mM MgCl₂, 100 mM β-mercaptoethanol)

  • 10X dNTP Mix (0.2 mM each of dATP, dGTP, dCTP; 0.1 mM dTTP; 0.1 mM Biotin-14-dATP)

  • 10X Enzyme Mix (0.5 U/µL DNA Polymerase I, 0.007 U/µL DNase I)

  • Nuclease-free water

  • 0.5 M EDTA, pH 8.0

  • (Optional) G-50 Sephadex spin column for purification

Protocol:

  • In a microcentrifuge tube on ice, combine the following:

    • 1 µg of DNA template

    • 5 µL of 10X dNTP Mix

    • Nuclease-free water to a final volume of 45 µL

  • Add 5 µL of 10X Enzyme Mix to the tube.

  • Mix the contents gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

  • Incubate the reaction at 16°C for 1 hour. For smaller probe sizes, the incubation can be extended to 2 hours.

  • Stop the reaction by adding 5 µL of 0.5 M EDTA.

  • (Optional) Purify the biotinylated probe by passing it through a G-50 Sephadex spin column to remove unincorporated nucleotides.

  • Store the labeled probe at -20°C. Biotinylated probes are stable for at least one year.

Random Prime Labeling for Biotinylating DNA Probes

This method utilizes random heptanucleotide primers to initiate DNA synthesis on a denatured DNA template, incorporating biotinylated nucleotides in the process.

Materials:

  • Linear DNA template (25-100 ng)

  • 2.5X Random Primers Solution

  • 10X dNTP Mixture (containing biotin-14-dCTP)

  • Klenow Fragment (large fragment of DNA Polymerase I)

  • Stop Buffer (0.5 M EDTA, pH 8.0)

  • Nuclease-free water

  • (Optional) Ethanol and 3 M Sodium Acetate for precipitation

Protocol:

  • In a microcentrifuge tube, add 25-100 ng of the DNA template and bring the volume to 20 µL with nuclease-free water.

  • Add 20 µL of 2.5X Random Primers Solution.

  • Denature the DNA by heating the mixture in a boiling water bath for 5 minutes, then immediately cool on ice.

  • On ice, add the following to the denatured DNA:

    • 5 µL of 10X dNTP Mixture

    • Nuclease-free water to a total volume of 49 µL

  • Add 1 µL of Klenow Fragment and mix gently.

  • Incubate the reaction at 37°C for 60 minutes.

  • Stop the reaction by adding 5 µL of Stop Buffer.

  • (Optional) Purify the probe by ethanol precipitation to remove unincorporated nucleotides.

  • Resuspend the probe in TE buffer and store at -20°C.

PCR Labeling of DNA Probes

PCR-based labeling allows for the simultaneous amplification and biotinylation of a specific DNA sequence.

Materials:

  • DNA template (1-10 ng)

  • Forward and Reverse Primers (one or both can be 5'-biotinylated, or biotin-dUTP can be used in the reaction mix)

  • Taq DNA Polymerase and corresponding 10X PCR buffer

  • dNTP mix (if using biotin-dUTP, adjust the concentration of dTTP)

  • Biotin-16-dUTP (if not using biotinylated primers)

  • Nuclease-free water

  • (Optional) PCR purification kit

Protocol:

  • Set up the PCR reaction in a PCR tube on ice as follows:

    • 10X PCR Buffer: 5 µL

    • dNTP Mix (e.g., 10 mM each): 1 µL

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • Biotin-16-dUTP (1 mM, if using): 1 µL (adjust dTTP concentration accordingly)

    • DNA Template: 1-10 ng

    • Taq DNA Polymerase: 0.5 µL

    • Nuclease-free water to a final volume of 50 µL

  • Perform PCR using an appropriate thermal cycling program. A general program is as follows:

    • Initial Denaturation: 95°C for 2-5 minutes

    • 25-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 50-65°C for 30 seconds

      • Extension: 72°C for 1 minute/kb

    • Final Extension: 72°C for 5-10 minutes

  • Analyze a small aliquot of the PCR product on an agarose gel to confirm amplification.

  • (Optional) Purify the biotinylated PCR product using a PCR purification kit to remove primers and unincorporated nucleotides.

  • Store the labeled probe at -20°C.

In Vitro Transcription for Biotinylating RNA Probes

This method generates single-stranded RNA probes by transcribing a DNA template with a phage RNA polymerase in the presence of biotinylated ribonucleotides.

Materials:

  • Linearized DNA template (0.5-1 µg) containing a T7, SP6, or T3 promoter

  • 10X Transcription Buffer

  • ATP, CTP, GTP solution (10 mM each)

  • UTP solution (10 mM)

  • Biotin-11-UTP

  • T7, SP6, or T3 RNA Polymerase

  • RNase-free DNase I

  • Nuclease-free water

  • 0.2 M EDTA, pH 8.0

Protocol:

  • Thaw all reagents on ice.

  • In a nuclease-free microcentrifuge tube, assemble the reaction at room temperature in the following order:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL of 10X Transcription Buffer

    • 2 µL of ATP/CTP/GTP mix (10 mM each)

    • A mixture of UTP and Biotin-11-UTP (e.g., achieving a 35% substitution of Biotin-11-UTP)

    • 0.5-1 µg of linearized DNA template

    • 2 µL of the appropriate RNA Polymerase

  • Mix gently and centrifuge briefly.

  • Incubate at 37°C for 2 hours.

  • To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • Stop the reaction by adding 2 µL of 0.2 M EDTA.

  • The biotinylated RNA probe can be used directly in hybridization or purified by ethanol precipitation.

  • Store the labeled RNA probe at -70°C.

Visualizations

The following diagrams illustrate the general workflows for creating biotinylated probes and their subsequent use in Northern/Southern blotting.

Biotinylated_Probe_Preparation_Workflow cluster_dna DNA Probe Preparation cluster_rna RNA Probe Preparation dna_template DNA Template labeling_reaction Enzymatic Labeling Reaction (Nick Translation, Random Priming, PCR) dna_template->labeling_reaction biotin_dNTP Biotinylated dNTPs biotin_dNTP->labeling_reaction enzymes Labeling Enzymes (e.g., DNA Pol I, Klenow, Taq) enzymes->labeling_reaction dna_probe Biotinylated DNA Probe labeling_reaction->dna_probe rna_template DNA Template with Promoter transcription In Vitro Transcription rna_template->transcription biotin_rNTP Biotinylated rNTPs biotin_rNTP->transcription rna_pol RNA Polymerase (T7, SP6, T3) rna_pol->transcription rna_probe Biotinylated RNA Probe transcription->rna_probe

Caption: General workflows for enzymatic preparation of biotinylated DNA and RNA probes.

Blotting_and_Detection_Workflow cluster_detection Chemiluminescent Detection start Nucleic Acid Sample (DNA or RNA) electrophoresis 1. Gel Electrophoresis start->electrophoresis transfer 2. Transfer to Membrane (e.g., Nylon, Nitrocellulose) electrophoresis->transfer membrane Membrane with Immobilized Nucleic Acids transfer->membrane hybridization 3. Hybridization with Biotinylated Probe membrane->hybridization washing 4. Stringency Washes hybridization->washing detection_step 5. Detection washing->detection_step streptavidin_conj Add Streptavidin-Enzyme (e.g., HRP, AP) Conjugate detection_step->streptavidin_conj substrate Add Chemiluminescent Substrate streptavidin_conj->substrate signal Light Emission substrate->signal imaging Capture Signal (X-ray film or CCD camera) signal->imaging

Caption: Workflow for Northern/Southern blotting and chemiluminescent detection of biotinylated probes.

Conclusion

The use of biotinylated probes offers a sensitive, stable, and safe alternative to radioactive methods for Northern and Southern blotting. The choice of labeling method—nick translation, random priming, PCR, or in vitro transcription—should be guided by the specific experimental requirements, including the type and amount of template available, and the desired probe characteristics. The detailed protocols provided herein serve as a comprehensive guide for researchers to successfully generate and utilize biotinylated probes for the detection of specific nucleic acid sequences, thereby facilitating a wide range of applications in molecular biology and drug development.

References

Troubleshooting & Optimization

How to reduce background signal in photobiotin labeling experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for photobiotin labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background signal in photobiotin labeling experiments?

High background signal in photobiotin labeling can originate from several sources, including:

  • Non-specific binding of photobiotin: The reagent can non-specifically bind to proteins or other cellular components.

  • Endogenous biotinylated proteins: Many cells contain naturally biotinylated carboxylases, which can be a significant source of background.[1]

  • Non-specific binding of avidin/streptavidin conjugates: The detection reagents themselves can bind non-specifically to cellular components or surfaces.[1][2][3] Avidin, in particular, can exhibit high non-specific binding due to its glycoprotein nature and high isoelectric point.[1]

  • Hydrophobic interactions: Streptavidin beads can be hydrophobic and attract proteins with hydrophobic domains, leading to high background.

  • Excessive photobiotin concentration or labeling time: Using too much reagent or excessively long labeling times can increase non-specific labeling.

Q2: How can I distinguish between a true signal and background noise?

To differentiate a true signal from background, it is crucial to include proper controls in your experiment. A key control is a sample that has not been exposed to the photobiotin reagent but has undergone all other experimental steps. This will help identify endogenously biotinylated proteins and non-specific binding of the detection reagents. Additionally, performing a competition assay by pre-incubating the sample with an excess of unlabeled biotin before adding the photobiotin probe can help confirm the specificity of the labeling.

Q3: What is the difference between using avidin and streptavidin, and which is better for reducing background?

Both avidin and streptavidin bind to biotin with very high affinity. However, avidin is a glycoprotein with a high isoelectric point, which can lead to significant non-specific binding. Streptavidin, isolated from bacteria, lacks the carbohydrate portion and generally exhibits less non-specific binding, making it the preferred choice for most applications to prevent high background.

Q4: Can the choice of buffer system affect the background signal?

Yes, the buffer system is critical. It is important to avoid buffers containing primary amines, such as Tris, as they can compete with the target molecules for the biotinylation reagent, reducing labeling efficiency. Using buffers with increased ionic strength (e.g., ~0.5 M NaCl) can help reduce non-specific binding.

Troubleshooting Guides

Guide 1: High Background Signal

High background can obscure the specific signal from your protein of interest. The following steps can help you troubleshoot and reduce background noise.

Problem: Excessive non-specific biotinylation
  • Possible Cause: The concentration of the photobiotin reagent is too high.

    • Solution: Perform a titration experiment to determine the optimal concentration of the photobiotin reagent. Start with a lower concentration and incrementally increase it to find the lowest concentration that provides a detectable specific signal.

  • Possible Cause: The labeling time is too long.

    • Solution: Optimize the labeling time. Shorter incubation times can help minimize non-specific labeling.

  • Possible Cause: Inefficient removal of unbound photobiotin.

    • Solution: Increase the number and duration of wash steps after the labeling reaction to thoroughly remove any unbound probe. Adding a mild detergent like Tween-20 to the wash buffer can also help.

Problem: Non-specific binding during affinity purification
  • Possible Cause: Non-specific binding of proteins to streptavidin beads.

    • Solution: Pre-clear the cell lysate by incubating it with streptavidin beads before adding your biotinylated sample. This can help remove proteins that non-specifically bind to the beads.

    • Solution: Increase the stringency of your wash buffers. Using harsher buffers for washing the beads after pulldown can help remove non-specifically bound proteins. Common stringent wash buffers include RIPA lysis buffer, 1M KCl, 1M Na2CO3, and 2M urea.

    • Solution: Block the streptavidin beads with an unrelated protein, such as Bovine Serum Albumin (BSA), before incubation with the cell lysate.

Guide 2: Low or No Signal

A weak or absent signal can be equally frustrating. This guide provides steps to enhance your specific signal.

Problem: Inefficient biotinylation
  • Possible Cause: The concentration of the photobiotin reagent is too low.

    • Solution: If you have already optimized for background, a slight increase in the photobiotin concentration might be necessary. Ensure the reagent has been stored correctly and has not degraded.

  • Possible Cause: Low abundance of the target protein.

    • Solution: Consider enriching your sample for the target protein before the labeling experiment, for instance, through immunoprecipitation or partial purification.

Problem: Inefficient detection
  • Possible Cause: Steric hindrance preventing streptavidin from binding to the biotin tag.

    • Solution: Use a photobiotin reagent with a longer spacer arm. This can help overcome steric hindrance and improve the accessibility of the biotin moiety for streptavidin binding.

  • Possible Cause: Low signal-to-noise ratio.

    • Solution: Consider using signal amplification techniques. For example, using an avidin-alkaline phosphatase conjugate for detection can significantly increase sensitivity.

Experimental Protocols
Protocol 1: General Photobiotin Labeling of Proteins
  • Protein Preparation: Dissolve the protein to be biotinylated at a concentration of ≥2 mg/ml in 50 mM Phosphate-Buffered Saline (PBS), pH 7.0.

  • Labeling Reaction: Transfer the protein solution to a foil-covered microcentrifuge tube to protect it from light. Add the photobiotin reagent to the desired final concentration.

  • Photoactivation: Irradiate the sample with UV light (typically 254-366 nm) for the optimized duration.

  • Quenching: Quench the reaction by adding a solution containing a primary amine, such as 50 mM Tris-HCl, pH 7.4.

  • Removal of Excess Reagent: Remove unreacted photobiotin by methods such as gel filtration chromatography or dialysis.

Protocol 2: Affinity Purification of Biotinylated Proteins
  • Bead Preparation: Wash streptavidin-conjugated beads (e.g., magnetic or agarose beads) with a suitable binding buffer (e.g., PBS with a mild detergent).

  • Binding: Incubate the biotinylated protein sample with the prepared beads for 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads and wash them extensively with increasingly stringent wash buffers to remove non-specifically bound proteins. A common wash series includes:

    • RIPA lysis buffer

    • 1 M KCl

    • 1 M Na2CO3

    • 2 M urea in 10 mM Tris-HCl, pH 8.0

  • Elution: Elute the biotinylated proteins from the beads. For streptavidin's strong interaction, this often requires denaturing conditions, such as boiling in SDS-PAGE sample buffer or using buffers with high concentrations of guanidine-HCl (e.g., 8M Guanidine-HCl, pH 1.5). Alternatively, for monomeric avidin resins which have a lower binding affinity, elution can be achieved with milder conditions like 2mM D-Biotin in PBS.

Quantitative Data Summary
ParameterRecommended RangePurposeReference
Photobiotin Concentration Titrate to find optimalMinimize non-specific labeling
Labeling Time 5 - 30 minutes (optimize)Maximize specific labeling, minimize non-specific
Protein Concentration 1 - 5 mg/mLIncrease detection of low-abundance targets
Wash Buffer Salt Conc. ~0.5 M NaClReduce non-specific ionic interactions
Elution Buffer (Streptavidin) 8M Guanidine-HCl, pH 1.5Disrupt strong biotin-streptavidin interaction
Elution Buffer (Monomeric Avidin) 2mM D-Biotin in PBSMild elution for sensitive proteins

Visualizations

Workflow_Troubleshooting_Background cluster_experiment Experimental Steps cluster_troubleshooting Troubleshooting High Background Start Start Labeling Labeling Start->Labeling Purification Purification Labeling->Purification Detection Detection Purification->Detection Result Result Detection->Result High_Background High Background? Result->High_Background Optimize_Labeling Optimize Labeling: - Titrate Photobiotin - Reduce Time High_Background->Optimize_Labeling Yes Improve_Washes Improve Washes: - Increase Stringency - Add Detergent Optimize_Labeling->Improve_Washes Block_Beads Block Beads: - Use BSA - Pre-clear Lysate Improve_Washes->Block_Beads

Caption: Troubleshooting workflow for high background in photobiotin labeling.

Signal_Enhancement_Pathway Low_Signal Low or No Signal Inefficient_Labeling Inefficient Labeling? Low_Signal->Inefficient_Labeling Inefficient_Detection Inefficient Detection? Inefficient_Labeling->Inefficient_Detection No Increase_Probe Increase Photobiotin Conc. Inefficient_Labeling->Increase_Probe Yes Enrich_Target Enrich Target Protein Inefficient_Labeling->Enrich_Target Yes Longer_Spacer Use Longer Spacer Arm Inefficient_Detection->Longer_Spacer Yes Amplify_Signal Use Signal Amplification Inefficient_Detection->Amplify_Signal Yes Good_Signal Improved Signal Increase_Probe->Good_Signal Enrich_Target->Good_Signal Longer_Spacer->Good_Signal Amplify_Signal->Good_Signal

Caption: Decision pathway for troubleshooting low signal in experiments.

References

Troubleshooting low efficiency of photobiotin acetate labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for photobiotin acetate labeling. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental protocols for efficient labeling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a photo-activatable biotinylation reagent. It consists of three key components: a biotin group, a linker arm, and a photo-activatable aryl azide group.[1] Upon exposure to UV light (optimally between 260-475 nm), the aryl azide group forms a highly reactive nitrene intermediate.[2] This intermediate can non-specifically insert into C-H and N-H bonds in close proximity, forming a stable covalent bond with the target molecule (e.g., protein, DNA, or RNA).[3]

Q2: What are the main advantages of using a photo-activatable biotin like this compound?

The primary advantage is the ability to control the labeling reaction spatially and temporally. The reaction is initiated only upon UV irradiation, allowing for precise timing in experimental setups. Additionally, because the reactive nitrene is non-specific, it can label molecules that may lack readily available functional groups (like primary amines) required by other biotinylation methods.[3][4]

Q3: What is the optimal wavelength for activating this compound?

Photobiotin is most effectively activated by light in the range of 260-475 nm. It is crucial to use a UV lamp that emits within this range and to avoid shorter wavelengths (e.g., 254 nm) which can cause damage to proteins and nucleic acids.

Q4: Can I use buffers containing Tris or glycine in my labeling reaction?

No, it is highly recommended to avoid buffers containing primary amines, such as Tris or glycine. Although the reaction with the photo-activated nitrene is less specific than NHS-ester chemistry, primary amines can still compete for reaction sites and quench the unreacted reagent, potentially reducing labeling efficiency. Amine-free buffers like phosphate-buffered saline (PBS) or HEPES are recommended.

Q5: How can I remove unreacted this compound after the labeling reaction?

Excess, unreacted this compound can be removed using standard methods for separating small molecules from larger biomolecules. These include:

  • Size-exclusion chromatography (e.g., Sephadex G-25 columns): This is a common and effective method.

  • Dialysis: Dialyzing the sample against an appropriate buffer will remove the small molecular weight this compound.

  • Spin columns: Desalting spin columns can be used for rapid removal of the unreacted reagent.

Troubleshooting Guide

This guide addresses common issues encountered during this compound labeling experiments.

Issue 1: Low or No Biotinylation Signal

  • Possible Cause 1: Inadequate UV Activation

    • Solution:

      • Verify UV Lamp: Ensure your UV lamp's emission spectrum is within the optimal range for photobiotin activation (260-475 nm). Check the lamp's age and output, as older lamps may have reduced intensity.

      • Optimize Exposure Time: The duration of UV exposure is critical. Insufficient time will result in incomplete activation, while excessive exposure can damage the sample. Perform a time-course experiment to determine the optimal exposure time for your specific setup (see illustrative data below).

      • Reduce Distance to UV Source: The intensity of UV light decreases with distance. Place your sample as close to the UV source as is practical, ensuring even illumination. For reactions in tubes or plates, ensure the material is UV-transparent.

  • Possible Cause 2: Inappropriate Buffer Composition

    • Solution:

      • Use Amine-Free Buffers: As mentioned in the FAQs, avoid buffers containing primary amines (e.g., Tris, glycine). Switch to a buffer like PBS or HEPES.

      • Check pH: While photo-activation is less pH-dependent than NHS-ester chemistry, ensure the buffer pH is compatible with your target molecule's stability. A neutral pH (7.0-7.4) is generally a good starting point.

  • Possible Cause 3: Low Concentration of Reactants

    • Solution:

      • Increase Protein Concentration: Higher protein concentrations generally lead to better labeling efficiency. If possible, concentrate your protein sample before labeling. Aim for a concentration of at least 1-2 mg/mL.

      • Optimize this compound Concentration: The molar ratio of this compound to your target molecule is a key parameter. A molar excess of the biotin reagent is typically required. It is advisable to perform a titration experiment to find the optimal ratio for your specific target.

  • Possible Cause 4: Presence of Quenching Agents

    • Solution:

      • Remove Interfering Substances: Ensure your sample is free of substances that can quench the photo-activated nitrene, such as sodium azide or other nucleophiles. Purify your target molecule before the labeling reaction if necessary.

Issue 2: High Background or Non-Specific Binding

  • Possible Cause 1: Incomplete Removal of Unreacted Biotin

    • Solution:

      • Thorough Purification: Ensure that the post-labeling cleanup step is robust. Use a fresh desalting column or perform extensive dialysis with multiple buffer changes to completely remove any free this compound.

  • Possible Cause 2: Protein Aggregation

    • Solution:

      • Optimize Labeling Ratio: Over-biotinylation can lead to protein precipitation and aggregation. Reduce the molar ratio of this compound to your protein.

      • Centrifuge Sample: Before downstream applications, centrifuge your labeled sample to pellet any aggregates that may have formed.

Issue 3: Loss of Protein Function or Activity

  • Possible Cause 1: Modification of Critical Residues

    • Solution:

      • Reduce Labeling Stoichiometry: The non-specific nature of photobiotin labeling means it can modify amino acids within the active site or binding interface of a protein. Reduce the molar excess of this compound to decrease the overall degree of labeling.

      • Presence of a Ligand or Substrate: If labeling a protein with a known binding partner, performing the labeling reaction in the presence of the ligand or substrate can protect the active site from modification.

  • Possible Cause 2: UV-Induced Damage

    • Solution:

      • Minimize UV Exposure: Use the shortest effective UV irradiation time determined from your optimization experiments.

      • Use a UV Filter: If your lamp emits at shorter, more damaging wavelengths, use a filter to block these wavelengths while allowing the activating wavelengths to pass through.

      • Keep Sample Cool: Perform the UV irradiation on ice to mitigate potential heat-induced damage to the sample.

Data Presentation

The following tables provide illustrative data on how different experimental parameters can influence biotinylation efficiency. Note that the optimal conditions will vary depending on the specific protein and experimental setup.

Table 1: Effect of Molar Ratio of Biotin Reagent on Signal Output

Molar Ratio (Biotin:Protein)Relative Signal Intensity (ELISA)
5:10.45
10:10.85
20:11.00
40:11.05

This data is adapted from a study using a traceable biotin reagent and illustrates the general trend of increased signal with a higher molar ratio of the labeling reagent. The signal may plateau at higher ratios as available labeling sites become saturated.

Table 2: Influence of Protein Concentration on Labeling Efficiency

Protein Concentration (mg/mL)Molar Incorporation (Biotin:Protein)
0.11.6
0.252.6
0.54.2
1.05.0

This table, based on data for a standard biotin label, demonstrates that higher protein concentrations can lead to a greater degree of biotin incorporation at a constant molar coupling ratio.

Table 3: Impact of UV Irradiation Time on Photoreaction

UV Irradiation Time (minutes)Reaction Completion (%)
0.540
175
290
4>95
6>95

This data is derived from a study on the photocleavage of a biotin derivative and is presented here to illustrate the time-dependent nature of photo-activated reactions. The labeling reaction is expected to follow a similar rapid, time-dependent course.

Experimental Protocols

Protocol 1: General Procedure for this compound Labeling of Proteins in Solution

  • Prepare the Protein Sample:

    • Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

    • If the protein solution contains interfering substances, perform a buffer exchange using a desalting column or dialysis.

  • Prepare this compound Stock Solution:

    • Dissolve this compound salt in a suitable solvent like water or DMSO to a stock concentration of 1-10 mg/mL. Note that this compound is light-sensitive and should be handled in a dark room or with tubes wrapped in foil.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the protein solution and the this compound stock solution to achieve the desired molar ratio (a 10-40 fold molar excess of biotin is a good starting point).

    • Mix the components gently.

  • UV Irradiation:

    • Place the reaction tube on ice, approximately 5-10 cm from a UV lamp (e.g., a 365 nm UV lamp).

    • Irradiate the sample for 10-20 minutes. The optimal time should be determined experimentally.

  • Quenching (Optional):

    • To quench any unreacted photobiotin, a small molecule with a primary amine (e.g., Tris or glycine) can be added to a final concentration of 50-100 mM after UV irradiation.

  • Removal of Unreacted Biotin:

    • Purify the biotinylated protein from the excess, unreacted this compound using a desalting column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer.

  • Quantification and Storage:

    • Determine the concentration of the labeled protein. The degree of biotinylation can be assessed using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

    • Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol 2: Cell Surface Protein Labeling with this compound

  • Cell Preparation:

    • Wash cultured cells (adherent or suspension) three times with ice-cold, amine-free buffer (e.g., PBS, pH 7.4) to remove any contaminating proteins from the culture medium.

  • Labeling Solution Preparation:

    • Prepare a fresh solution of this compound in ice-cold PBS at a final concentration of 0.1-0.5 mg/mL. Protect the solution from light.

  • Cell Labeling:

    • Resuspend the washed cells in the this compound solution. For adherent cells, add the solution directly to the culture plate.

    • Incubate the cells on ice for 5-10 minutes to allow the this compound to diffuse to the cell surface.

  • UV Irradiation:

    • Expose the cells to UV light (e.g., 365 nm) on ice for a predetermined optimal time (e.g., 5-15 minutes). For adherent cells, remove the lid of the culture dish before irradiation.

  • Quenching and Washing:

    • After irradiation, quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl, pH 7.4) to a final concentration of 50 mM.

    • Wash the cells three times with ice-cold quenching buffer to remove unreacted this compound.

  • Cell Lysis and Downstream Analysis:

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • The biotinylated cell surface proteins can then be purified using streptavidin-agarose beads for subsequent analysis by Western blotting or mass spectrometry.

Visualizations

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_cleanup Purification and Analysis Prot Protein Sample (in Amine-Free Buffer) Mix Mix Protein and This compound Prot->Mix PBA This compound (Stock Solution) PBA->Mix UV UV Irradiation (e.g., 365 nm on ice) Mix->UV Quench Quench Reaction (Optional) UV->Quench Purify Purify Labeled Protein (e.g., Desalting Column) Quench->Purify Analyze Quantify and Analyze Purify->Analyze

Caption: Experimental workflow for this compound labeling of proteins.

G cluster_UV UV Activation Issues cluster_Reagents Reagent & Buffer Issues Start Low or No Biotinylation Signal UV_Lamp Check UV Lamp (Wavelength & Intensity) Start->UV_Lamp Inadequate Activation? Buffer Use Amine-Free Buffer (e.g., PBS) Start->Buffer Incorrect Buffer? UV_Time Optimize UV Exposure Time UV_Lamp->UV_Time UV_Distance Reduce Distance to UV Source UV_Time->UV_Distance Concentration Optimize Reactant Concentrations Buffer->Concentration Quenchers Remove Quenching Substances Concentration->Quenchers

Caption: Troubleshooting flowchart for low photobiotinylation efficiency.

References

Strategies to prevent non-specific binding of photobiotinylated probes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for photobiotinylation and proximity labeling workflows. This guide provides troubleshooting strategies and answers to frequently asked questions to help you minimize non-specific binding of your photobiotinylated probes and achieve high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of non-specific binding in experiments using photobiotinylated probes?

Non-specific binding can arise from several sources in experiments involving biotinylated probes. Key contributors include:

  • Endogenous Biotin: All living cells contain biotin, which can be recognized by streptavidin or avidin-based detection systems, leading to high background signals.[1] This is particularly problematic in tissues with high metabolic activity, such as the liver and kidney.[2]

  • Streptavidin/Avidin Properties: Avidin is a glycoprotein with a high isoelectric point, which can lead to non-specific binding through electrostatic interactions.[3] While streptavidin is not glycosylated and has a lower pI, it can still bind non-specifically to some proteins.

  • Hydrophobic Interactions: The photobiotinylation reagent itself or attached fluorophores can have hydrophobic properties, causing them to non-specifically associate with proteins and other cellular components.[2]

  • Binding to Solid Supports: The solid supports used for pulldown experiments, such as magnetic beads or agarose, can have sites that non-specifically bind proteins from the cell lysate.[4]

Q2: How does a PEG spacer on a photobiotinylated probe help reduce non-specific binding?

A polyethylene glycol (PEG) spacer incorporated into the design of a photobiotinylated probe can significantly reduce non-specific binding. The hydrophilic nature of the PEG linker increases the aqueous solubility of the probe, which helps to prevent aggregation and minimize hydrophobic interactions with other molecules. Additionally, the flexible PEG spacer provides steric hindrance, creating a physical barrier that can prevent unwanted interactions between the probe and other cellular components.

Q3: When should I be concerned about endogenous biotin interference?

You should be particularly concerned about endogenous biotin interference if you observe high background signals in your negative controls, especially when using streptavidin-based detection methods. Tissues and cells with high metabolic rates, such as those from the liver and kidney, are known to have higher levels of endogenous biotin. If your experimental system involves these types of samples, it is highly recommended to perform an endogenous biotin blocking step.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with photobiotinylated probes.

High Background in Western Blots or Immunofluorescence

Problem: You observe high background or multiple non-specific bands in your Western blot or immunofluorescence experiment.

Possible Cause Troubleshooting Steps
Inappropriate Blocking Buffer Avoid using non-fat dry milk as a blocking agent, as it contains endogenous biotin. A suitable alternative is 1-5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBS-T).
Endogenous Biotin Perform an endogenous biotin blocking step before incubating with your biotinylated probe.
Reagent Concentration Too High Titrate the concentrations of your biotinylated probe and the streptavidin conjugate to find the optimal signal-to-noise ratio.
Insufficient Washing Increase the number and duration of wash steps. For example, perform at least three washes of 5-10 minutes each with TBS-T after incubations.
Non-specific Binding to Beads (for IP) Pre-clear the lysate by incubating it with beads that do not have streptavidin before performing the immunoprecipitation.
Increased Buffer Stringency Increase the salt concentration (e.g., to 250 mM NaCl) or add a low concentration of a non-ionic detergent (e.g., 0.001% Tween-20) to your wash buffers to disrupt weak, non-specific interactions.
High Background in Proximity Labeling (e.g., TurboID, BioID)

Problem: Your mass spectrometry results show a large number of background proteins in your proximity labeling experiment.

Possible Cause Troubleshooting Steps
Suboptimal Labeling Time Optimize the biotin labeling time. Shorter incubation times can help to reduce the labeling of non-proximal proteins.
Excess Free Biotin Ensure complete removal of free biotin after the labeling reaction by using methods like ultrafiltration.
Inefficient Washing of Beads Use stringent wash buffers to remove non-specifically bound proteins from the streptavidin beads. This may include buffers with higher salt concentrations or detergents.
Self-ligation of Split-TurboID Include a control to identify and subtract non-specific background proteins resulting from the inherent self-ligation of split-TurboID.
Contamination during Sample Prep Maintain a clean workspace and use dedicated reagents to minimize contamination from external proteins.

Experimental Protocols

Protocol: Endogenous Biotin Blocking

This protocol is designed to block endogenous biotin in tissue sections or cell samples before the application of a biotinylated probe.

Materials:

  • Wash Buffer (e.g., TBS with 0.05% Tween-20)

  • Streptavidin solution (0.1 mg/mL in Wash Buffer)

  • Biotin solution (0.5 mg/mL in Wash Buffer)

  • Protein-based blocker (e.g., 3% BSA in TBS)

Procedure:

  • Block the sample as usual with a protein-based blocker.

  • Incubate the sample with the streptavidin solution for 15 minutes at room temperature. This step binds up any endogenous biotin.

  • Wash the sample three times for 10 minutes each with Wash Buffer.

  • Incubate the sample with the biotin solution for 30-60 minutes at room temperature. This step blocks any remaining biotin-binding sites on the streptavidin.

  • Wash the sample three times for 10 minutes each with Wash Buffer.

  • Proceed with your standard protocol by adding the biotinylated probe.

Visualizations

Workflow for Preventing Non-Specific Binding

G cluster_prep Sample Preparation cluster_blocking Blocking Steps cluster_binding Probe Binding & Washing cluster_detection Detection Lysate Cell or Tissue Lysate Preclear Pre-clear with Beads (Optional) Lysate->Preclear Block_Endo Endogenous Biotin Blocking Preclear->Block_Endo Block_Nonspecific General Protein Blocking (e.g., BSA) Block_Endo->Block_Nonspecific Probe Incubate with Photobiotinylated Probe Block_Nonspecific->Probe Wash Stringent Washes Probe->Wash Streptavidin Streptavidin-based Detection Wash->Streptavidin Analysis Data Analysis Streptavidin->Analysis G cluster_step1 Step 1: Streptavidin Incubation cluster_step2 Step 2: Free Biotin Incubation cluster_result Result: Blocked Sample EndoBiotin Endogenous Biotin Streptavidin Streptavidin EndoBiotin->Streptavidin Binds to Streptavidin2 Streptavidin (with EndoBiotin) FreeBiotin Free Biotin FreeBiotin->Streptavidin2 Blocks remaining sites BlockedComplex Blocked Complex

References

Improving the signal-to-noise ratio in photobiotin-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in photobiotin-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during photobiotin-based experiments, offering potential causes and solutions to enhance assay performance.

Issue 1: High Background or Non-Specific Binding

Q: I'm observing high background in my negative controls and non-specific bands in my pulldown/Western blot. What are the likely causes and how can I reduce this?

A: High background is a frequent challenge in photobiotin-based assays and can originate from several sources. Here are the primary causes and recommended troubleshooting steps:

  • Cause: Non-specific binding of photobiotin. The highly reactive nitrene group generated upon photoactivation can non-specifically bind to abundant proteins or other cellular components.[1]

    • Solution: Optimize the photobiotin concentration by performing a titration to find the lowest effective concentration that still provides a specific signal.[1] Additionally, a competition assay can be performed by pre-incubating the sample with an excess of unlabeled biotin to confirm target-specific labeling.[1]

  • Cause: Endogenous biotin. Certain tissues and cell extracts (e.g., liver, brain, eggs) contain naturally biotinylated proteins, which can lead to high background.[2]

    • Solution: Before incubation with your biotinylated probe, perform a blocking step with streptavidin to saturate any endogenous biotin.[3]

  • Cause: Non-specific binding to streptavidin beads. Proteins can adhere non-specifically to the streptavidin-coated beads used for enrichment.

    • Solution: Pre-clear your lysate by incubating it with streptavidin beads before adding your biotinylated sample; this will help remove proteins that non-specifically bind to the beads. Increase the stringency of your wash buffers by adjusting the salt concentration (e.g., up to 0.5 M NaCl) or adding a mild detergent (e.g., 0.001% Tween20).

  • Cause: Ineffective blocking. Inadequate blocking can leave sites on the membrane or beads open for non-specific antibody or protein binding.

    • Solution: Use a different blocking agent. For Western blots, avoid nonfat dry milk after the initial blocking step as it contains residual biotin; use BSA in TBS-Tween instead. Ensure blocking buffers do not contain biotin.

Issue 2: Weak or No Signal

Q: My target protein is not being labeled, or the signal is too low to detect. What could be wrong?

A: A weak or absent signal can stem from inefficient labeling, issues with the target protein, or problems with the detection reagents.

  • Cause: Inefficient photoactivation. The UV irradiation step may not be optimal for activating the photobiotin.

    • Solution: Ensure the UV lamp is at the correct wavelength (optimally 320 nm) and at an appropriate distance from the sample (e.g., a 180-W lamp at 10 cm for 5 minutes is a good starting point). The efficiency of irradiation decreases with increased distance.

  • Cause: Inactive photobiotin reagent. The photobiotin may have degraded due to improper storage or handling.

    • Solution: Store photobiotin protected from light and moisture. Prepare solutions fresh before each experiment.

  • Cause: Low abundance of the target protein. The protein of interest may be expressed at very low levels in your sample.

    • Solution: Consider enriching your sample for the target protein before the labeling experiment through methods like immunoprecipitation.

  • Cause: Quenching of the reaction. Components in your buffer, such as primary amines (e.g., Tris, glycine) or reducing agents (e.g., DTT, β-mercaptoethanol), can interfere with the labeling reaction.

    • Solution: Use amine-free buffers like PBS, MES, or HEPES for the labeling reaction. Ensure your buffers are free of reducing agents during the labeling and crosslinking steps.

  • Cause: Problems with downstream detection. The issue may lie in the detection step of your assay (e.g., Western blot).

    • Solution: Verify that your primary and secondary antibodies are active and used at the correct dilutions. Ensure that the detection reagents (e.g., ECL substrate) have not expired. Polymer-based detection systems can be more sensitive than biotin-based ones for IHC.

Quantitative Data Summary

For successful and reproducible photobiotin-based assays, optimizing reagent concentrations and incubation parameters is critical. The following tables provide recommended starting conditions that can be further optimized for your specific application.

Table 1: Recommended Reagent Concentrations

ReagentRecommended ConcentrationApplication/Notes
Photobiotin10-50 µMFor proximity labeling in cells. Higher concentrations may increase background.
Protein for Labeling≥ 2 mg/mLHigher protein concentrations are preferable for efficient labeling.
Quenching Buffer (Tris or Glycine)50-100 mMTo stop the labeling reaction.
Wash Buffer Salt (NaCl)Up to 0.5 MTo increase stringency and reduce non-specific binding.

Table 2: Incubation and Photoactivation Parameters

ParameterRecommended ConditionsNotes
Labeling Incubation
TemperatureRoom Temperature (20-25°C)Balances reaction rate and protein stability.
Time15-60 minutesShorter times can minimize non-specific labeling.
Photoactivation (UV Irradiation)
Wavelength320 nmOptimal for activating the aryl azide group of photobiotin.
Lamp Power & Distance180-W lamp at 10 cmA good starting point for optimization.
Time1.5 - 5 minutesDependent on lamp wattage and distance.
Quenching Incubation
Time15 minutesAt room temperature to ensure the reaction is stopped.

Experimental Protocols

Protocol 1: General Protein Labeling with Photobiotin

  • Protein Preparation: Dissolve the protein to be biotinylated at a concentration of ≥2 mg/mL in an amine-free buffer (e.g., 50 mM PBS, pH 7.0). Transfer the solution to a microcentrifuge tube protected from light (e.g., an amber tube or one wrapped in foil).

  • Photobiotin Preparation: Prepare a stock solution of photobiotin (e.g., 10 mg/mL in DMF or DMSO). This solution should also be protected from light.

  • Labeling Reaction: Add the photobiotin solution to the protein solution to achieve the desired molar excess (a 20-fold molar excess is a common starting point).

  • Photoactivation: Place the reaction vessel on ice to maximize efficiency. Irradiate the sample with a UV lamp at 320 nm. The exposure time will depend on the lamp's wattage and distance from the sample (e.g., 5 minutes for a 180-W lamp at 10 cm).

  • Quenching: Stop the reaction by adding a quenching buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Purification: Remove excess, unreacted photobiotin by size-exclusion chromatography (e.g., using a PD-10 column) or dialysis against a suitable buffer like PBS.

Protocol 2: Cell Surface Biotinylation and Pulldown

  • Cell Preparation: Grow cells to the desired confluency. Wash the cells with ice-cold PBS to remove any media components.

  • Biotinylation: Add a freshly prepared solution of photobiotin in PBS to the cells.

  • Photoactivation: Irradiate the cells with a UV lamp as described in Protocol 1.

  • Quenching: Quench the reaction by adding 50 mM Tris-HCl, pH 7.4.

  • Cell Lysis: Gently scrape the cells and collect them. Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Pre-clearing Lysate: Centrifuge the lysate to pellet debris. To reduce non-specific binding, incubate the supernatant with streptavidin beads for 1 hour at 4°C. Pellet the beads and collect the supernatant.

  • Affinity Capture: Add fresh streptavidin beads to the pre-cleared lysate and incubate for 1-2 hours or overnight at 4°C to capture biotinylated proteins.

  • Washing: Pellet the beads and wash them extensively with a high-stringency wash buffer (e.g., PBS with 0.5 M NaCl and 0.1% Tween-20) to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer). The harsh conditions required to break the avidin-biotin bond may denature the target proteins.

Visual Guides

The following diagrams illustrate key workflows and concepts in photobiotin-based assays to aid in experimental design and troubleshooting.

G cluster_prep Sample Preparation cluster_label Labeling & Quenching cluster_capture Affinity Capture cluster_analysis Analysis Prot_Prep Prepare Protein/Cells in Amine-Free Buffer Incubate Incubate Sample with Photobiotin Prot_Prep->Incubate PB_Prep Prepare Fresh Photobiotin Solution PB_Prep->Incubate UV Photoactivate with UV Light (320 nm) Incubate->UV Quench Quench Reaction (e.g., Tris buffer) UV->Quench Lysis Cell Lysis (if applicable) Quench->Lysis Preclear Pre-clear Lysate with Streptavidin Beads Lysis->Preclear Capture Capture Biotinylated Proteins with Fresh Beads Preclear->Capture Wash Stringent Washes Capture->Wash Elute Elute Proteins Wash->Elute Analysis Downstream Analysis (e.g., Western Blot, MS) Elute->Analysis G cluster_causes Potential Causes of High Background cluster_solutions Troubleshooting Solutions C1 Excess Photobiotin S1 Titrate Photobiotin Concentration C1->S1 Address with C2 Endogenous Biotin S2 Block with Streptavidin Before Labeling C2->S2 Address with C3 Non-specific Binding to Beads S3 Pre-clear Lysate & Increase Wash Stringency C3->S3 Address with C4 Ineffective Blocking S4 Optimize Blocking Reagents (e.g., BSA) C4->S4 Address with High_BG High Background/ Non-specific Signal High_BG->C1 High_BG->C2 High_BG->C3 High_BG->C4 G Bait Bait Protein Proximal Proximal Proteins Bait->Proximal Proximity Photobiotin Photobiotin UV UV Light (320 nm) Photobiotin->UV Activation Reactive Reactive Nitrene UV->Reactive Reactive->Proximal Covalent Labeling Biotinylated Biotinylated Proteins

References

Common issues with photobiotin acetate stability and storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Photobiotin Acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and troubleshooting of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a photo-activatable analog of biotin used for the non-specific labeling of nucleic acids (DNA, RNA) and proteins.[1][2][3][4][5] It consists of three key components: a biotin molecule, a linker arm, and a photoreactive aryl azide group. Upon exposure to light (typically in the 260-475 nm range), the aryl azide group forms a highly reactive nitrene intermediate that can insert into nearby C-H and N-H bonds, forming a stable covalent linkage with the target molecule.

Q2: What are the recommended storage conditions for this compound?

To ensure its stability and efficacy, this compound should be stored under the following conditions:

  • Solid Form: Store at -20°C, protected from light and moisture in a tightly sealed container.

  • In Solution: Aqueous solutions (e.g., in water at 10 mg/mL) are stable for at least 5 months when stored frozen at -20°C and protected from light. Avoid repeated freeze-thaw cycles.

Q3: What happens if this compound is exposed to light during storage or handling?

Exposure to light, especially UV light, will cause the premature activation of the aryl azide group. This can lead to the degradation of the reagent, causing it to become unreactive for your experiment. It is crucial to handle this compound in the dark or under dim lighting conditions as much as possible until the photoactivation step of your experiment.

Q4: In which solvents can I dissolve this compound?

This compound is soluble in water (H₂O) at a concentration of up to 10 mg/mL. For other applications, it can also be dissolved in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). When using organic solvents, ensure they are anhydrous to prevent hydrolysis of the reagent.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Possible Cause Recommended Solution
Low or No Biotinylation Improper storage of this compound: The reagent may have degraded due to exposure to light, moisture, or improper temperature.Always store this compound at -20°C, protected from light. Prepare fresh solutions and avoid repeated freeze-thaw cycles.
Inefficient photoactivation: The light source may be of the wrong wavelength or intensity, or the exposure time may be too short.Use a light source that emits in the 260-475 nm range. Optimize the distance from the light source and the irradiation time. A 500W halogen lamp or a UV lamp (365 nm) can be used.
Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target molecule for reaction with the activated photobiotin.Use amine-free buffers such as phosphate-buffered saline (PBS) or HEPES for the labeling reaction.
Low concentration of target molecule: Insufficient target molecules may be available for labeling.Increase the concentration of your protein or nucleic acid in the reaction mixture.
Protein Precipitation after Labeling Over-biotinylation: Excessive labeling can alter the protein's isoelectric point and lead to precipitation.Reduce the molar ratio of this compound to your protein. Optimize the labeling conditions to achieve a lower degree of substitution.
Change in buffer conditions: The addition of this compound, especially if dissolved in an organic solvent, might alter the buffer composition.Ensure the final concentration of any organic solvent is low (e.g., <10%) and does not affect protein solubility.
Loss of Biological Activity of the Labeled Molecule Modification of critical residues: The non-specific nature of photobiotin labeling can lead to the modification of amino acids or nucleotides essential for the molecule's function.Reduce the extent of labeling by decreasing the this compound concentration or the photoactivation time.
High Background Signal in Detection Assays Inefficient removal of excess photobiotin: Unreacted this compound can bind non-specifically to detection surfaces or reagents.Ensure thorough removal of unreacted photobiotin after the labeling reaction using methods like gel filtration, dialysis, or spin columns.
Endogenous biotin: Some cell lysates may contain endogenous biotinylated proteins that can contribute to background signal.Perform a pre-clearing step with streptavidin beads before the detection step to remove endogenously biotinylated molecules.

Experimental Protocols

Protocol 1: Quality Control of this compound using a Dot Blot Assay

This protocol allows for a qualitative assessment of the labeling efficiency of a new or stored batch of this compound.

Materials:

  • Bovine Serum Albumin (BSA) as a standard protein

  • This compound

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • UV lamp (365 nm) or a high-wattage halogen lamp

  • Nitrocellulose membrane

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Wash buffer (e.g., TBST)

Procedure:

  • Prepare a 1 mg/mL solution of BSA in PBS.

  • Prepare a 1 mg/mL solution of this compound in water.

  • In a microcentrifuge tube, mix 100 µL of the BSA solution with 10 µL of the this compound solution.

  • Place the tube on ice and expose it to a UV lamp at a distance of 5-10 cm for 15-30 minutes.

  • Prepare serial dilutions of the labeled BSA in PBS.

  • Spot 1-2 µL of each dilution onto a nitrocellulose membrane. Allow the spots to dry completely.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times with wash buffer for 5 minutes each.

  • Incubate the membrane with Streptavidin-HRP diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times with wash buffer for 5 minutes each.

  • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

  • Image the membrane to visualize the dots. A strong signal indicates efficient biotinylation.

Protocol 2: Quantifying Biotinylation with the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the amount of biotin incorporated into a protein.

Materials:

  • Biotinylated protein sample (with free biotin removed)

  • HABA/Avidin solution

  • Spectrophotometer

Procedure:

  • Remove any unconjugated biotin from your labeled protein sample using gel filtration or dialysis.

  • Prepare the HABA/Avidin solution according to the supplier's instructions.

  • In a cuvette, add 900 µL of the HABA/Avidin solution and measure the absorbance at 500 nm (A₅₀₀ initial).

  • Add 100 µL of your biotinylated protein sample to the cuvette, mix well, and wait for the reading to stabilize.

  • Measure the final absorbance at 500 nm (A₅₀₀ final).

  • The concentration of biotin can be calculated from the change in absorbance.

Visualizations

Photoactivation and Labeling Workflow

G Workflow for this compound Labeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_reagent Prepare Photobiotin Acetate Solution mix Mix this compound with Target Molecule prep_reagent->mix prep_sample Prepare Target Molecule (Protein/DNA/RNA) prep_sample->mix photoactivate Photoactivation (UV Light, 260-475 nm) mix->photoactivate purify Remove Excess This compound photoactivate->purify analysis Downstream Application (e.g., Western Blot, ELISA) purify->analysis

Caption: A general experimental workflow for labeling target molecules using this compound.

Mechanism of Aryl Azide Photoactivation

G Photoactivation Mechanism of Aryl Azide Aryl_Azide Aryl-N₃ Singlet_Nitrene [Aryl-N:] (Singlet Nitrene) Aryl_Azide->Singlet_Nitrene hν (-N₂) Triplet_Nitrene [Aryl-N:] (Triplet Nitrene) Singlet_Nitrene->Triplet_Nitrene Intersystem Crossing Insertion_Product Insertion into C-H/N-H bonds Singlet_Nitrene->Insertion_Product Triplet_Nitrene->Insertion_Product

Caption: The photoactivation of an aryl azide group leads to the formation of a highly reactive nitrene intermediate.

Troubleshooting Logic for Low Biotinylation Signal

G Troubleshooting Low Biotinylation Start Low/No Signal Check_Reagent Check this compound (Storage, Age) Start->Check_Reagent Check_Activation Check Photoactivation (Light Source, Time) Check_Reagent->Check_Activation Reagent OK Solution_Reagent Use Fresh Reagent Check_Reagent->Solution_Reagent Reagent Bad Check_Buffer Check Buffer Composition (Amine-free?) Check_Activation->Check_Buffer Activation OK Solution_Activation Optimize Light Exposure Check_Activation->Solution_Activation Activation Bad Check_Concentration Check Target Molecule Concentration Check_Buffer->Check_Concentration Buffer OK Solution_Buffer Use Amine-Free Buffer Check_Buffer->Solution_Buffer Buffer Bad Solution_Concentration Increase Concentration Check_Concentration->Solution_Concentration Concentration Low

References

Technical Support Center: Optimizing UV Exposure for Photobiotin Activation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for photobiotin activation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing UV exposure time and troubleshooting common issues encountered during photobiotin labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobiotin and how does it work?

A: Photobiotin is a derivative of biotin that incorporates a photoactivatable aryl azide group.[1] Upon exposure to UV light, this azide group forms a highly reactive nitrene intermediate that can non-specifically and covalently bind to nearby molecules, including proteins and nucleic acids.[1] This allows for the labeling of molecules that may not have readily available functional groups for traditional biotinylation methods.

Q2: What is the optimal UV wavelength for activating photobiotin?

A: The optimal UV wavelength for activating the aryl azide group in photobiotin is typically in the range of 260-475 nm.[2] More specifically, for crosslinking, wavelengths between 320 nm and 365 nm are commonly used.[1][3] It is important to consult the manufacturer's data sheet for the specific photobiotin reagent being used.

Q3: How long should I expose my sample to UV light?

A: The optimal UV exposure time is highly dependent on the specific application, including the intensity of the UV source, the distance of the sample from the source, the concentration of photobiotin, and the nature of the target molecule. For a photocleavable biotin derivative (PCB-biotin), complete cleavage was observed in under 4 minutes using a 1.1 mW UV lamp at a distance of 15 cm. For other photo-activated crosslinking, exposure times can range from a few minutes to 30 minutes. It is strongly recommended to empirically determine the optimal exposure time for your specific experimental setup by performing a time-course experiment.

Q4: What factors can influence the efficiency of photobiotin labeling?

A: Several factors can impact labeling efficiency:

  • UV Light Intensity and Wavelength: Higher intensity and the optimal wavelength will lead to more efficient activation, but excessive exposure can damage the sample.

  • Photobiotin Concentration: The concentration of photobiotin should be optimized; too low will result in poor labeling, while too high can lead to aggregation and non-specific binding.

  • Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) or thiols (e.g., DTT, 2-mercaptoethanol) should be avoided as they can quench the reactive nitrene intermediate or reduce the azide group, respectively. Phosphate-buffered saline (PBS) or HEPES are generally recommended.

  • Target Molecule Concentration: Higher concentrations of the protein or nucleic acid to be labeled can improve labeling efficiency.

  • Reaction Temperature: Reactions are typically performed on ice to minimize heat-induced damage to the sample during UV irradiation.

Q5: How can I remove excess, unreacted photobiotin after labeling?

A: Excess photobiotin can be removed using standard techniques such as dialysis, desalting columns (e.g., Sephadex G-25), or spin concentrators. Thorough removal of unreacted photobiotin is crucial to minimize background signal in downstream applications.

Troubleshooting Guide

This guide addresses common issues encountered during photobiotin labeling experiments.

Problem Potential Cause Recommended Solution
Low or No Labeling Inefficient photoactivation.Verify the UV lamp's output and wavelength. Optimize exposure time and intensity. Ensure the distance between the lamp and the sample is consistent.
Photobiotin reagent has degraded.Store photobiotin protected from light and moisture. Prepare fresh stock solutions in an appropriate solvent like DMSO.
Presence of interfering substances in the buffer.Avoid buffers containing primary amines (Tris, glycine) or thiols (DTT). Use buffers like PBS or HEPES.
Suboptimal photobiotin concentration.Perform a titration experiment to determine the optimal concentration of photobiotin for your target molecule.
Low concentration of the target molecule.Increase the concentration of the protein or nucleic acid to be labeled.
High Background / Non-Specific Binding Photobiotin concentration is too high.Reduce the concentration of the photobiotin reagent.
UV exposure time is too long.Decrease the UV irradiation time to the minimum required for efficient labeling of the target.
Inadequate removal of excess photobiotin.Ensure thorough removal of unreacted photobiotin using dialysis or a desalting column.
The reactive nitrene has a long half-life, allowing it to diffuse and label non-target molecules.Optimize the UV irradiation time to be as short as possible while still achieving sufficient labeling of the target.
Insufficient blocking in downstream applications.Use appropriate blocking agents (e.g., BSA, non-ionic detergents) in subsequent steps like Western blotting or ELISA to reduce non-specific interactions.
Inconsistent Results Variability in UV lamp output.Allow the UV lamp to warm up before use to ensure a stable output. Monitor the lamp's intensity over time.
Inconsistent sample placement.Maintain a fixed distance between the UV lamp and the sample for all experiments.
Incomplete mixing of reagents.Ensure thorough but gentle mixing of the photobiotin and the target molecule solution before UV exposure.
Batch-to-batch variation in photobiotin.If possible, use the same lot of photobiotin for a series of related experiments.

Quantitative Data Summary

The efficiency of photobiotin activation is dependent on the specific experimental conditions. The following table summarizes data from studies on photocleavable biotin derivatives, which can serve as a starting point for optimization.

ParameterValueSource
UV Wavelength 365 nm (emission peak)
UV Intensity 1.1 mW (at 31 cm)
Irradiation Distance 15 cm
Time for Complete Reaction < 4 minutes
Characteristic Photocleavage Time 1.6 minutes

Note: These values are for specific photocleavable biotin compounds and may not be directly transferable to all photobiotin labeling experiments. Empirical optimization is crucial.

Experimental Protocols

Protocol 1: Photobiotin Labeling of Proteins in Solution

This protocol provides a general workflow for the non-selective biotinylation of proteins using photobiotin.

Materials:

  • Protein of interest (at ≥2 mg/mL in an amine-free buffer like PBS, pH 7.0)

  • Photobiotin

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Amine-free buffer (e.g., PBS, pH 7.0-7.5)

  • UV lamp (e.g., 320-365 nm)

  • Shallow reaction vessel (e.g., a petri dish or a microplate well)

  • Ice

  • Desalting column (e.g., Sephadex G-25) for purification

Procedure:

  • Prepare Protein Sample: Dissolve the protein to be labeled at a concentration of at least 2 mg/mL in an amine-free buffer (e.g., 50 mM PBS, pH 7.0). Transfer the solution to a suitable reaction vessel.

  • Prepare Photobiotin Stock Solution: Immediately before use, dissolve the photobiotin in anhydrous DMF or DMSO to create a stock solution (e.g., 1-10 mg/mL). Protect the solution from light.

  • Add Photobiotin to Protein: Add the photobiotin stock solution to the protein solution. The final concentration of photobiotin needs to be optimized, but a starting point is a 10- to 50-fold molar excess over the protein. The final concentration of the organic solvent should not exceed 15% to avoid protein denaturation. Mix gently.

  • UV Irradiation: Place the reaction vessel on ice to keep the sample cool. Expose the sample to UV light (e.g., 320-365 nm) for a predetermined optimal time (e.g., 5-15 minutes). The distance from the UV source should be kept consistent.

  • Purification: After irradiation, remove the excess, unreacted photobiotin using a desalting column (e.g., Sephadex G-25) or through dialysis against an appropriate buffer.

  • Storage: Store the biotinylated protein under appropriate conditions, typically at -20°C or -80°C.

Protocol 2: Photocleavage of a Labeled Oligonucleotide (Example)

This protocol is an example of photocleavage using a specific photocleavable biotin (PCB) derivative and can be adapted for other photocleavage applications.

Materials:

  • PCB-labeled oligonucleotide

  • Phosphate buffer (pH 7.2)

  • UV lamp (300-350 nm, e.g., Blak Ray XX-15 UV lamp with a 365 nm emission peak)

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation: Resuspend the PCB-labeled oligonucleotide in phosphate buffer (pH 7.2) in a microcentrifuge tube.

  • UV Irradiation: Place the tube on ice at a fixed distance (e.g., 15 cm) from the UV lamp.

  • Time-Course Exposure: Irradiate the sample for various time points (e.g., 0, 1, 2, 4, 6, 10 minutes) to determine the optimal cleavage time.

  • Analysis: Analyze the cleavage products by methods such as HPLC or gel electrophoresis to determine the extent of photocleavage at each time point.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer mix Mix Protein and Photobiotin prep_protein->mix prep_photobiotin Prepare Photobiotin Stock Solution (in DMSO/DMF) prep_photobiotin->mix uv_irrad UV Irradiation (on ice) mix->uv_irrad purify Remove Excess Photobiotin (Desalting/Dialysis) uv_irrad->purify analyze Downstream Application (e.g., Western Blot, ELISA) purify->analyze

Caption: Experimental workflow for photobiotin labeling of proteins.

troubleshooting_logic start Start Troubleshooting problem Low or No Labeling? start->problem check_uv Check UV Source: - Wavelength - Intensity - Exposure Time problem->check_uv Yes high_bg High Background? problem->high_bg No check_reagents Check Reagents: - Photobiotin Integrity - Buffer Composition (No Amines/Thiols) check_uv->check_reagents optimize_conc Optimize Concentrations: - Photobiotin - Target Molecule check_reagents->optimize_conc end Problem Solved optimize_conc->end reduce_conc Reduce Photobiotin Concentration high_bg->reduce_conc Yes inconsistent Inconsistent Results? high_bg->inconsistent No reduce_uv Reduce UV Exposure Time reduce_conc->reduce_uv improve_purification Improve Purification of Excess Photobiotin reduce_uv->improve_purification end2 Problem Solved improve_purification->end2 standardize Standardize Protocol: - UV Lamp Warm-up - Sample Distance - Mixing inconsistent->standardize Yes end3 Problem Solved inconsistent->end3 No standardize->end3

Caption: Troubleshooting logic for photobiotin labeling experiments.

References

Effect of buffer composition on photobiotin labeling efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for photobiotin labeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their photobiotinylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for photobiotin labeling and why is it important?

A1: While photobiotin labeling can proceed over a range of pH conditions, a pH of 7.0-8.0 is generally recommended as a starting point.[1] The highly reactive nitrene intermediate generated upon photoactivation of the aryl azide group in photobiotin can react with various functional groups on a protein.[1] Unlike NHS-ester biotinylation, which specifically targets primary amines that are more reactive at slightly alkaline pH, the reactivity of the photogenerated nitrene is less dependent on the protonation state of specific amino acid side chains.[1][2] However, extreme pH values should be avoided as they can lead to protein denaturation, altering the accessibility of labeling sites and potentially causing protein aggregation.[2]

Q2: How does salt concentration in the buffer affect photobiotin labeling efficiency?

A2: The effect of salt concentration on photobiotin labeling is generally less pronounced than in NHS-ester based biotinylation. However, ionic strength can still influence labeling efficiency indirectly by affecting protein solubility and conformation. For most applications, a salt concentration similar to physiological conditions, such as 150 mM NaCl in Phosphate-Buffered Saline (PBS), is a good starting point. High salt concentrations can sometimes decrease the solubility of the photobiotin reagent itself. It is advisable to perform pilot experiments to determine the optimal salt concentration for your specific protein and application.

Q3: Can I use any buffer for photobiotin labeling? Are there any incompatible buffer components?

A3: No, not all buffers are suitable for photobiotin labeling. It is crucial to avoid buffers containing nucleophilic components, as they can react with the photoactivated nitrene intermediate and quench the labeling reaction, leading to reduced efficiency.

Commonly Incompatible Buffer Components:

  • Primary amines: Buffers like Tris (tris(hydroxymethyl)aminomethane) and glycine are highly nucleophilic and will compete with the protein for the photobiotin, significantly reducing labeling efficiency.

  • Sodium azide: This is a common preservative but is a strong nucleophile and must be removed from the protein solution before labeling.

Recommended Buffers:

  • Phosphate-Buffered Saline (PBS)

  • HEPES

  • MES

It is essential to perform buffer exchange to remove any incompatible components before initiating the labeling reaction.

Q4: How can I quench the photobiotin labeling reaction?

A4: After the photoactivation step, it is important to quench any unreacted photobiotin to prevent non-specific labeling of other molecules in downstream applications. This can be achieved by adding a scavenger molecule that contains a primary amine to the reaction mixture. Common quenching reagents include Tris, glycine, or dithiothreitol (DTT). These molecules will react with and inactivate any remaining photoactivated photobiotin.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no biotin labeling Inefficient photoactivation: Incorrect wavelength or intensity of the UV lamp.Use a UV lamp with an optimal emission wavelength of 320-370 nm. Avoid lamps that emit light at 254 nm, as this can damage the protein. Ensure the lamp is close enough to the sample and irradiate for a sufficient duration (e.g., 10-30 minutes).
Presence of quenching agents: Nucleophilic components in the buffer (e.g., Tris, glycine, azide).Perform thorough buffer exchange of the protein sample into an amine-free buffer like PBS or HEPES before adding photobiotin.
Low protein concentration: Insufficient target molecules for labeling.Increase the protein concentration. Higher concentrations generally lead to better labeling efficiency.
Photobiotin reagent degradation: The aryl azide group is light-sensitive.Store the photobiotin reagent protected from light and prepare solutions fresh before use.
High non-specific binding Over-labeling: Excessive incorporation of biotin can lead to protein aggregation and non-specific binding.Optimize the molar ratio of photobiotin to protein. Start with a lower ratio and incrementally increase it.
Unreacted photobiotin: Presence of free, unquenched photobiotin in the sample.Ensure the quenching step is performed effectively after photoactivation by adding a sufficient concentration of a primary amine-containing scavenger.
Inadequate blocking in downstream assays: Insufficient blocking of non-specific binding sites on surfaces (e.g., microplates, beads).Use appropriate blocking agents such as Bovine Serum Albumin (BSA) or non-fat dry milk in your downstream applications.
Protein precipitation during labeling Protein instability: The protein may be unstable under the experimental conditions (e.g., pH, temperature during photoactivation).Optimize the buffer composition (pH, salt) to ensure protein stability. Perform the photoactivation step on ice to prevent sample heating, especially with high-wattage lamps.
Change in protein pI: Extensive labeling can alter the isoelectric point (pI) of the protein, leading to precipitation if the buffer pH is close to the new pI.Adjust the pH of the buffer after the labeling reaction to move it away from the pI of the biotinylated protein.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the public domain detailing the effect of buffer composition on the efficiency of photobiotin labeling. The reactivity of the photo-activated nitrene is complex and can be influenced by the unique surface chemistry of each target protein.

However, data from studies on NHS-ester based biotinylation can provide some general guidance on how buffer parameters can influence labeling reactions that target specific amino acid residues. The following table summarizes the effect of pH and NaCl concentration on the molar incorporation of an NHS-biotin label into murine IgG.

Disclaimer: This data is for NHS-ester biotinylation and should be used only as a conceptual reference for understanding how buffer conditions can affect labeling. The optimal conditions for photobiotinylation must be determined empirically for each specific protein.

ParameterConditionMolar Incorporation of Biotin LabelReference
pH pH 6.0Low
pH 7.0Moderate
pH 8.0High
pH 9.0Sub-optimal (due to reagent instability)
NaCl Concentration 10 mMHigh
100 mMDecreased
500 mMSignificantly Decreased

Table based on data for NHS-ester biotinylation of murine IgG.

Experimental Protocols

Protocol 1: Standard Photobiotin Labeling of a Protein

This protocol provides a general procedure for the photobiotinylation of a protein in solution.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Photobiotin reagent

  • Anhydrous DMSO or DMF

  • UV lamp with an emission peak between 320-370 nm

  • Ice bath

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

  • Prepare Protein Sample: Ensure the protein is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer. If necessary, perform buffer exchange to remove any incompatible substances.

  • Prepare Photobiotin Solution: Immediately before use, dissolve the photobiotin reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). Protect the solution from light.

  • Labeling Reaction: a. In a UV-transparent microcentrifuge tube, add the desired volume of the protein solution. b. Add the photobiotin stock solution to the protein to achieve the desired molar excess. Mix gently. c. Place the tube on ice in a shallow vessel to ensure even irradiation.

  • Photoactivation: a. Position the UV lamp above the sample at a recommended distance. b. Irradiate the sample for 10-30 minutes. The optimal time may need to be determined empirically.

  • Quenching: a. After irradiation, add the quenching buffer to a final concentration of 10-50 mM. b. Incubate for 15 minutes at room temperature to quench any unreacted photobiotin.

  • Purification: a. Remove the excess, unreacted photobiotin and quenching reagent by size-exclusion chromatography or dialysis.

  • Characterization: a. Determine the concentration of the biotinylated protein. b. Assess the degree of biotinylation using methods such as the HABA assay or a Western blot with streptavidin-HRP.

Protocol 2: Optimization of Buffer Conditions for Photobiotin Labeling

This protocol describes a method to determine the optimal pH and salt concentration for your specific protein.

Procedure:

  • Set up a Matrix of Buffer Conditions: Prepare a series of buffers with varying pH (e.g., 6.5, 7.0, 7.5, 8.0) and salt concentrations (e.g., 50 mM, 150 mM, 250 mM NaCl).

  • Aliquoting the Protein: Aliquot your protein into each of the buffer conditions.

  • Perform Labeling: Carry out the photobiotin labeling reaction as described in Protocol 1 for each buffer condition, keeping the protein concentration, photobiotin-to-protein ratio, and irradiation time constant.

  • Analyze Labeling Efficiency: After purification, determine the degree of biotinylation for each condition.

  • Assess Protein Integrity: Analyze the labeled protein from each condition by SDS-PAGE to check for aggregation or degradation.

  • Select Optimal Conditions: Choose the buffer condition that provides the highest labeling efficiency without compromising the integrity of your protein.

Mandatory Visualizations

Photobiotin_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_post Post-Labeling Protein Protein in Incompatible Buffer Buffer_Exchange Buffer Exchange (e.g., Dialysis) Protein->Buffer_Exchange Clean_Protein Protein in Amine-Free Buffer (e.g., PBS) Buffer_Exchange->Clean_Protein Mix Mix Protein and Photobiotin Clean_Protein->Mix Photobiotin_Stock Prepare Fresh Photobiotin Stock (in DMSO/DMF) Photobiotin_Stock->Mix UV_Activation UV Irradiation (320-370 nm) on ice Mix->UV_Activation Quench Quench with Primary Amine (e.g., Tris) UV_Activation->Quench Purification Purification (e.g., SEC) Quench->Purification Analysis Analysis (e.g., HABA, Western) Purification->Analysis Photobiotin_Mechanism cluster_reactants Reactants cluster_reaction Photo-Reaction Photobiotin Photobiotin (Aryl Azide) Nitrene Reactive Nitrene Intermediate Photobiotin->Nitrene Photoactivation (-N2) Protein Protein Labeled_Protein Biotinylated Protein Protein->Labeled_Protein Covalent Bond Formation UV_Light UV Light (320-370 nm) Nitrene->Labeled_Protein

References

Technical Support Center: Photobiotin Acetate Labeling and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for photobiotin acetate labeling. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a photo-activatable biotinylation reagent. It contains a biotin moiety, a linker arm, and a photo-reactive aryl azide group.[1][2] Upon exposure to UV light (typically 260-475 nm), the aryl azide group forms a highly reactive nitrene intermediate that can non-specifically insert into C-H and N-H bonds in its vicinity, leading to the covalent labeling of proteins, DNA, or RNA.[3] This non-specific labeling is a key advantage when the target molecule lacks specific reactive groups.

Q2: My biotinylation efficiency is low. What are the possible causes?

Several factors can contribute to low biotinylation efficiency:

  • Inadequate Light Activation: Ensure the light source provides the correct wavelength and sufficient energy to activate the this compound. The activation is most effective at 260-475 nm.[3]

  • Presence of Scavengers: Molecules that can react with the nitrene intermediate, such as primary amines (e.g., Tris or glycine) in the buffer, can reduce labeling efficiency. It is crucial to use amine-free buffers like PBS or HEPES.

  • Suboptimal Reagent Concentration: The molar excess of this compound to the target molecule may need to be optimized empirically.

  • Incorrect pH: The pH of the reaction buffer can influence the stability and reactivity of the target molecule. A pH range of 7.2-8.0 is generally recommended.

Q3: After the labeling reaction, my protein has precipitated. How can I prevent this?

Protein precipitation after biotinylation can occur due to over-labeling, which alters the protein's isoelectric point and solubility. To prevent this, consider the following:

  • Reduce the Molar Excess of this compound: Use a lower concentration of the labeling reagent in the reaction.

  • Optimize Reaction Time: Shortening the photo-activation time can help control the extent of labeling.

  • Solubility-Enhancing Additives: In some cases, the inclusion of mild, non-interfering detergents or other solubilizing agents in the reaction and purification buffers may be beneficial.

Troubleshooting Guide: Removing Excess this compound

A critical step after the labeling reaction is the removal of unreacted, excess this compound. Failure to do so can lead to high background signals and interference in downstream applications. Below are common issues and solutions for the purification process.

Problem Possible Cause(s) Recommended Solution(s)
High background in downstream assays (e.g., Western blot, ELISA) Incomplete removal of free this compound.1. Optimize the purification method: Choose a method with a suitable molecular weight cutoff (MWCO) for your target molecule. 2. Increase the extent of purification: For dialysis, increase the number of buffer changes and the total dialysis time. For size exclusion chromatography, ensure the column is adequately sized for the sample volume and properly equilibrated.
Loss of labeled protein during purification 1. Protein precipitation: Over-labeling can cause aggregation. 2. Non-specific binding: The labeled protein may adhere to the purification matrix (e.g., dialysis membrane, chromatography resin). 3. Inappropriate method selection: The chosen purification method may not be suitable for the specific protein.1. Reduce the degree of biotinylation: Decrease the this compound concentration or irradiation time. 2. Use low-binding materials: Select low-protein-binding dialysis membranes or chromatography resins. The addition of a carrier protein like BSA (if compatible with downstream applications) can sometimes help. 3. Evaluate alternative methods: If significant loss occurs with one method, try another (e.g., switch from dialysis to a desalting column).
Difficulty re-dissolving the protein pellet after precipitation The protein pellet was over-dried or denatured by the organic solvent.1. Avoid over-drying the pellet: Air-dry for a shorter period. 2. Use a suitable resuspension buffer: The buffer should be optimized for your protein's solubility, potentially including mild detergents or chaotropic agents. Gentle vortexing or sonication may be required.

Experimental Protocols

Below are detailed protocols for three common methods to remove excess this compound. Crucially, as this compound is light-sensitive, it is recommended to perform these purification steps in the dark or under dim lighting conditions to prevent any unintended photo-activation of residual reagent.

Protocol 1: Dialysis

Dialysis is a thorough but time-consuming method suitable for larger sample volumes. It relies on the passive diffusion of small molecules across a semi-permeable membrane.

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10 kDa for most proteins).

  • Dialysis buffer (e.g., PBS, pH 7.4).

  • Stir plate and stir bar.

  • Beaker or flask.

Procedure:

  • Prepare the Dialysis Membrane: Hydrate the dialysis tubing or cassette according to the manufacturer's instructions.

  • Load the Sample: Carefully load the biotinylation reaction mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped.

  • Perform Dialysis:

    • Place the sealed tubing/cassette in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 200 times the sample volume).

    • Stir the buffer gently on a stir plate.

    • Perform the first buffer change after 2-4 hours.

    • Conduct at least two more buffer changes over a period of 24-48 hours. Overnight dialysis is a common practice.

  • Recover the Sample: Carefully remove the sample from the dialysis tubing/cassette.

Protocol 2: Size Exclusion Chromatography (Desalting Column)

This method is rapid and ideal for smaller sample volumes. It separates molecules based on size, with larger labeled proteins eluting before the smaller, free this compound.

Materials:

  • Pre-packed desalting column (e.g., PD-10 or Zeba™ Spin Desalting Columns) with an appropriate MWCO.

  • Equilibration/elution buffer (e.g., PBS, pH 7.4).

  • Centrifuge (for spin columns) or collection tubes.

Procedure:

  • Equilibrate the Column:

    • Remove the storage buffer from the column.

    • Wash the column with 3-5 column volumes of the desired equilibration buffer, allowing the buffer to drain completely between washes.

  • Apply the Sample:

    • Carefully load the biotinylation reaction mixture onto the center of the column bed.

    • Allow the sample to enter the column bed completely.

  • Elute the Labeled Protein:

    • Add the elution buffer to the column.

    • Collect the eluate containing the purified, labeled protein. The exact volumes for sample application and elution will depend on the specific column used; always follow the manufacturer's protocol. For spin columns, the elution is performed by centrifugation.

Protocol 3: Trichloroacetic Acid (TCA) / Acetone Precipitation

This method is useful for concentrating the labeled protein while removing small molecules. However, it can sometimes lead to protein denaturation.

Materials:

  • Trichloroacetic acid (TCA) solution (e.g., 20% w/v in water).

  • Ice-cold acetone.

  • Microcentrifuge.

Procedure:

  • TCA Precipitation:

    • To your protein sample, add TCA to a final concentration of 10-20%.

    • Incubate on ice for 30 minutes.

    • Centrifuge at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C.

  • Acetone Wash:

    • Carefully discard the supernatant.

    • Wash the protein pellet with ice-cold acetone. This step helps to remove residual TCA.

    • Centrifuge again at high speed for 5-10 minutes at 4°C.

    • Repeat the acetone wash at least once.

  • Dry and Resuspend:

    • Carefully remove the acetone and briefly air-dry the pellet. Avoid over-drying.

    • Resuspend the pellet in a suitable buffer for your downstream application.

Data Presentation: Comparison of Purification Methods

The choice of purification method depends on factors such as sample volume, protein characteristics, and the required purity. The following table summarizes the general performance of each method.

Method Efficiency of Small Molecule Removal Protein Recovery Speed Scalability
Dialysis Very High (>99%)High (>90%)Slow (24-48 hours)Good for large volumes
Size Exclusion Chromatography (Desalting Column) High (>95%)Good to High (85-95%)Fast (minutes)Best for small to medium volumes
TCA/Acetone Precipitation High (>95%)Variable (can be lower due to resolubilization issues)Moderate (1-2 hours)Good for various volumes

Note: The efficiency and recovery rates are general estimates and can vary depending on the specific protein, buffer conditions, and experimental execution.

Visualization of Experimental Workflow and a Relevant Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for a this compound labeling experiment, from reaction setup to purification and downstream analysis.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Downstream Analysis prep_reagents Prepare Reagents (Target Molecule, this compound, Amine-free Buffer) mix Mix Target Molecule and This compound prep_reagents->mix irradiate Irradiate with UV Light (260-476 nm) mix->irradiate purify Remove Excess this compound (Dialysis, SEC, or Precipitation) irradiate->purify analyze Analyze Labeled Product (e.g., Western Blot, Mass Spectrometry) purify->analyze

A generalized workflow for this compound labeling experiments.
EGFR Signaling Pathway Studied by Biotinylation

Photobiotinylation and related techniques can be used to study protein-protein interactions within signaling pathways. For example, biotinylation can be used to label proteins that interact with the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.

EGFR_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Biotinylation target PI3K PI3K EGFR->PI3K Biotinylation target SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Transcription EGF EGF EGF->EGFR

A simplified diagram of the EGFR signaling pathway, highlighting potential biotinylation targets.

References

Validation & Comparative

A Head-to-Head Comparison of Protein Biotinylation: Photobiotin Acetate vs. NHS-Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent attachment of biotin to proteins is a cornerstone technique for detection, purification, and interaction studies. The choice of biotinylation reagent is critical and can significantly influence experimental outcomes. This guide provides an objective, data-driven comparison between two common biotinylation methods: the non-specific photo-activated photobiotin acetate and the amine-reactive N-Hydroxysuccinimide (NHS)-ester method.

Principle of the Methods

This compound: Photo-Activated, Non-Specific Labeling

This compound is a photo-activatable analog of biotin.[1][2] It consists of a biotin moiety linked to a photoreactive aryl azide group.[1][3] When exposed to ultraviolet (UV) light, typically between 260-475 nm, the aryl azide group is converted into a highly reactive aryl nitrene.[4] This nitrene can then non-specifically insert into C-H and N-H bonds in close proximity, forming a stable covalent bond with the target protein. This method is particularly useful for labeling proteins or other molecules that lack specific reactive functional groups like primary amines or sulfhydryls.

Photobiotin_Mechanism cluster_activation cluster_reaction Photobiotin This compound (Aryl Azide) Nitrene Highly Reactive Aryl Nitrene Photobiotin->Nitrene Activation UV_Light UV Light (260-475 nm) Biotinylated_Protein Biotinylated Protein (Stable Covalent Bond) Nitrene->Biotinylated_Protein Non-specific Insertion Protein Protein (with C-H, N-H bonds)

Caption: Mechanism of this compound labeling.
NHS-Ester Biotin: Amine-Reactive, Specific Labeling

N-Hydroxysuccinimide (NHS) esters of biotin are the most widely used type of biotinylation reagent. These reagents efficiently and specifically react with primary amino groups (-NH2), which are abundant in proteins on the N-terminus of each polypeptide chain and the side chain of lysine (K) residues. The reaction, typically performed in a buffer at a pH of 7-9, involves a nucleophilic attack from the unprotonated primary amine on the NHS-ester, resulting in the formation of a stable and effectively irreversible amide bond. The reaction releases N-hydroxysuccinimide as a byproduct.

NHS_Ester_Mechanism NHS_Biotin NHS-Ester Biotin Reaction_Complex Reaction Intermediate NHS_Biotin->Reaction_Complex pH 7-9 Protein_Amine Protein (Primary Amine: Lys, N-terminus) Protein_Amine->Reaction_Complex Nucleophilic Attack Biotinylated_Protein Biotinylated Protein (Stable Amide Bond) Reaction_Complex->Biotinylated_Protein Forms NHS_Byproduct NHS (byproduct) Reaction_Complex->NHS_Byproduct Releases

Caption: Mechanism of NHS-ester biotinylation.

Head-to-Head Comparison

FeatureThis compoundNHS-Ester Biotin
Reaction Chemistry Photo-activated aryl nitrene insertion into C-H and N-H bonds.Nucleophilic acyl substitution with primary amines (-NH2).
Specificity Non-specific. Labels various sites on the protein surface.Specific for primary amines (Lysine residues, N-terminus).
Control over Labeling Low. Labeling sites are random and depend on proximity to the activated nitrene.Moderate. The degree of labeling can be controlled by adjusting the molar ratio of biotin to protein.
Key Advantage Can label molecules without specific reactive groups (e.g., no accessible amines).High efficiency and formation of a very stable amide bond.
Key Disadvantage Non-specific nature can lead to heterogeneous labeling and potential protein aggregation or loss of function.Requires accessible primary amines; can modify functionally important lysine residues, potentially affecting protein activity.
Reaction Conditions Requires a UV light source (260-475 nm).pH-dependent (optimal 7-9); sensitive to amine-containing buffers (e.g., Tris, glycine).
Typical Applications Labeling nucleic acids, carbohydrates, and proteins lacking reactive functional groups.General protein and antibody labeling for ELISA, Western blot, immunoprecipitation, and affinity purification.
Reagent Stability Light sensitive.Moisture sensitive; NHS-esters readily hydrolyze in aqueous solutions.

Quantitative Data Summary

Direct, side-by-side quantitative comparisons of labeling efficiency are limited in the literature due to the fundamentally different reaction mechanisms. However, typical reaction parameters provide a basis for experimental design.

ParameterThis compoundNHS-Ester Biotin
Typical Molar Excess Empirically determined, often higher due to non-specific reactions and quenching.10 to 20-fold molar excess for dilute protein solutions (e.g., 2 mg/mL). A 20-fold molar excess typically results in 4-6 biotins per antibody.
Reaction Time Short, dependent on the intensity and duration of UV exposure.30-60 minutes at room temperature or 2 hours at 4°C.
Optimal pH Typically performed near physiological pH (e.g., PBS pH 7.0).7-9 (optimal around 8.3-8.5).
Detection Sensitivity Labeled tubulin has been detected at levels below 10 pg.Dependent on the number of incorporated biotins and the detection system (e.g., streptavidin-HRP).
Solubility This compound is soluble in water.Varies. Standard NHS-biotin requires an organic solvent (DMSO, DMF). Sulfo-NHS-biotin variants are water-soluble.

Experimental Protocols & Workflow

General Experimental Workflow

The overall workflow for both methods involves preparing the protein, conducting the biotinylation reaction, and purifying the labeled protein from excess reagent.

Biotinylation_Workflow Start Start Prep_Protein 1. Prepare Protein (Buffer Exchange if needed) Start->Prep_Protein Biotin_Reaction 2. Biotinylation Reaction (Add Reagent, Incubate) Prep_Protein->Biotin_Reaction Quench 3. Quench Reaction (e.g., add Tris or Glycine for NHS) Biotin_Reaction->Quench Purify 4. Purify Labeled Protein (Desalting Column / Dialysis) Quench->Purify Analyze 5. Analysis / Downstream Use (e.g., Western Blot, ELISA, Pull-down) Purify->Analyze End End Analyze->End

Caption: General workflow for protein biotinylation.
Detailed Protocol: this compound Labeling

This protocol is a general guideline and may require optimization.

  • Protein Preparation:

    • Dissolve the protein to be labeled at a concentration of ≥2 mg/mL in a suitable buffer such as 50 mM PBS, pH 7.0.

    • Transfer the solution to an amber or foil-covered microcentrifuge tube to protect it from light.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in water (e.g., 1 mg/mL). Store frozen and protected from light.

  • Biotinylation Reaction:

    • Add the this compound stock solution to the protein solution. The optimal molar ratio must be determined empirically.

    • Place the tube on ice.

    • Irradiate the sample with a UV lamp (e.g., a 500-W mercury vapor lamp) at a distance of approximately 10 cm for 1-15 minutes. The optimal irradiation time will vary depending on the lamp and sample geometry.

  • Purification:

    • Remove the unreacted photobiotin reagent by size-exclusion chromatography (e.g., a desalting column) or extensive dialysis against a suitable buffer (e.g., PBS).

Detailed Protocol: NHS-Ester Biotin Labeling

This protocol is a general guideline for labeling with a non-water-soluble NHS-ester.

  • Protein Preparation:

    • Dissolve the protein (e.g., an antibody) to be labeled at a concentration of 2-10 mg/mL in an amine-free buffer, such as PBS (phosphate-buffered saline), at pH 7.2-8.0.

    • Crucially , if the protein is in a buffer containing primary amines like Tris or glycine, it must be exchanged into an amine-free buffer via dialysis or a desalting column before proceeding.

  • Reagent Preparation:

    • Equilibrate the vial of NHS-ester biotin to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the NHS-ester biotin in an anhydrous water-miscible organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to create a 10 mM stock solution. Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.

  • Biotinylation Reaction:

    • Add a 12- to 20-fold molar excess of the biotin stock solution to the protein solution. The volume of the organic solvent should not exceed 10% of the final reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching and Purification:

    • Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM. Incubate for 15 minutes.

    • Remove excess non-reacted and quenched biotin reagent using a desalting column or dialysis. The purified biotinylated protein can be stored under conditions optimal for the non-labeled protein.

Conclusion and Recommendations

The choice between this compound and NHS-ester biotinylation hinges on the nature of the target protein and the experimental goals.

Choose NHS-Ester Biotin when:

  • Your protein has accessible primary amines (lysine residues or N-terminus).

  • You require high labeling efficiency and a stable, defined chemical linkage.

  • Your application is a standard immunoassay (ELISA, Western blot) or affinity purification where a degree of heterogeneous labeling is acceptable.

Choose this compound when:

  • Your target molecule lacks accessible primary amines or other common reactive groups.

  • You are labeling complex structures or molecules where specific functional groups are unknown or absent, such as nucleic acids or carbohydrates.

  • Non-specific surface labeling is acceptable or desired for your application.

For most standard protein labeling applications, NHS-ester biotin (particularly the water-soluble sulfo-NHS variants) remains the method of choice due to its high efficiency, specificity for primary amines, and the formation of stable amide bonds. This compound serves as a valuable alternative for specific scenarios where amine-reactive chemistry is not feasible. Proper optimization of reaction conditions, especially the molar ratio of the biotin reagent to the protein, is critical for achieving the desired degree of labeling while preserving protein function.

References

Photobiotin Acetate vs. 32P Labeling: A Comprehensive Comparison for Nucleic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on choosing between photobiotin acetate and traditional 32P radiolabeling for nucleic acid probes.

In the realm of molecular biology, the accurate and sensitive detection of specific nucleic acid sequences is paramount. For decades, the industry standard for this has been the incorporation of radioactive isotopes, most commonly Phosphorus-32 (32P), into DNA or RNA probes. However, the significant safety concerns, regulatory hurdles, and short half-life associated with radioactive materials have driven the development of non-radioactive alternatives. Among these, this compound has emerged as a viable and robust option. This guide provides an objective comparison of this compound and 32P labeling, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific needs.

Principles of Labeling: A Tale of Two Methods

32P Labeling: The Radioactive Standard

32P labeling involves the enzymatic incorporation of a phosphate group containing the 32P isotope into a nucleic acid molecule. This is typically achieved through methods such as:

  • End-labeling: T4 polynucleotide kinase is used to transfer the gamma-phosphate of [γ-32P]ATP to the 5' terminus of a DNA or RNA molecule.

  • Random Priming: The Klenow fragment of DNA polymerase I synthesizes a new DNA strand complementary to a template, incorporating [α-32P]dNTs in the process.

The high energy beta particles emitted by the decaying 32P atoms can be detected by autoradiography or phosphorimaging, providing a highly sensitive signal.

This compound: A Light-Activated Alternative

This compound offers a non-radioactive approach to nucleic acid labeling. This method utilizes a photoactivatable aryl azide group attached to a biotin molecule. When exposed to a strong light source (typically a sunlamp or UV lamp), the aryl azide forms a highly reactive nitrene intermediate. This intermediate then nonspecifically and covalently crosslinks to the nucleic acid, effectively "tagging" it with biotin. The biotinylated probe can then be detected indirectly using a streptavidin-enzyme conjugate (such as streptavidin-horseradish peroxidase or streptavidin-alkaline phosphatase) which binds with high affinity to the biotin. The enzyme then catalyzes a reaction with a chemiluminescent or chromogenic substrate to produce a detectable signal.

Head-to-Head Comparison: Performance Metrics

The choice between this compound and 32P labeling often comes down to a trade-off between sensitivity, safety, and convenience. The following table summarizes the key performance characteristics of each method based on available experimental data.

FeatureThis compound32P Labeling
Detection Limit 5 pg (colorimetric/chemiluminescent)1 pg (autoradiography)
Sensitivity High, but can be slightly less sensitive than 32P. One study found 32P to be 20 times more sensitive in detecting genomic DNA in Southern blots.Very High. Considered the gold standard for sensitivity.
Safety Non-radioactive, minimal safety precautions required.Radioactive, requires specialized handling, shielding, and disposal procedures.
Probe Stability Highly stable, can be stored for long periods.Short half-life of 14.3 days, requiring frequent probe preparation.
Time to Result Rapid. Color development or chemiluminescent signal can be obtained in minutes to a few hours.Slower. Autoradiography can require exposure times from hours to weeks.
Cost Generally lower cost due to the absence of radioactive materials and associated disposal fees.Higher cost associated with the purchase of radioisotopes, specialized equipment, and waste disposal.
Ease of Use Simpler and less hazardous procedure.Technically more demanding and requires stringent safety protocols.

Experimental Workflows and Methodologies

To provide a practical understanding of each technique, detailed experimental protocols and workflow diagrams are presented below.

This compound Labeling and Chemiluminescent Detection

This protocol outlines the general steps for labeling a DNA probe with this compound and its subsequent detection using a chemiluminescent substrate.

dot

Photobiotin_Workflow cluster_labeling Probe Labeling cluster_detection Chemiluminescent Detection DNA DNA Probe Mix Mix DNA with This compound DNA->Mix Irradiate Irradiate with UV Light (e.g., 350 nm) Mix->Irradiate Purify Purify Labeled Probe (e.g., Ethanol Precipitation) Irradiate->Purify Labeled_Probe Biotinylated DNA Probe Purify->Labeled_Probe Hybridization Hybridize Probe to Target Nucleic Acid on Membrane Labeled_Probe->Hybridization Wash Wash to Remove Unbound Probe Hybridization->Wash Block Block Membrane Wash->Block Streptavidin_HRP Incubate with Streptavidin-HRP Conjugate Block->Streptavidin_HRP Wash2 Wash to Remove Unbound Conjugate Streptavidin_HRP->Wash2 Substrate Add Chemiluminescent Substrate Wash2->Substrate Detect Detect Signal (e.g., CCD Camera) Substrate->Detect Result Signal Detected Detect->Result

Caption: Workflow for this compound labeling and chemiluminescent detection.

Experimental Protocol: this compound Labeling

  • Reaction Setup: In a microcentrifuge tube, mix the DNA probe (0.1-1 µg in water or a low salt buffer) with an equal volume of this compound solution (typically 1 mg/mL in water).

  • Irradiation: Place the open tube on ice and irradiate with a sunlamp or a UV lamp (350-370 nm) at a distance of approximately 10 cm for 15-30 minutes.

  • Purification: After irradiation, purify the biotinylated DNA from unincorporated this compound. This can be achieved by ethanol precipitation or using a gel filtration spin column.

  • Resuspension: Resuspend the purified biotinylated DNA probe in an appropriate buffer (e.g., TE buffer) and store at -20°C.

Experimental Protocol: Chemiluminescent Detection

  • Hybridization: Use the biotinylated probe in your standard hybridization protocol (e.g., for Southern or Northern blotting).

  • Washing: Following hybridization, wash the membrane to remove any unbound probe.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature to prevent non-specific binding of the detection reagents.

  • Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound streptavidin-HRP conjugate.

  • Signal Development: Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.

  • Detection: Immediately image the membrane using a CCD camera-based imager or by exposing it to X-ray film.

32P Labeling and Autoradiographic Detection

This protocol describes the end-labeling of a DNA probe with 32P using T4 polynucleotide kinase and subsequent detection by autoradiography.

dot

P32_Workflow cluster_labeling Probe Labeling cluster_detection Autoradiographic Detection DNA Dephosphorylated DNA Probe Mix Mix DNA with [γ-32P]ATP and T4 PNK DNA->Mix Incubate Incubate at 37°C Mix->Incubate Purify Purify Labeled Probe (e.g., Spin Column) Incubate->Purify Labeled_Probe 32P-Labeled DNA Probe Purify->Labeled_Probe Hybridization Hybridize Probe to Target Nucleic Acid on Membrane Labeled_Probe->Hybridization Wash Wash to Remove Unbound Probe Hybridization->Wash Expose Expose Membrane to X-ray Film or Phosphorimager Screen Wash->Expose Develop Develop Film or Scan Screen Expose->Develop Result Signal Detected Develop->Result

Caption: Workflow for 32P end-labeling and autoradiographic detection.

Experimental Protocol: 32P End-Labeling

  • Dephosphorylation (Optional but Recommended): If the 5' ends of the DNA are phosphorylated, dephosphorylate them using an enzyme like calf intestinal phosphatase (CIP).

  • Reaction Setup: In a shielded microcentrifuge tube, combine the dephosphorylated DNA probe (1-50 pmol), 10X T4 Polynucleotide Kinase (PNK) buffer, [γ-32P]ATP (10 µCi), and T4 PNK (10 units). Adjust the final volume with nuclease-free water.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Purification: Purify the 32P-labeled probe from unincorporated [γ-32P]ATP using a spin column designed for nucleic acid purification.

  • Storage: Store the purified 32P-labeled probe behind appropriate shielding and use it as soon as possible due to its short half-life.

Experimental Protocol: Autoradiographic Detection

  • Hybridization and Washing: Perform hybridization and subsequent washes as per your standard protocol.

  • Exposure: Place the washed and dried membrane in a light-tight cassette. In a darkroom, place a piece of X-ray film or a phosphorimager screen on top of the membrane.

  • Incubation: Store the cassette at -80°C for a duration determined by the signal strength (from hours to days or even weeks).

  • Signal Detection:

    • X-ray Film: Develop the film using an automatic developer or manual developing solutions.

    • Phosphorimager Screen: Scan the screen using a phosphorimager to visualize and quantify the signal.

Conclusion: Making the Right Choice

Both this compound and 32P labeling are powerful techniques for the detection of nucleic acids. The choice between them depends on the specific requirements of the experiment and the resources available in the laboratory.

  • 32P labeling remains the method of choice when the absolute highest sensitivity is required. However, this comes at the cost of significant safety risks, regulatory burdens, and the inconvenience of a short half-life.

  • This compound provides a safe, stable, and cost-effective alternative with sensitivity that is sufficient for many, if not most, applications. The speed of detection and the stability of the probes make it an attractive option for routine molecular biology procedures.

For laboratories looking to move away from radioactivity without compromising significantly on performance, this compound, coupled with modern chemiluminescent detection systems, represents a robust and reliable alternative to traditional 32P labeling.

A Researcher's Guide to Validating Photobiotin Acetate Labeling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent attachment of a biotin tag to a protein of interest is an indispensable technique for studying protein interactions, localization, and function. Photobiotin acetate offers a unique method for biotinylation through a photo-activatable group, allowing for temporal and spatial control over the labeling process. However, validating the efficiency of this labeling is crucial for the reliability of downstream applications. This guide provides an objective comparison of this compound with other common biotinylation methods and details the experimental protocols to validate labeling efficiency.

Comparison of Biotinylation Methods

The choice of biotinylation reagent depends on the specific application, the nature of the target protein, and the desired level of control over the labeling reaction. Here, we compare this compound with two widely used alternatives: amine-reactive NHS-ester biotin and enzyme-catalyzed proximity labeling (BioID and TurboID).

FeatureThis compoundAmine-Reactive NHS-Ester Biotin (e.g., Sulfo-NHS-Biotin)Enzymatic Proximity Labeling (e.g., BioID, TurboID)
Mechanism Photo-activated nitrene reacts with C-H and N-H bonds.NHS ester reacts with primary amines (lysine residues and N-terminus).A promiscuous biotin ligase fused to a protein of interest biotinylates proximal proteins.
Specificity Less specific, labels a broader range of amino acids.Specific to primary amines.Labels proteins in close proximity (within a few nanometers) to the bait protein.
Control High temporal and spatial control via light activation.Limited control; reaction proceeds upon mixing.Temporal control by addition of biotin; spatial control by fusion to a specific protein.
Pros - Controllable activation- Can label proteins that lack accessible primary amines- High labeling efficiency- Well-established protocols- Water-soluble variants available for cell surface labeling[1]- In vivo labeling of protein interaction partners- High specificity for proximal proteins
Cons - Potential for lower efficiency compared to NHS esters- Light may damage sensitive samples- Requires accessible primary amines- Can alter protein charge and function- Requires genetic modification of the protein of interest- BioID has slow kinetics (18-24 hours)[2]

Quantitative Comparison of Labeling Efficiency

Direct quantitative comparisons of labeling efficiency between this compound and other methods are not extensively documented in peer-reviewed literature. The efficiency is highly dependent on the specific protein, reaction conditions, and the validation method used. However, we can present a hypothetical comparison based on the known characteristics of each method. Efficiency can be expressed as the percentage of labeled target protein or the average number of biotin molecules per protein.

Biotinylation MethodTypical Molar Ratio (Reagent:Protein)Estimated Labeling Efficiency (%)Notes
This compound10-50 fold excess10-50%Highly dependent on light exposure and protein structure.
Sulfo-NHS-Biotin20-fold molar excess70-90%Labeling efficiency can be greater than 90% under optimal conditions[3].
Enzymatic (TurboID)N/A (Biotin added to media)High (in proximity)Significantly more efficient than BioID, enabling labeling in as little as 10 minutes[2].

Experimental Protocols for Validating Labeling Efficiency

To quantitatively assess the efficiency of this compound labeling and compare it with other methods, several experimental techniques can be employed.

Dot Blot Assay for Semi-Quantitative Comparison

A dot blot provides a rapid and straightforward method to semi-quantitatively compare the biotinylation levels of different samples[4].

Protocol:

  • Sample Preparation: Prepare serial dilutions of your protein samples labeled with this compound and an alternative method (e.g., Sulfo-NHS-Biotin). Include a biotinylated protein standard with a known concentration for reference.

  • Membrane Application: Spot 1-2 µL of each dilution onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific binding.

  • Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection: Add a chemiluminescent HRP substrate and image the membrane using a chemiluminescence detector.

  • Analysis: Compare the signal intensity of the spots from the photobiotin-labeled sample with the alternative method and the biotinylated standard.

Western Blot for Specific Protein Labeling

Western blotting allows for the specific detection of your biotinylated target protein and provides a qualitative assessment of labeling efficiency.

Protocol:

  • SDS-PAGE: Separate the biotinylated protein samples on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Detect the signal using a chemiluminescent substrate.

  • Analysis: The intensity of the band corresponding to your target protein indicates the level of biotinylation. For a more quantitative comparison, you can perform densitometry analysis on the bands.

Flow Cytometry for Cell Surface Labeling

For proteins on the cell surface, flow cytometry provides a quantitative measure of labeling efficiency on a per-cell basis.

Protocol:

  • Cell Labeling: Label your cell suspension with this compound or a cell-impermeable alternative like Sulfo-NHS-Biotin. Include an unlabeled control.

  • Staining: Resuspend the cells in a staining buffer (e.g., PBS with 1% BSA). Add a fluorescently labeled streptavidin conjugate (e.g., streptavidin-PE) and incubate for 30 minutes on ice, protected from light.

  • Washing: Wash the cells twice with staining buffer.

  • Analysis: Analyze the cells using a flow cytometer. The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of biotin on the cell surface.

  • Comparison: Compare the MFI of cells labeled with this compound to those labeled with the alternative method.

Mass Spectrometry for Site-Specific Quantification

Mass spectrometry is the most powerful technique for identifying the specific sites of biotinylation and quantifying the extent of labeling at each site.

Protocol:

  • Protein Digestion: Excise the protein band of interest from an SDS-PAGE gel and perform in-gel digestion with trypsin.

  • Peptide Enrichment (Optional): Enrich the biotinylated peptides using streptavidin-coated beads.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use proteomics software to identify the peptides and locate the mass shift corresponding to the biotin tag on specific amino acid residues. Quantitative analysis can be performed by comparing the peak intensities of biotinylated versus non-biotinylated peptides.

Visualizing Workflows and Pathways

To better illustrate the processes involved in validating biotinylation efficiency and its applications, the following diagrams are provided.

G cluster_labeling Biotinylation cluster_validation Validation cluster_quantification Quantification photobiotin This compound + UV Light dot_blot Dot Blot photobiotin->dot_blot western_blot Western Blot photobiotin->western_blot flow_cytometry Flow Cytometry photobiotin->flow_cytometry mass_spec Mass Spectrometry photobiotin->mass_spec nhs_biotin NHS-Ester Biotin nhs_biotin->dot_blot nhs_biotin->western_blot nhs_biotin->flow_cytometry nhs_biotin->mass_spec enzymatic Enzymatic Biotinylation (e.g., TurboID) enzymatic->western_blot enzymatic->mass_spec semi_quant Semi-Quantitative dot_blot->semi_quant qualitative Qualitative western_blot->qualitative quantitative Quantitative flow_cytometry->quantitative site_specific Site-Specific mass_spec->site_specific

Caption: Experimental workflow for comparing and validating biotinylation efficiency.

G cluster_membrane Cell Membrane cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization RTK->Dimerization Ligand Ligand Ligand->RTK Binding Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Grb2 Grb2 Autophosphorylation->Grb2 Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: A simplified RTK signaling pathway that can be studied using biotinylation.

Conclusion

Validating the efficiency of this compound labeling is a critical step in ensuring the reliability of experimental results. While direct quantitative comparisons with other methods are not always readily available, the protocols outlined in this guide provide a framework for researchers to perform their own objective evaluations. By employing techniques such as dot blot, Western blot, flow cytometry, and mass spectrometry, scientists can confidently assess the degree of biotinylation and choose the most appropriate method for their specific research needs. The choice between this compound, NHS-esters, and enzymatic methods will ultimately depend on the desired level of control, specificity, and the nature of the biological question being addressed.

References

A Researcher's Guide to Biotinylation: A Comparative Analysis of Photobiotin Acetate and Other Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is crucial for a multitude of applications, from elucidating complex signaling pathways to developing novel therapeutics. Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique due to the remarkably strong and specific interaction between biotin and avidin or streptavidin. The choice of biotinylation reagent is a critical determinant of experimental success, directly impacting the specificity and efficiency of labeling.

This guide provides an objective comparison of photobiotin acetate with other commonly used biotinylation reagents, focusing on their specificity. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols to assist in selecting the most appropriate tool for your research needs.

Comparison of Biotinylation Reagent Specificity

The specificity of a biotinylation reagent is determined by its reactive group, which dictates the functional groups on target molecules it will interact with. This fundamental difference is key to selecting the right reagent for a particular application.

FeatureThis compoundNHS-ester Biotin (e.g., Sulfo-NHS-Biotin)Biotin Hydrazide
Target Functional Group C-H and N-H bonds (non-specific)Primary amines (-NH₂)Carbonyls (aldehydes & ketones)
Reaction Mechanism Photo-activation of an aryl azide group to a highly reactive nitrene intermediate.Nucleophilic attack by primary amines on the N-hydroxysuccinimide ester, forming a stable amide bond.Formation of a hydrazone bond with carbonyl groups.
Specificity Low (non-specific)High for primary aminesHigh for carbonyls
Quantitative Specificity Data Direct quantitative comparative data on off-target labeling is limited in the reviewed literature. The non-specific nature is inherent to its photo-activation mechanism.In a two-proteome model with NHS-biotin labeled yeast proteins spiked into unlabeled human cell lysate (1:50 w/w), protein-level enrichment yielded a high degree of specific capture with minimal non-specific binding of human proteins[1].In a comparative analysis of cell surface protein capture, biocytin hydrazide labeling resulted in the identification of 59-85% plasma membrane proteins, indicating high specificity for glycoproteins. This was comparable to or better than the specificity observed with an amine-reactive reagent in the same study.
Common Applications Labeling molecules without readily available specific functional groups; probing molecular interactions in a proximity-dependent manner.Labeling of proteins via lysine residues and N-termini; cell surface protein labeling (using membrane-impermeable forms like Sulfo-NHS-Biotin).Labeling of glycoproteins and other carbohydrate-containing molecules after oxidation to generate aldehydes.
Activation UV light (typically 260-475 nm)[2][3].pH 7-9pH 4-6.

Reaction Mechanisms

The distinct reaction mechanisms of these biotinylation reagents are the foundation of their differing specificities.

G cluster_photo This compound cluster_nhs NHS-ester Biotin cluster_hydrazide Biotin Hydrazide Photobiotin Photobiotin (Aryl Azide) Nitrene Reactive Nitrene Intermediate Photobiotin->Nitrene UV Light Labeled_Molecule_P Biotinylated Molecule (C-H, N-H insertion) Nitrene->Labeled_Molecule_P Non-specific insertion NHS_Biotin NHS-ester Biotin Labeled_Molecule_N Biotinylated Protein (Stable Amide Bond) NHS_Biotin->Labeled_Molecule_N pH 7-9 Primary_Amine Primary Amine (-NH2 on protein) Primary_Amine->Labeled_Molecule_N Biotin_Hydrazide Biotin Hydrazide Labeled_Molecule_H Biotinylated Glycoprotein (Hydrazone Bond) Biotin_Hydrazide->Labeled_Molecule_H pH 4-6 Carbonyl Carbonyl (Aldehyde on glycoprotein) Carbonyl->Labeled_Molecule_H

Caption: Reaction mechanisms of different biotinylation reagents.

Experimental Protocols

Detailed methodologies are essential for the successful application of these reagents and for obtaining reliable, reproducible results.

Protocol 1: Non-specific Protein Biotinylation using this compound

This protocol describes a general procedure for labeling proteins with this compound.

Materials:

  • This compound salt

  • Protein solution (1-5 mg/mL in a suitable buffer, e.g., PBS)

  • UV lamp (e.g., 365 nm)

  • Reaction vessel (e.g., microcentrifuge tube or petri dish)

  • Desalting column for purification

Procedure:

  • Prepare Photobiotin Solution: Dissolve this compound in an appropriate solvent (e.g., water or DMSO) to a stock concentration of 1-10 mg/mL.

  • Reaction Setup: Add the photobiotin stock solution to the protein solution to achieve the desired final concentration. The optimal molar ratio of photobiotin to protein should be determined empirically.

  • Photo-activation: Expose the reaction mixture to UV light for 1-10 minutes. The optimal exposure time and distance from the UV source should be optimized for each application to maximize labeling and minimize protein damage.

  • Purification: Remove unreacted photobiotin and byproducts using a desalting column equilibrated with a suitable storage buffer.

Protocol 2: Amine-Reactive Biotinylation using Sulfo-NHS-Biotin

This protocol is a general guideline for labeling proteins with Sulfo-NHS-Biotin.

Materials:

  • Sulfo-NHS-Biotin

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare Sulfo-NHS-Biotin Solution: Immediately before use, dissolve Sulfo-NHS-Biotin in the reaction buffer to a stock concentration of 10-50 mM.

  • Biotinylation Reaction: Add a 10- to 50-fold molar excess of the Sulfo-NHS-Biotin solution to the protein solution. The optimal ratio depends on the protein concentration and the desired degree of labeling.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted biotin and byproducts using a desalting column.

Protocol 3: Glycoprotein Biotinylation using Biotin Hydrazide

This protocol describes the labeling of glycoproteins via their carbohydrate moieties.

Materials:

  • Biotin Hydrazide

  • Glycoprotein solution (1-5 mg/mL in 100 mM Sodium Acetate, pH 5.5)

  • Sodium meta-periodate (NaIO₄)

  • Anhydrous DMSO

  • Quenching solution (e.g., 15% glycerol)

  • Desalting column

Procedure:

  • Oxidation of Glycoproteins: Dissolve the glycoprotein in cold 100 mM Sodium Acetate, pH 5.5. Add NaIO₄ to a final concentration of 1-10 mM and incubate in the dark on ice for 15-30 minutes.

  • Quench Oxidation: Stop the oxidation reaction by adding a quenching solution.

  • Buffer Exchange: Remove excess periodate and byproducts by buffer exchange into 100 mM Sodium Acetate, pH 5.5.

  • Prepare Biotin Hydrazide Solution: Dissolve Biotin Hydrazide in DMSO to a stock concentration of 50 mM.

  • Biotinylation Reaction: Add the Biotin Hydrazide stock solution to the oxidized glycoprotein solution to a final concentration of 1-5 mM. Incubate for 2 hours at room temperature.

  • Purification: Remove unreacted Biotin Hydrazide using a desalting column.

Experimental Workflow for Specificity Analysis using Mass Spectrometry

To quantitatively assess the specificity of biotinylation, a common workflow involves affinity purification of biotinylated proteins followed by identification and quantification using mass spectrometry.

G Start Cell Lysate / Protein Mixture Biotinylation Biotinylation (e.g., Photobiotin, NHS-Biotin, or Biotin-Hydrazide) Start->Biotinylation Affinity_Purification Affinity Purification (Streptavidin Beads) Biotinylation->Affinity_Purification Elution Elution of Biotinylated Proteins Affinity_Purification->Elution Digestion Tryptic Digestion Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Protein Identification & Quantification) LC_MS->Data_Analysis Specificity_Assessment Specificity Assessment (On-target vs. Off-target Labeling) Data_Analysis->Specificity_Assessment

Caption: Workflow for assessing biotinylation specificity.

References

Assessing the Impact of Photobiotin Labeling on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a protein labeling method is a critical step that can significantly influence experimental outcomes. An ideal labeling technique should be efficient and specific, and most importantly, should not interfere with the native function of the protein. This guide provides a detailed comparison of photobiotin labeling with the widely used amine-reactive N-hydroxysuccinimide (NHS)-ester biotinylation, focusing on their respective impacts on protein function. This analysis is supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

Introduction to Protein Biotinylation

Biotinylation, the process of covalently attaching biotin to a protein, is a cornerstone technique in a vast array of applications, including protein purification, immunoassays, and the study of protein-protein interactions. The exceptionally strong and specific interaction between biotin and streptavidin or avidin allows for sensitive and robust detection and isolation of biotinylated proteins.

The choice of biotinylation chemistry is paramount, as it can dictate the specificity of labeling and the potential for functional disruption of the target protein. This guide focuses on two distinct strategies:

  • Photobiotin Labeling: This method utilizes a photoactivatable biotin derivative. Upon exposure to UV light, a reactive nitrene group is generated, which non-selectively inserts into C-H and N-H bonds in close proximity. This method is advantageous when specific reactive residues are not available or when targeting surface-exposed regions of a protein complex.

  • NHS-Ester Biotinylation: This is one of the most common chemical biotinylation methods. NHS-esters of biotin react with primary amines, primarily the ε-amino groups of lysine residues and the N-terminus of a polypeptide chain, to form stable amide bonds.

Comparison of Labeling Technologies

FeaturePhotobiotin LabelingNHS-Ester Biotinylation
Target Residues C-H and N-H bonds (non-specific)Primary amines (Lysine, N-terminus)
Specificity Low; labels molecules in close proximity upon photoactivation.High for primary amines.
Reaction Conditions Requires UV light activation (typically >350 nm).pH dependent (optimal at pH 7-9).
Potential for Functional Impact Can be lower if labeling is directed to regions away from active sites. However, non-specificity carries a risk of modifying critical residues.Higher risk if primary amines are present in active sites or binding interfaces.
Labeling Efficiency Variable, dependent on light exposure and reagent concentration.Generally high, can be controlled by molar ratio of biotin to protein.

Impact on Protein Function: A Data-Driven Comparison

One study on sheep brain tubulin demonstrated that labeling with photobiotin resulted in no significant loss of its polymerization capability, colchicine binding, or recognition by specific antibodies[1]. This suggests that for this particular protein, photobiotin labeling has a minimal effect on its key functions.

Conversely, the non-specific nature of NHS-ester biotinylation, which targets abundant lysine residues, can potentially lead to a loss of protein activity if these residues are located within critical functional domains. The extent of this impact can be modulated by controlling the molar ratio of the biotinylation reagent to the protein.

Quantitative Data Summary:

Labeling MethodProtein StudiedFunctional AssayKey Finding
PhotobiotinSheep Brain TubulinPolymerization, Colchicine Binding, Antibody RecognitionNo significant loss of function observed.[1]
NHS-Ester BiotinNot specifiedGeneral observationRisk of inactivating proteins if lysine residues are in the active site.[2]
NHS-SS-BiotinPeptidesLabeling EfficiencyOn average, 76% of peptides were biotinylated.[3]
Sulfo-NHS-SS-BiotinPeptidesLabeling EfficiencyOn average, 88% of peptides were biotinylated.[3]

It is crucial to empirically determine the effect of any labeling method on the specific protein of interest and its intended application.

Experimental Protocols

Protocol 1: Photobiotin Labeling of Proteins

This protocol provides a general guideline for the biotinylation of proteins using a photo-reactive biotin reagent.

Materials:

  • Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), free of extraneous proteins.

  • Photoreactive biotin (e.g., Photoprobe™ Biotin).

  • UV lamp (e.g., 365 nm).

  • Microcentrifuge tubes.

  • Desalting column or dialysis cassette for removal of unreacted biotin.

Procedure:

  • Protein Preparation: Dissolve the protein of interest in an appropriate buffer at a concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a stock solution of the photoreactive biotin in an organic solvent like DMSO or DMF.

  • Labeling Reaction:

    • Add the photoreactive biotin solution to the protein solution to achieve the desired molar excess. A starting point is a 10- to 50-fold molar excess.

    • Incubate the mixture on ice.

    • Expose the solution to UV light for a specified period (e.g., 5-15 minutes). The optimal time and distance from the UV source should be determined empirically.

  • Purification: Remove unreacted biotin using a desalting column or by dialysis against a suitable buffer.

Protocol 2: NHS-Ester Biotinylation of Proteins

This protocol describes the labeling of proteins using an amine-reactive NHS-ester of biotin.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

  • NHS-ester of biotin (e.g., NHS-LC-Biotin).

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column or dialysis cassette.

Procedure:

  • Protein Preparation: Dissolve the protein of interest in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the NHS-ester biotin in DMSO or DMF to a concentration of 10-50 mM.

  • Labeling Reaction:

    • Add the biotin solution to the protein solution to achieve the desired molar excess (e.g., 20-fold).

    • Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Quenching: Add the quenching buffer to the reaction mixture to stop the reaction by consuming unreacted NHS-ester.

  • Purification: Remove unreacted biotin and quenching buffer using a desalting column or dialysis.

Functional Assays to Assess the Impact of Labeling

After biotinylation, it is essential to validate that the protein's function has not been compromised. The choice of assay depends on the protein's biological role.

Enzyme Activity Assay

For enzymes, a kinetic analysis is performed to compare the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of the labeled enzyme to its unlabeled counterpart. Significant changes in these parameters indicate interference with the enzyme's catalytic activity or substrate binding.

Protein-Protein Interaction (PPI) Assay (Pull-Down)

To assess the impact of biotinylation on a protein's ability to interact with its binding partners, a pull-down assay can be performed. The biotinylated protein (bait) is immobilized on streptavidin-coated beads and incubated with a cell lysate or a solution containing the putative binding partner (prey). The retention of the prey protein is then analyzed by Western blotting. A diminished interaction of the biotinylated bait compared to a non-biotinylated control would suggest that the label interferes with the binding interface.

Visualizing Workflows and Pathways

To better illustrate the processes described, the following diagrams were generated using the DOT language.

Photobiotin_Labeling_Workflow Protein Protein Solution Add_Photobiotin Add Photobiotin Reagent Protein->Add_Photobiotin UV_Activation UV Activation (>350 nm) Add_Photobiotin->UV_Activation Labeling Non-specific Labeling UV_Activation->Labeling Purification Purification (Desalting/Dialysis) Labeling->Purification Labeled_Protein Biotinylated Protein Purification->Labeled_Protein

Photobiotin Labeling Workflow

NHS_Ester_Biotinylation_Workflow Protein Protein in Amine-Free Buffer Add_NHS_Biotin Add NHS-Ester Biotin Reagent Protein->Add_NHS_Biotin Incubation Incubation (RT or 4°C) Add_NHS_Biotin->Incubation Quenching Quench Reaction Incubation->Quenching Purification Purification (Desalting/Dialysis) Quenching->Purification Labeled_Protein Biotinylated Protein Purification->Labeled_Protein

NHS-Ester Biotinylation Workflow

Pull_Down_Assay_Workflow cluster_bait Bait Preparation cluster_prey Prey Interaction Biotin_Protein Biotinylated Bait Protein Immobilization Immobilization Biotin_Protein->Immobilization Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Immobilization Incubation Incubation Immobilization->Incubation Cell_Lysate Cell Lysate (Prey Proteins) Cell_Lysate->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution Analysis Analysis Elution->Analysis Western Blot

Pull-Down Assay Workflow

Conclusion

The choice between photobiotin and NHS-ester biotinylation depends critically on the nature of the protein of interest and the experimental goals. Photobiotin offers a valuable alternative when primary amines are scarce or located in functionally sensitive regions. Its non-specific nature, however, necessitates careful validation to ensure that critical domains have not been inadvertently modified. NHS-ester biotinylation remains a robust and efficient method for general protein labeling, provided that the potential for interference with lysine-mediated functions is considered and mitigated, for instance, by optimizing the labeling stoichiometry. Ultimately, a thorough functional validation of the biotinylated protein is an indispensable step to ensure the reliability and accuracy of downstream applications.

References

A Researcher's Guide to Biotin Incorporation: A Quantitative Comparison of Photobiotin Acetate and Alternative Biotinylation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is a cornerstone of experimental success. Biotinylation, the covalent attachment of biotin to a target molecule, is a widely utilized technique due to the remarkably strong and specific interaction between biotin and avidin or streptavidin. This guide provides a quantitative comparison of biotin incorporation using photobiotin acetate and other common biotinylation reagents, supported by experimental data and detailed protocols to inform the selection of the most suitable method for your research needs.

Quantitative Comparison of Biotinylation Reagent Efficiency

The efficiency of biotinylation is a critical factor and can be influenced by the target molecule's properties, the reaction conditions, and the molar ratio of the biotinylation reagent to the target. While direct head-to-head comparative studies for all reagents are limited, the following table summarizes available quantitative data and key features to guide reagent selection.

Biotinylation ReagentReactive Group & TargetTypical Molar Ratio (Reagent:Protein)Reported Biotin Incorporation (moles Biotin / mole Protein)Key AdvantagesKey Disadvantages
This compound Aryl Azide (photoreactive) targets C-H, N-H bonds20-50 fold molar excessData not readily available in terms of molar ratios. Detection sensitivity is high.[1]Non-specific, labels molecules without specific reactive groups.Lower efficiency, potential for photo-damage to the target molecule.
NHS-Biotin N-hydroxysuccinimide ester targets primary amines (-NH2)12-20 fold molar excess1-12High efficiency, straightforward protocol.Not water-soluble, requires organic solvent; can alter protein charge.[2]
Sulfo-NHS-Biotin Sulfated N-hydroxysuccinimide ester targets primary amines (-NH2)20-50 fold molar excess1-6Water-soluble, ideal for cell surface labeling as it does not cross the cell membrane.[3][4]Can alter protein charge.
Enzymatic (BirA) Biotin ligase (BirA) targets a specific 15 amino acid AviTag sequence1:7.5 (BirA:Protein) with biotin and ATP1 (highly specific)Site-specific labeling, highly uniform product, minimal impact on protein function.Requires genetic modification of the target protein to include the AviTag.
Proximity Labeling (e.g., BioID) Promiscuous biotin ligase (BirA*) targets proximal proteinsIn vivo expressionNot applicable (labels multiple proteins in proximity)Identifies protein-protein interactions in a cellular context.Non-specific labeling of proximal proteins, not for labeling a single purified protein.

Experimental Protocols

Accurate and reproducible biotinylation is dependent on carefully executed experimental protocols. Below are detailed methodologies for protein biotinylation using this compound, NHS-biotin, and enzymatic biotinylation with BirA, along with a standard protocol for quantifying the degree of biotinylation.

Protocol 1: Protein Biotinylation with this compound

This protocol provides a general guideline for the non-selective biotinylation of proteins using a photoreactive biotin analog.

Materials:

  • Protein solution (in a buffer free of primary amines and thiols, e.g., PBS pH 7.4)

  • This compound solution (e.g., 1 mg/mL in water or DMSO)

  • UV lamp (320-360 nm)

  • Reaction vessel (e.g., microcentrifuge tube or petri dish)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare the protein solution at a concentration of 1-10 mg/mL in an appropriate buffer.

  • Add this compound solution to the protein solution to achieve the desired molar excess (e.g., 20-50 fold).

  • Incubate the reaction mixture on ice.

  • Expose the mixture to UV light (320-360 nm) for 5-15 minutes. The optimal irradiation time should be determined empirically.

  • Quench the reaction by adding a scavenger molecule like Tris or glycine (final concentration 20-50 mM).

  • Remove excess and unreacted photobiotin using a desalting column or by dialysis against a suitable buffer.

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification prep_protein Prepare Protein Solution (1-10 mg/mL) mix Mix Protein and This compound prep_protein->mix prep_photobiotin Prepare Photobiotin Acetate Solution prep_photobiotin->mix irradiate UV Irradiation (320-360 nm, 5-15 min) mix->irradiate quench Quench Reaction (Tris or Glycine) irradiate->quench purify Remove Excess Reagent (Desalting/Dialysis) quench->purify end end purify->end Biotinylated Protein

Workflow for Protein Biotinylation with this compound.

Protocol 2: Protein Biotinylation with NHS-Biotin

This protocol describes the labeling of proteins through primary amines using an N-hydroxysuccinimide ester of biotin.

Materials:

  • Protein solution (in an amine-free buffer, e.g., PBS pH 7.2-8.0)

  • NHS-Biotin solution (e.g., 10 mg/mL in DMSO or DMF)

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer.

  • Equilibrate the NHS-Biotin to room temperature before opening. Prepare a fresh stock solution in DMSO or DMF.

  • Add the NHS-Biotin solution to the protein solution to achieve a 12-20 fold molar excess.

  • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

  • Remove unreacted biotin using a desalting column or dialysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification prep_protein Prepare Protein Solution (2-10 mg/mL, amine-free buffer) mix Add NHS-Biotin to Protein Solution prep_protein->mix prep_nhs Prepare NHS-Biotin Solution (in DMSO/DMF) prep_nhs->mix incubate Incubate (RT for 30-60 min or 4°C for 2h) mix->incubate quench Quench Reaction (Tris buffer) incubate->quench purify Remove Excess Reagent (Desalting/Dialysis) quench->purify end end purify->end Biotinylated Protein

Workflow for Protein Biotinylation with NHS-Biotin.

Protocol 3: Enzymatic Biotinylation using BirA Ligase

This protocol outlines the site-specific biotinylation of a protein containing the AviTag sequence.

Materials:

  • AviTag-fusion protein solution

  • BirA biotin ligase

  • 10X Reaction Buffer (e.g., 500 mM Bicine, pH 8.3)

  • 10 mM Biotin solution

  • 100 mM ATP solution

  • 500 mM MgCl2 solution

  • Desalting column

Procedure:

  • Combine the AviTag-fusion protein, 10X Reaction Buffer, 10 mM Biotin, 100 mM ATP, and 500 mM MgCl2 in a reaction tube.

  • Initiate the reaction by adding BirA ligase. A typical molar ratio is 1:7.5 (BirA:Protein).

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction by adding EDTA to a final concentration of 10 mM or by heat inactivation of the enzyme (if the protein is heat-stable).

  • Remove excess biotin and other reaction components using a desalting column.

G cluster_prep Reaction Setup cluster_reaction Incubation cluster_cleanup Purification protein AviTag-Fusion Protein incubate Incubate at 30°C for 1 hour protein->incubate buffer Reaction Buffer buffer->incubate biotin Biotin biotin->incubate atp ATP atp->incubate mgcl2 MgCl2 mgcl2->incubate birA BirA Ligase birA->incubate stop_reaction Stop Reaction incubate->stop_reaction purify Remove Excess Reagents (Desalting) stop_reaction->purify end end purify->end Site-Specifically Biotinylated Protein

Workflow for Enzymatic Biotinylation with BirA.

Protocol 4: Quantification of Biotin Incorporation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method for estimating the degree of biotinylation.

Materials:

  • Biotinylated protein sample (with excess biotin removed)

  • HABA/Avidin solution

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

  • Cuvettes or microplate

Procedure:

  • Prepare a HABA/Avidin solution according to the manufacturer's instructions.

  • Measure the absorbance of the HABA/Avidin solution at 500 nm (A500_initial).

  • Add a known amount of the biotinylated protein sample to the HABA/Avidin solution and mix.

  • Incubate for 5 minutes at room temperature.

  • Measure the absorbance of the mixture at 500 nm (A500_final).

  • Calculate the change in absorbance (ΔA500 = A500_initial - A500_final).

  • The moles of biotin can be calculated using the Beer-Lambert law, where the molar extinction coefficient of the HABA-avidin complex at 500 nm is approximately 34,000 M⁻¹cm⁻¹. The moles of biotin per mole of protein can then be determined from the protein concentration.

G cluster_assay HABA Assay cluster_calc Calculation measure_initial Measure A500 of HABA/Avidin Solution add_sample Add Biotinylated Protein Sample measure_initial->add_sample incubate Incubate 5 min at RT add_sample->incubate measure_final Measure A500 of Mixture incubate->measure_final calc_delta Calculate ΔA500 measure_final->calc_delta calc_moles Calculate Moles of Biotin calc_delta->calc_moles calc_ratio Determine Moles Biotin/ Mole Protein calc_moles->calc_ratio end end calc_ratio->end Degree of Biotinylation

Workflow for Biotin Quantification using the HABA Assay.

Conclusion

The choice of biotinylation reagent is dictated by the specific experimental requirements. This compound offers a unique advantage for labeling molecules that lack readily available primary amines or other specific functional groups. However, for applications requiring high efficiency and well-defined labeling, amine-reactive reagents like NHS-biotin and Sulfo-NHS-biotin are generally preferred. For ultimate control over the labeling site and to ensure homogeneity of the final product, enzymatic biotinylation with BirA is the superior method, albeit with the prerequisite of protein engineering. The quantitative data and detailed protocols provided in this guide are intended to empower researchers to make informed decisions and achieve reproducible and reliable results in their biotinylation-dependent assays.

References

A Head-to-Head Comparison: Photobiotin vs. Sulfo-NHS-Biotin for Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate biotinylation reagent is a critical step in experimental design. This guide provides a comprehensive, data-driven comparison of two widely used biotinylation reagents: the photoactivatable Photobiotin and the amine-reactive Sulfo-NHS-biotin. We delve into their mechanisms of action, performance characteristics, and experimental protocols to facilitate an informed choice for your specific research needs.

Introduction: The Power of Biotinylation

Biotin, a small vitamin, exhibits an exceptionally strong and specific interaction with avidin and streptavidin proteins. This robust binding is harnessed in a multitude of biological assays for the detection, purification, and immobilization of proteins and other macromolecules. The process of covalently attaching biotin to a target molecule, known as biotinylation, is a cornerstone of modern life sciences research. The choice of the biotinylating agent is paramount and depends on the nature of the target molecule and the experimental objectives. Here, we compare two distinct strategies: the non-specific labeling achieved by photobiotin upon light activation and the targeted labeling of primary amines by sulfo-NHS-biotin.

Mechanism of Action: A Tale of Two Chemistries

The fundamental difference between photobiotin and sulfo-NHS-biotin lies in their mode of action.

Photobiotin: This reagent incorporates a photoactivatable aryl azide group. Upon exposure to ultraviolet (UV) light, typically between 260-475 nm, the aryl azide is converted into a highly reactive nitrene intermediate.[1][2] This nitrene can then non-specifically insert into C-H and N-H bonds in its immediate vicinity, resulting in the covalent attachment of biotin to a wide range of biomolecules, including proteins, nucleic acids, and even lipids.[1] This method is particularly useful for labeling molecules that lack readily available and specific functional groups.[1]

Sulfo-NHS-biotin: In contrast, sulfo-NHS-biotin is a chemoselective reagent. The N-hydroxysulfosuccinimide (sulfo-NHS) ester group specifically reacts with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[3] This reaction is most efficient at a pH range of 7-9. The inclusion of a sulfonate group on the NHS ring renders the molecule water-soluble and, crucially, membrane-impermeable, making it an ideal choice for selectively labeling proteins on the cell surface.

Performance Comparison: Specificity vs. Versatility

The choice between these two reagents often represents a trade-off between labeling specificity and versatility.

FeaturePhotobiotinSulfo-NHS-biotin
Target Moiety C-H and N-H bonds (non-specific)Primary amines (-NH2)
Specificity LowHigh for primary amines
Reaction Trigger UV Light (260-475 nm)pH 7-9
Membrane Permeability Permeable (photobiotin acetate)Impermeable
Water Solubility Soluble (this compound)Soluble
Typical Applications Labeling of nucleic acids, proteins without accessible amines, mapping molecular interactions.Cell surface protein labeling, antibody and protein biotinylation for immunoassays.
Potential for Off-Target Labeling High, can label any nearby molecule upon activation.Low, limited to accessible primary amines.

The efficiency of photobiotin labeling is dependent on factors such as the intensity and duration of UV exposure, and the proximity of the photoactivated reagent to the target molecule. While it can be a sensitive labeling method, the non-specific nature can lead to a heterogeneous population of labeled molecules and potential off-target effects.

Experimental Protocols

Below are detailed methodologies for protein biotinylation using both photobiotin and sulfo-NHS-biotin.

Protocol 1: Protein Labeling with Photobiotin

This protocol is a general guideline for using a photoactivatable biotin reagent.

Materials:

  • Photobiotin reagent (e.g., this compound)

  • Protein solution in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.0

  • UV lamp (e.g., 365 nm)

  • Reaction vessel transparent to UV light (e.g., quartz cuvette or certain plastic tubes)

  • Desalting column for removal of excess biotin

Procedure:

  • Prepare Protein Solution: Dissolve the protein to be labeled in an amine-free buffer at a concentration of ≥2 mg/mL. Transfer the solution to a UV-transparent reaction vessel.

  • Prepare Photobiotin Solution: Immediately before use, dissolve the photobiotin reagent in an appropriate solvent (e.g., water or DMSO) to a stock concentration of 10 mg/mL. Protect the solution from light.

  • Initiate Labeling Reaction: Add the photobiotin stock solution to the protein solution to achieve the desired molar excess (typically a 20-fold molar excess is a good starting point).

  • Photoactivation: Place the reaction vessel on ice and irradiate with a UV lamp for a specified time (e.g., 10-15 minutes). The optimal irradiation time should be determined empirically.

  • Quenching (Optional): The reaction can be quenched by adding a scavenger molecule that reacts with the excess nitrene, such as a primary amine-containing buffer (e.g., Tris).

  • Purification: Remove excess, unreacted photobiotin using a desalting column or dialysis.

Protocol 2: Cell Surface Protein Labeling with Sulfo-NHS-biotin

This protocol is optimized for the specific labeling of proteins on the surface of living cells.

Materials:

  • Sulfo-NHS-biotin

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

  • Cell suspension or adherent cells

  • Quenching solution (e.g., PBS containing 100 mM glycine or Tris)

  • Lysis buffer

Procedure:

  • Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.

  • Prepare Sulfo-NHS-biotin Solution: Immediately before use, dissolve sulfo-NHS-biotin in ice-cold PBS (pH 8.0) to the desired final concentration (typically 0.25-1 mg/mL).

  • Biotinylation Reaction: Incubate the cells with the sulfo-NHS-biotin solution for 30 minutes at 4°C with gentle agitation. Performing the reaction on ice minimizes the internalization of the biotin reagent.

  • Quenching: Terminate the reaction by washing the cells three times with an ice-cold quenching solution to react with any excess sulfo-NHS-biotin.

  • Cell Lysis: Lyse the cells using an appropriate lysis buffer to extract the biotinylated cell surface proteins for downstream analysis.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams were created using the DOT language.

Photobiotin_Workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification Protein Protein in Amine-Free Buffer Mix Mix Protein and Photobiotin Protein->Mix Photobiotin Photobiotin Solution Photobiotin->Mix UV UV Activation (e.g., 365 nm) Mix->UV Quench Quench (Optional) UV->Quench Purify Purify (Desalting) Quench->Purify Labeled_Protein Biotinylated Protein Purify->Labeled_Protein

Caption: Experimental workflow for protein biotinylation using photobiotin.

Sulfo_NHS_Biotin_Workflow cluster_prep Preparation cluster_reaction Labeling cluster_analysis Analysis Cells Wash Cells with Ice-Cold PBS Incubate Incubate Cells with Reagent at 4°C Cells->Incubate Reagent Prepare Sulfo-NHS-biotin in Ice-Cold PBS Reagent->Incubate Quench Quench Reaction Incubate->Quench Lyse Lyse Cells Quench->Lyse Labeled_Proteins Biotinylated Cell Surface Proteins Lyse->Labeled_Proteins

Caption: Experimental workflow for cell surface protein labeling with sulfo-NHS-biotin.

Mechanism_Comparison cluster_photobiotin Photobiotin Mechanism cluster_sulfo_nhs_biotin Sulfo-NHS-biotin Mechanism Photobiotin Photobiotin (Aryl Azide) UV_Light UV Light Nitrene Reactive Nitrene Intermediate UV_Light->Nitrene Activation Labeled_Molecule_P Covalently Labeled Biomolecule Nitrene->Labeled_Molecule_P Non-specific Insertion Target_Molecule_P Biomolecule (Protein, DNA, etc.) Sulfo_NHS_Biotin Sulfo-NHS-biotin (NHS Ester) Amide_Bond Stable Amide Bond Sulfo_NHS_Biotin->Amide_Bond Reaction Primary_Amine Primary Amine (-NH2 on Protein) Labeled_Protein_S Specifically Labeled Protein

Caption: Comparison of the chemical reaction mechanisms of photobiotin and sulfo-NHS-biotin.

Conclusion: Making the Right Choice

The selection between photobiotin and sulfo-NHS-biotin is dictated by the specific demands of the research question.

  • Choose Sulfo-NHS-biotin for:

    • Specific labeling of primary amines on proteins and antibodies.

    • Selective biotinylation of cell surface proteins on living cells due to its membrane impermeability.

    • Applications requiring high specificity and minimal off-target labeling.

  • Choose Photobiotin for:

    • Labeling a broader range of biomolecules, including nucleic acids and proteins that lack accessible primary amines.

    • Probing molecular interactions in their native environment through photo-crosslinking.

    • Applications where non-specific, proximity-based labeling is desired.

By understanding the distinct advantages and limitations of each reagent, researchers can confidently select the optimal biotinylation strategy to achieve their experimental goals with precision and reliability.

References

A Head-to-Head Comparison of Biotinylation Reagents for Probe Synthesis: A Cost-Benefit Analysis of Photobiotin Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate biotinylation reagent is a critical step in the synthesis of high-quality probes for a multitude of applications, from nucleic acid hybridization to protein interaction studies. This guide provides a comprehensive cost-benefit analysis of photobiotin acetate and its common alternatives, offering a clear comparison of their performance based on available experimental data. We delve into the specifics of chemical and enzymatic labeling methods to empower you with the knowledge to make an informed decision for your research needs.

Executive Summary

The choice of a biotinylation strategy hinges on a balance between cost, efficiency, specificity, and the nature of the molecule being labeled. This compound offers a versatile and relatively straightforward chemical method for labeling nucleic acids and proteins. However, its efficiency can be variable, and the requirement for UV irradiation may not be suitable for all samples. In contrast, amine-reactive reagents like NHS-esters provide a robust and widely used method for labeling proteins, while enzymatic methods such as nick translation and random priming are highly efficient for DNA probe synthesis. This guide will dissect these methodologies, presenting a clear comparison to aid in your selection process.

Comparative Analysis of Biotinylation Methods

Here, we compare this compound with two major classes of alternatives: amine-reactive biotinylation reagents (specifically NHS-esters) and enzymatic DNA labeling techniques.

Data Presentation: Quantitative Comparison
FeatureThis compoundNHS-Ester BiotinNick TranslationRandom Primed Labeling
Target Molecule DNA, RNA, ProteinsProteins, Aminated DNA/RNAdsDNAssDNA, dsDNA (after denaturation)
Labeling Chemistry Photo-activated arylazide reaction with C-H and N-H bondsAmine-reactive N-hydroxysuccinimide ester reaction with primary aminesEnzymatic incorporation of biotinylated dNTPs by DNA Polymerase IEnzymatic incorporation of biotinylated dNTPs by Klenow fragment
Specificity Relatively non-specificSpecific to primary amines (e.g., Lysine residues, N-terminus)Specific to nicks in the DNA backboneRandom priming throughout the DNA template
Typical Labeling Efficiency Variable, dependent on UV exposure and substrateGenerally high, can be controlled by molar ratio of reagent to protein[1][2]High, produces uniformly labeled probes[3]Very high, results in significant probe amplification[4]
Yield of Biotinylated Probe Can be lower and more variable than enzymatic methodsHigh, but can lead to protein precipitation if over-labeledHigh, typically in the microgram range from 1 µg of template DNAHigh, with amplification of the initial template DNA[4]
Cost per Reaction (Estimated) Moderate to HighLow to ModerateHigh (due to enzyme costs)High (due to enzyme and primer costs)
Hands-on Time ~30-60 minutes~1-2 hours~2-3 hours~1-2 hours
Equipment Required UV lamp (300-350 nm)Standard laboratory equipmentWater bath or thermocyclerWater bath or thermocycler
Potential for Molecule Damage Potential for UV-induced damage to sensitive moleculesCan inactivate proteins by modifying critical amine groupsMinimal, enzymatic reaction is generally gentleMinimal, enzymatic reaction is generally gentle
Reproducibility Can be less reproducible due to variability in UV exposureGenerally reproducible with controlled reaction conditionsHighly reproducibleReproducible with consistent template and enzyme quality

In-Depth Look at Biotinylation Strategies

This compound: The Photo-activatable Approach

This compound is a photo-activatable biotin analog that forms covalent bonds with nucleic acids and proteins upon irradiation with UV light. The reactive arylazide group can insert into C-H and N-H bonds, leading to relatively non-specific labeling.

  • Versatility: Can label a wide range of biomolecules, including ssDNA, dsDNA, RNA, and proteins.

  • Simple Procedure: The labeling reaction is straightforward, requiring only the addition of the reagent and UV exposure.

  • Potential for Damage: UV irradiation can damage sensitive biomolecules.

  • Variable Efficiency: The efficiency of labeling can be inconsistent and is dependent on the intensity and duration of UV exposure.

  • Non-specific: The lack of specificity can be a drawback in applications where precise labeling is required.

NHS-Ester Biotin: The Amine-Reactive Standard

N-hydroxysuccinimide (NHS) esters of biotin are among the most popular biotinylation reagents for labeling proteins. They react efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.

  • High Efficiency: NHS-ester reactions are generally efficient and can be controlled by adjusting the molar ratio of the biotin reagent to the target protein.

  • Reproducibility: With well-defined reaction conditions, this method offers good reproducibility.

  • Cost-Effective: NHS-biotin reagents are relatively inexpensive.

  • Limited to Amines: This method is primarily suitable for proteins and aminated nucleic acids.

  • Potential for Inactivation: Labeling of critical lysine residues can lead to a loss of protein function.

  • pH Sensitivity: The reaction is pH-dependent, with an optimal range of 7-9.

Enzymatic Labeling: The High-Fidelity Choice for DNA

Enzymatic methods, such as nick translation and random primed labeling, are highly efficient and specific for biotinylating DNA probes.

  • Nick Translation: This method utilizes DNase I to create single-strand "nicks" in a dsDNA template. DNA Polymerase I then incorporates biotinylated dNTPs as it synthesizes a new strand, effectively replacing the existing one.

  • Random Primed Labeling: This technique uses random oligonucleotide primers to initiate DNA synthesis on a denatured DNA template. The Klenow fragment of DNA Polymerase I extends these primers, incorporating biotinylated dNTPs along the way. A key advantage is the amplification of the probe.

  • High Efficiency and Yield: Both methods produce high yields of uniformly labeled probes. Random priming offers the added benefit of probe amplification.

  • High Specificity: The enzymatic reactions are highly specific to the DNA template.

  • Gentle Reaction Conditions: The enzymatic reactions are performed under mild conditions, minimizing damage to the DNA.

  • Higher Cost: The cost of enzymes and nucleotides makes these methods more expensive than chemical labeling.

  • More Complex Protocols: The protocols involve multiple steps and require careful optimization.

Experimental Protocols

Protocol 1: this compound Labeling of DNA Probes

Materials:

  • This compound salt

  • DNA probe (1 mg/mL in TE buffer)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • 2-Butanol

  • Ethanol (100% and 70%)

  • 3 M Sodium acetate, pH 5.2

  • UV lamp (300-350 nm)

  • Ice

Procedure:

  • In a microcentrifuge tube, mix 10 µg of DNA probe with this compound to a final concentration of 50 µg/mL in a total volume of 200 µL with TE buffer.

  • Place the tube on ice and irradiate with a UV lamp at a distance of 10 cm for 15-20 minutes.

  • To remove unreacted photobiotin, add an equal volume of 2-butanol, vortex, and centrifuge for 2 minutes. Discard the upper (2-butanol) phase. Repeat this extraction 3-4 times.

  • Precipitate the labeled DNA by adding 1/10th volume of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol.

  • Incubate at -20°C for at least 30 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Carefully discard the supernatant and wash the pellet with 70% ethanol.

  • Air-dry the pellet and resuspend in an appropriate volume of TE buffer.

Protocol 2: NHS-Ester Biotin Labeling of a Protein

Materials:

  • NHS-Ester Biotin (e.g., EZ-Link™ NHS-Biotin)

  • Protein to be labeled (2 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

  • Anhydrous DMSO or DMF

Procedure:

  • Prepare the protein solution at a concentration of 2 mg/mL in an amine-free buffer.

  • Immediately before use, dissolve the NHS-Ester Biotin in DMSO or DMF to a concentration of 10 mM.

  • Add a 20-fold molar excess of the dissolved NHS-Ester Biotin to the protein solution.

  • Incubate the reaction for 30-60 minutes at room temperature.

  • Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Remove excess, non-reacted biotin by passing the solution through a desalting column equilibrated with an appropriate storage buffer.

  • Determine the protein concentration and the degree of biotinylation using a suitable method (e.g., HABA assay or a UV-Vis spectrophotometer for traceable biotin reagents).

Protocol 3: Nick Translation Biotinylation of DNA

Materials:

  • Nick Translation Kit (containing DNase I, DNA Polymerase I, dNTP mix with biotin-dUTP)

  • dsDNA template (1 µg)

  • Stop buffer (e.g., 0.5 M EDTA)

  • Purification column (e.g., spin column)

Procedure:

  • In a microcentrifuge tube, combine 1 µg of the dsDNA template with the components of the nick translation kit according to the manufacturer's instructions. This typically includes a reaction buffer, a dNTP mix containing biotin-dUTP, DNase I, and DNA Polymerase I.

  • Incubate the reaction at 15°C for 1-2 hours.

  • Stop the reaction by adding the stop buffer.

  • Purify the biotinylated probe from unincorporated nucleotides using a spin column or ethanol precipitation as described in Protocol 1.

  • The size of the labeled fragments can be checked on an agarose gel.

Mandatory Visualizations

experimental_workflow cluster_photobiotin This compound Labeling cluster_nhs NHS-Ester Biotin Labeling cluster_enzymatic Enzymatic DNA Labeling (Nick Translation) p_start Mix DNA/Protein with this compound p_uv UV Irradiation (300-350 nm) p_start->p_uv p_extract Butanol Extraction (Remove excess reagent) p_uv->p_extract p_precip Ethanol Precipitation p_extract->p_precip p_end Biotinylated Probe p_precip->p_end n_start Prepare Protein in Amine-Free Buffer n_add Add NHS-Ester Biotin n_start->n_add n_react Incubate at RT n_add->n_react n_quench Quench Reaction n_react->n_quench n_purify Purify (Desalting Column) n_quench->n_purify n_end Biotinylated Protein n_purify->n_end e_start Mix DNA Template with Enzyme Mix & Biotin-dNTPs e_incubate Incubate at 15°C e_start->e_incubate e_stop Stop Reaction (EDTA) e_incubate->e_stop e_purify Purify (Spin Column) e_stop->e_purify e_end Biotinylated DNA Probe e_purify->e_end

Caption: A comparative workflow of three common biotinylation methods.

signaling_pathway cluster_photo Photobiotinylation cluster_nhs_chem NHS-Ester Biotinylation cluster_enzymatic_chem Enzymatic Biotinylation Photobiotin This compound UV UV Light (300-350nm) Photobiotin->UV Activation ReactiveNitrene Reactive Nitrene Intermediate UV->ReactiveNitrene Biomolecule Nucleic Acid / Protein (C-H, N-H bonds) ReactiveNitrene->Biomolecule Covalent Bond Formation LabeledProbe_Photo Biotinylated Probe Biomolecule->LabeledProbe_Photo NHS_Biotin NHS-Ester Biotin PrimaryAmine Primary Amine (-NH2 on Protein) NHS_Biotin->PrimaryAmine Nucleophilic Attack AmideBond Stable Amide Bond PrimaryAmine->AmideBond LabeledProtein_NHS Biotinylated Protein AmideBond->LabeledProtein_NHS DNA_Template DNA Template Enzymes DNA Polymerase I / Klenow + DNase I (for Nick Translation) DNA_Template->Enzymes Incorporation Enzymatic Incorporation Enzymes->Incorporation Biotin_dNTP Biotinylated dNTP Biotin_dNTP->Enzymes LabeledProbe_Enzyme Biotinylated DNA Probe Incorporation->LabeledProbe_Enzyme

References

Safeguarding Your Sequences: A Guide to Validating DNA/RNA Integrity After Photobiotin Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the integrity of nucleic acids after modification is paramount for the reliability of downstream applications. Photobiotin labeling, a common method for tagging DNA and RNA, can potentially compromise the structural integrity of these molecules. This guide provides a comparative overview of key methods to validate the integrity of your DNA and RNA post-labeling, complete with experimental protocols and data to inform your quality control strategy.

The process of photobiotin labeling, while effective for attaching biotin to nucleic acids, involves UV irradiation, which can introduce nicks and other forms of damage. Therefore, rigorous quality control is essential to verify that the labeled DNA or RNA remains intact and suitable for subsequent experiments such as next-generation sequencing, microarray analysis, or qPCR.

Comparing the Watchdogs: Methods for Integrity Assessment

Several techniques can be employed to assess the integrity of DNA and RNA after photobiotin labeling. Each method offers distinct advantages in terms of resolution, sensitivity, and the specific type of information it provides. The choice of method will depend on the specific requirements of your downstream application and the resources available.

Validation Method Principle Information Provided Resolution Throughput Best Suited For
Agarose Gel Electrophoresis Size-based separation in an agarose matrix.Gross assessment of degradation (smearing), presence of large fragments.LowHighQuick, qualitative check for significant degradation of larger DNA/RNA fragments.
Capillary Electrophoresis (e.g., Agilent Bioanalyzer) High-resolution size-based separation in a microfluidic chip.Quantitative data on fragment size distribution, RNA Integrity Number (RIN) for RNA.HighModerateDetailed and quantitative assessment of RNA integrity, providing a standardized quality score.
Quantitative Real-Time PCR (RT-qPCR) - 3'/5' Integrity Assay Compares the amplification of the 3' and 5' ends of a target transcript.Functional assessment of RNA integrity by measuring the ability to reverse transcribe and amplify the full-length transcript.FunctionalHighAssessing the suitability of labeled RNA for applications requiring full-length transcripts, such as gene expression analysis.
Dot/Northern Blotting Hybridization of a labeled probe to the target nucleic acid immobilized on a membrane.Confirmation of labeling and assessment of the integrity of specific RNA transcripts.ModerateLow to ModerateVerifying the successful labeling and integrity of a specific RNA of interest.

Experimental Workflows and Data Insights

To illustrate the application of these validation methods, consider the following experimental workflow for photobiotin labeling of RNA and subsequent integrity analysis.

experimental_workflow cluster_labeling Photobiotin Labeling cluster_validation Integrity Validation RNA_Sample RNA Sample Add_Photobiotin Add Photobiotin Reagent RNA_Sample->Add_Photobiotin Step 1 UV_Irradiation UV Irradiation (e.g., 254 nm) Add_Photobiotin->UV_Irradiation Step 2 Purification Purification of Labeled RNA UV_Irradiation->Purification Step 3 Agarose_Gel Agarose Gel Electrophoresis Purification->Agarose_Gel Step 4: QC Capillary_Electrophoresis Capillary Electrophoresis Purification->Capillary_Electrophoresis Step 4: QC RT_qPCR 3'/5' RT-qPCR Assay Purification->RT_qPCR Step 4: QC Dot_Blot Dot Blot Purification->Dot_Blot Step 4: QC

Caption: Experimental workflow for photobiotin labeling and integrity validation.

Representative Experimental Data

The following tables summarize hypothetical, yet representative, quantitative data obtained from validating an RNA sample before and after photobiotin labeling using the described methods.

Table 1: Capillary Electrophoresis Data (RNA)

SampleConcentration (ng/µL)RNA Integrity Number (RIN)28S/18S Ratio
Unlabeled RNA 1009.52.0
Photobiotin-Labeled RNA 857.81.7

A decrease in the RIN value and the 28S/18S ratio after photobiotin labeling suggests a degree of RNA degradation has occurred.[1][2][3]

Table 2: 3'/5' RT-qPCR Integrity Assay Data (RNA)

Sample3' Target Ct5' Target CtΔCt (5' - 3')3'/5' Ratio (2^-ΔCt)
Unlabeled RNA 22.522.80.30.81
Photobiotin-Labeled RNA 22.724.11.40.38

The increased ΔCt and decreased 3'/5' ratio for the photobiotin-labeled RNA indicate a reduction in the proportion of full-length, amplifiable transcripts.[4][5]

Detailed Experimental Protocols

Agarose Gel Electrophoresis for DNA/RNA Integrity

Objective: To qualitatively assess the integrity of nucleic acids.

Materials:

  • Agarose

  • 1x TAE or TBE buffer

  • DNA/RNA loading dye (6x)

  • Nucleic acid stain (e.g., Ethidium Bromide or SYBR Safe)

  • DNA/RNA ladder

  • Gel electrophoresis system

Protocol:

  • Prepare a 1-1.5% agarose gel in 1x TAE or TBE buffer containing a nucleic acid stain.

  • Mix 5 µL of your unlabeled and photobiotin-labeled DNA/RNA sample with 1 µL of 6x loading dye.

  • Load the samples and a DNA/RNA ladder into the wells of the gel.

  • Run the gel at 100-120V for 30-45 minutes.

  • Visualize the gel under UV light. Intact nucleic acid will appear as a sharp band, while degraded nucleic acid will appear as a smear towards the lower molecular weight region.

Capillary Electrophoresis for RNA Integrity

Objective: To quantitatively assess RNA integrity and determine the RNA Integrity Number (RIN).

Materials:

  • Agilent Bioanalyzer or similar capillary electrophoresis system

  • Agilent RNA 6000 Nano/Pico Kit

  • Unlabeled and photobiotin-labeled RNA samples

Protocol:

  • Allow the RNA 6000 Nano/Pico Kit reagents to equilibrate to room temperature.

  • Prepare the chip, gel-dye mix, and marker according to the manufacturer's instructions.

  • Load 1 µL of the RNA ladder and your unlabeled and photobiotin-labeled RNA samples into the designated wells on the chip.

  • Vortex the chip and run it in the Bioanalyzer instrument.

  • Analyze the resulting electropherogram and RIN values provided by the software. A significant decrease in the RIN value for the labeled sample compared to the unlabeled control indicates degradation.

RT-qPCR 3'/5' Integrity Assay for RNA

Objective: To functionally assess RNA integrity by comparing the relative abundance of the 3' and 5' ends of a target transcript.

Materials:

  • Reverse transcriptase and associated buffers

  • Oligo(dT) primers

  • qPCR master mix (SYBR Green or probe-based)

  • Primers targeting the 3' and 5' regions of a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Protocol:

  • Perform reverse transcription on both unlabeled and photobiotin-labeled RNA samples using oligo(dT) primers.

  • Set up separate qPCR reactions for the 3' and 5' amplicons for each cDNA sample.

  • Run the qPCR reactions on a real-time PCR instrument.

  • Calculate the ΔCt between the 5' and 3' amplicons (ΔCt = Ct_5' - Ct_3').

  • Calculate the 3'/5' ratio using the formula 2^-ΔCt. A lower ratio for the labeled sample indicates RNA degradation.

three_prime_five_prime_assay cluster_rna RNA Template cluster_rt Reverse Transcription (Oligo-dT) Intact_RNA Intact RNA 5' ---AAAA 3' Intact_cDNA Full-length cDNA Intact_RNA->Intact_cDNA Degraded_RNA Degraded RNA 5' -- AAAA 3' Truncated_cDNA Truncated cDNA Degraded_RNA->Truncated_cDNA Three_Prime_Amp 3' Amplicon Intact_cDNA->Three_Prime_Amp Five_Prime_Amp 5' Amplicon Intact_cDNA->Five_Prime_Amp Truncated_cDNA->Three_Prime_Amp Truncated_cDNA->Five_Prime_Amp Reduced Amplification

Caption: Principle of the 3'/5' RT-qPCR integrity assay.

Alternative Labeling Methods

While photobiotin labeling is widely used, alternative methods that may be gentler on nucleic acids are available.

  • Enzymatic Labeling: This method utilizes enzymes like Terminal deoxynucleotidyl Transferase (TdT) or T4 RNA Ligase to add biotinylated nucleotides to the 3' end of DNA or RNA. This approach avoids UV irradiation, potentially preserving the integrity of the nucleic acid to a greater extent.

  • Chemical Labeling: Reagents such as NHS-biotin can be used to chemically couple biotin to amine groups on the nucleic acid. The efficiency and potential for damage can vary depending on the specific chemistry and reaction conditions.

Conclusion

Validating the integrity of DNA and RNA after photobiotin labeling is a critical quality control step that should not be overlooked. The choice of validation method depends on the specific needs of the downstream application. For a quick qualitative check, agarose gel electrophoresis is sufficient. For a more detailed and quantitative assessment, especially for RNA, capillary electrophoresis is the gold standard. The 3'/5' RT-qPCR assay provides a functional measure of RNA integrity that is highly relevant for gene expression studies. By implementing these validation strategies, researchers can ensure the quality and reliability of their experimental results.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Photobiotin Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of photobiotin acetate, a photoactivatable biotin analog used for labeling DNA, RNA, and proteins.

This compound is classified as a harmful substance that can be hazardous if swallowed, in contact with skin, or inhaled. Therefore, it must be managed as chemical waste with stringent protocols to prevent contamination and ensure personnel safety.

Quantitative Data for Chemical Waste Management

While specific quantitative disposal parameters for this compound are not defined, general federal and local regulations for hazardous waste accumulation in a laboratory setting must be followed.

ParameterGuidelineRegulation Source
Maximum Satellite Accumulation Area (SAA) Volume55 gallons of hazardous wasteUS EPA
Maximum Acutely Toxic Waste Accumulation1 quart of liquid or 1 kilogram of solidUS EPA
Container Removal from SAAWithin 3 days of being fullCentral Washington University
Partially Filled Container Storage in SAAUp to 1 yearCentral Washington University

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the necessary steps for the proper disposal of solid this compound waste.

1. Waste Identification and Classification:

  • Treat all this compound and any materials contaminated with it (e.g., gloves, weigh boats, pipette tips) as hazardous chemical waste.

  • Do not mix this compound waste with other types of waste, such as biological, radioactive, or general trash.

2. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure you are wearing appropriate PPE, including:

    • Safety goggles or face shield

    • Chemical-resistant gloves

    • Lab coat

    • N95 dust mask, especially when handling the powder form.

3. Containerization:

  • Use a designated, leak-proof, and sealable container for solid this compound waste. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is recommended.

  • The original product container, if in good condition, is an ideal choice for waste accumulation.

  • Never use food-grade containers for chemical waste.

4. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound"

    • The date when the first piece of waste was added to the container.

    • The physical state of the waste (solid).

    • The specific hazards (e.g., "Harmful," "Toxic").

    • The name and contact information of the principal investigator or laboratory supervisor.

    • The laboratory room number.

5. Accumulation and Storage:

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Ensure the storage area is secure, well-ventilated, and away from incompatible materials. Store acids and bases separately.

  • Keep the waste container closed at all times, except when adding waste.

6. Disposal Request and Collection:

  • Once the container is full or you are ready to dispose of it, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department.

  • Do not transport the hazardous waste yourself. Trained EHS personnel will collect the waste from your laboratory.

  • Never dispose of this compound down the drain or in the regular trash.

7. Spill Management:

  • In the event of a spill, avoid generating dust.

  • Carefully collect the dry material using absorbent pads or a scoop and place it in the designated hazardous waste container.

  • Clean the affected area thoroughly.

  • Dispose of all cleanup materials as hazardous waste.

8. Empty Container Disposal:

  • A container that held this compound is considered empty when all contents have been removed by normal means and no more than one inch of residue remains.

  • To dispose of an "empty" container as regular trash, it must be triple-rinsed with a suitable solvent (such as water, if appropriate for the residue).

  • The rinsate from this process must be collected and disposed of as hazardous chemical waste.

  • After triple-rinsing, deface or remove the original label before placing the container in the appropriate recycling or trash receptacle.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Start: Generate Photobiotin Acetate Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) start->ppe container Select Compatible, Sealable Waste Container ppe->container label_container Label Container: 'Hazardous Waste' + Chemical Name, Date, Hazards container->label_container store Store in Designated Satellite Accumulation Area (SAA) label_container->store check_full Is Container Full? store->check_full check_full->store No request_pickup Submit Waste Pickup Request to EHS check_full->request_pickup Yes ehs_collect EHS Collects Waste for Proper Disposal request_pickup->ehs_collect end End: Waste Disposed ehs_collect->end

Caption: Workflow for the safe disposal of this compound waste.

Safeguarding Your Research: A Guide to Handling Photobiotin Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Photobiotin acetate. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a light-sensitive, photo-activatable biotin analog. While it is a valuable tool for labeling DNA, RNA, and proteins, it also presents potential hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE Category Specification Purpose
Hand Protection Nitrile glovesProvides a barrier against skin contact. Double-gloving is recommended when handling stock solutions.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is required when handling larger quantities or if there is a splash hazard.Protects eyes and face from dust particles and splashes.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated and ventilation is inadequate.Minimizes inhalation of airborne particles.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound minimizes risks and ensures the reagent's stability.

Receiving and Storage
  • Upon Receipt: Inspect the container for any damage or leaks.

  • Storage Conditions: Store this compound at -20°C in a tightly sealed container.[1] It is crucial to protect it from light, as it is a photo-activatable compound.[2]

  • Chemical Stability: The compound is stable in aqueous solution (10 mg/mL) for at least five months when stored frozen and protected from light.[2]

Preparation of Solutions
  • Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation.

  • Weighing: If working with the powdered form, weigh the required amount in a chemical fume hood to avoid inhalation of dust.

  • Dissolving: this compound is soluble in water at a concentration of 10 mg/mL. For protein labeling, it is often dissolved in an organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.

Safe Handling during Experimental Use
  • Work Area: Conduct all work with this compound in a well-ventilated area, such as a chemical fume hood.

  • Avoid Contamination: Use dedicated lab equipment (e.g., spatulas, weighing paper, pipette tips) to prevent cross-contamination.

  • Photoactivation Step: During the photoactivation step of your experimental protocol, be aware of the light source and follow all safety guidelines associated with that equipment.

The following diagram illustrates the standard workflow for handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_use Experimental Use cluster_cleanup Cleanup & Disposal a Receive & Inspect b Store at -20°C, Protected from Light a->b c Equilibrate to Room Temp b->c d Weigh in Fume Hood c->d e Dissolve in Appropriate Solvent d->e f Perform Labeling Reaction in Fume Hood e->f g Photoactivation Step f->g h Post-Reaction Quenching/Purification g->h i Decontaminate Surfaces h->i j Segregate Waste i->j k Dispose of as Chemical Waste j->k

A procedural flowchart for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Scenario First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Cleanup
  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).

  • Decontaminate: Clean the spill area with a suitable decontamination solution.

  • Dispose: Collect all cleanup materials in a sealed, labeled container for proper disposal as chemical waste.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, must be collected as chemical waste.

  • Waste Container: Use a designated, leak-proof, and clearly labeled waste container. The label should include "Hazardous Waste" and "this compound."

  • Disposal Protocol: Do not dispose of this compound down the drain or in the regular trash. Follow your institution's specific guidelines for hazardous chemical waste disposal.

The following diagram outlines the decision-making process for the disposal of materials related to this compound.

Disposal Decision Tree for this compound start Material Contaminated with this compound? solid_waste Solid Waste (Gloves, Tips, Tubes) start->solid_waste Yes, Solid liquid_waste Liquid Waste (Unused Solutions) start->liquid_waste Yes, Liquid sharps_waste Contaminated Sharps start->sharps_waste Yes, Sharps no_contamination Non-Contaminated Material start->no_contamination No collect_solid Collect in Labeled Hazardous Waste Bag/Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Puncture-Proof Sharps Container for Chemical Waste sharps_waste->collect_sharps regular_disposal Dispose as Regular Lab Waste no_contamination->regular_disposal final_disposal Arrange for Hazardous Waste Pickup collect_solid->final_disposal collect_liquid->final_disposal collect_sharps->final_disposal

A decision tree for the proper disposal of this compound waste.

References

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